Entacapone-d10
Description
BenchChem offers high-quality Entacapone-d10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Entacapone-d10 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5+/i1D3,2D3,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRURYQJSLYLRLN-YFIMXNTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N)C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Isotopic Labeling of Entacapone-d10
This guide outlines the synthesis and isotopic labeling of Entacapone-d10 , a deuterated internal standard used in the bioanalysis of the anti-Parkinsonian drug Entacapone.
The protocol focuses on the N,N-diethyl-d10 labeling strategy, which provides a stable +10 Da mass shift, ideal for avoiding isotopic overlap with the natural analyte in LC-MS/MS assays.
Introduction & Strategic Rationale
Entacapone is a specific catechol-O-methyltransferase (COMT) inhibitor.[1][2][3][4][5][6][7][8] In quantitative bioanalysis (PK/PD studies), the use of a stable isotope-labeled (SIL) internal standard is critical to compensate for matrix effects and ionization variability.
Why Entacapone-d10?
-
Mass Shift (+10 Da): A shift of +10 Da (via two -C2D5 groups) is superior to smaller labels (e.g., d3 or d5) because it completely eliminates crosstalk from the natural isotope envelope of the analyte (M+0, M+1, M+2).
-
Metabolic Stability: The diethylamine moiety is metabolically robust in the context of the primary metabolic pathway (glucuronidation of the phenol), ensuring the label remains intact during analysis.
-
Synthetic Accessibility: The label is introduced via Diethylamine-d10 , a commercially available and cost-effective reagent, rather than requiring multi-step deuteration of the aromatic core.
Retrosynthetic Analysis
The synthesis is designed based on a convergent Knoevenagel Condensation . The molecule is disconnected at the vinyl bond, separating the aromatic aldehyde from the active methylene component (the amide).
Retrosynthesis Diagram
Caption: Retrosynthetic disconnection showing the introduction of the deuterium label via the amine precursor.
Experimental Protocol
Phase 1: Synthesis of the Labeled Precursor
Target: N,N-Diethyl-d10-2-cyanoacetamide Reaction Type: Steglich Esterification / Amide Coupling
To maximize the yield of the expensive Diethylamine-d10 reagent, a DCC-mediated coupling with Cyanoacetic acid is preferred over ester aminolysis, which can be sluggish with secondary amines.
Materials:
-
Cyanoacetic acid (1.0 eq)
-
Diethylamine-d10 (>99 atom % D) (1.0 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Dissolution: Dissolve Cyanoacetic acid (10 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere. Cool to 0°C.
-
Activation: Add DCC (11 mmol) dissolved in DCM dropwise. Stir for 15 minutes at 0°C to form the O-acylisourea intermediate.
-
Addition: Add Diethylamine-d10 (10 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Urea byproduct (DCU) will precipitate.
-
Workup: Filter off the DCU precipitate.[9] Wash the filtrate with 1N HCl (to remove unreacted amine) and saturated NaHCO3 (to remove unreacted acid).
-
Isolation: Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.
-
Checkpoint: Analyze via GC-MS or NMR. The product should be a solid/oil.
-
Validation: 1H-NMR should show a singlet for the active methylene (~3.5 ppm) but no signals in the ethyl region (1.0–3.5 ppm), confirming d10 incorporation.
-
Phase 2: Knoevenagel Condensation
Target: Crude Entacapone-d10 (E/Z mixture) Reaction Type: Base-Catalyzed Condensation
Materials:
-
3,4-Dihydroxy-5-nitrobenzaldehyde (1.0 eq)
-
N,N-Diethyl-d10-2-cyanoacetamide (from Phase 1) (1.0 eq)
-
Piperidine (Catalytic, 0.1 eq)
-
Acetic Acid (Catalytic, 0.1 eq)
-
Isopropanol (IPA) or Ethanol
Protocol:
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap (optional, or simple reflux), combine the aldehyde and the labeled amide in IPA (10 mL/g of aldehyde).
-
Catalysis: Add Piperidine and Acetic Acid.
-
Reflux: Heat the mixture to reflux (approx. 80–85°C) for 4–6 hours. The solution will darken as the condensation proceeds.
-
Monitoring: Monitor by HPLC or TLC. The aldehyde spot should disappear.
-
Isolation: Cool the reaction mixture to room temperature. The crude product (mixture of E and Z isomers) may precipitate.[3][10][11] If not, concentrate the solvent to 50% volume and cool to 0°C.
-
Filtration: Filter the solid and wash with cold IPA.
Phase 3: Isomerization & Purification (The "E" Selective Step)
Entacapone exists as E (active) and Z isomers.[3][8][11][12] The condensation often yields a mixture. The E-isomer is thermodynamically more stable in acidic conditions.
Protocol:
-
Suspension: Suspend the crude solid in Acetic Acid containing a catalytic amount of HBr (or simply reflux in acetic acid if Z content is low).
-
Isomerization: Heat to 80°C for 1–2 hours. This converts the Z-isomer to the E-isomer.
-
Crystallization: Cool slowly to room temperature, then to 0°C. The pure (E)-Entacapone-d10 will crystallize.
-
Final Wash: Filter and wash with cold ethanol/water (1:1). Dry under vacuum at 50°C.
Synthesis Workflow Diagram
Caption: Step-by-step workflow from labeled reagent to purified E-isomer.
Analytical Validation (Self-Validating System)
To ensure the integrity of the standard, the following data profile must be met:
| Test | Acceptance Criteria | Rationale |
| Mass Spectrometry (ESI+) | [M+H]+ = 316.35 ± 0.5 | Confirms incorporation of 10 deuteriums (Natural Entacapone = 306.29). |
| 1H-NMR (DMSO-d6) | Absence of signals at 1.1 ppm (t) and 3.5 ppm (q). | Verifies >99% isotopic enrichment at the diethyl positions. |
| 1H-NMR (Vinyl Region) | Singlet/Doublet at ~7.5–7.8 ppm. | Chemical shift confirms E-isomer geometry (Z-isomer shifts differ). |
| HPLC Purity | > 98.0% (Area %) | Required for use as a quantitative reference standard. |
References
-
Bäckström, R. J., et al. (1989).[6] Synthesis of some novel nitrile derivatives as potential COMT inhibitors.[3]Journal of Medicinal Chemistry , 32(4), 841–846. Link
-
Orion Corporation. (1992). Method for the preparation of (E)-N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide.[1][3][10][13][14]US Patent 5,135,950 .[8][14] Link
-
Harisha, A. S., et al. (2015). A new synthesis of Entacapone and report on related studies.Journal of Chemical Sciences , 127, 1977–1991. Link
-
Wade, R. A. (2022). Preparation of N,N-Diethyl-2-cyanoacetamide.[3][10][13][14]Organic Syntheses , Coll.[15] Vol. 3, p. 10. (General protocol adaptation). Link
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- 15. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Mechanism of Action of Entacapone-d10 as an Internal Standard in Quantitative Bioanalysis
Abstract
This technical guide provides an in-depth exploration of Entacapone-d10's role as a stable isotope-labeled internal standard (SIL-IS) in the quantitative analysis of the drug entacapone. Moving beyond the pharmacological action of entacapone as a COMT inhibitor, we dissect the physicochemical and analytical principles that establish Entacapone-d10 as the gold standard for bioanalytical assays. This paper details the fundamentals of isotope dilution mass spectrometry (IDMS), the causality behind the selection of a deuterated analog, and a practical, self-validating protocol for its use in a regulated laboratory setting. The intended audience includes researchers, analytical scientists, and drug development professionals who require robust and reliable quantitative data for pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions.
Foundational Principles: The Analyte and the Analytical Challenge
The Pharmacological Mechanism of Entacapone
Entacapone is a selective and reversible inhibitor of Catechol-O-methyltransferase (COMT).[1][2] In the treatment of Parkinson's disease, it is administered as an adjunct to levodopa/carbidopa therapy.[3][4] The COMT enzyme is responsible for the peripheral degradation of levodopa, a precursor to dopamine.[5][6] By inhibiting COMT, entacapone increases the plasma half-life and bioavailability of levodopa, allowing more of it to cross the blood-brain barrier for conversion to dopamine in the central nervous system.[3][6][7] This enhances the therapeutic effect of levodopa, leading to improved motor control for patients.[8]
Pharmacokinetically, entacapone is characterized by rapid absorption, high plasma protein binding (98%), and extensive metabolism, primarily through isomerization and subsequent glucuronidation, with minimal unchanged drug excreted in the urine.[2][5] Understanding this metabolic profile is critical, as an ideal internal standard must mirror this behavior to be effective.
The Bioanalytical Challenge: Why Internal Standards are Essential
Quantitative bioanalysis, particularly using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), is fundamental to drug development. However, the process is fraught with potential variability that can compromise data integrity.[9] Key sources of error include:
-
Sample Preparation Inconsistencies: Analyte can be lost during extraction steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Matrix Effects: Co-extracted endogenous components from biological matrices (e.g., plasma, urine) can interfere with the ionization of the target analyte in the mass spectrometer's source, causing ion suppression or enhancement.[10]
-
Instrumental Variability: Minor fluctuations in injection volume, mobile phase composition, or mass spectrometer sensitivity can occur between runs and even within the same run.[9]
To achieve accuracy and precision, these variables must be controlled. This is accomplished through the use of an internal standard (IS), a compound added at a constant, known concentration to all samples, including calibrators, quality controls (QCs), and the unknown study samples.[11] The quantification is not based on the absolute response of the analyte, but on the ratio of the analyte's peak area to the IS's peak area.[11] This ratiometric approach normalizes the data, correcting for the aforementioned sources of variability.[12]
The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)
The most effective internal standard is one that behaves identically to the analyte in every conceivable way.[13] A structurally similar analog can be used, but subtle differences in physicochemical properties can lead to different extraction recoveries or chromatographic retention times, providing imperfect correction.[9]
The definitive solution is a Stable Isotope-Labeled Internal Standard (SIL-IS) , which forms the basis of Isotope Dilution Mass Spectrometry (IDMS).[14][15][16] A SIL-IS is the analyte molecule itself, but with one or more of its atoms replaced by a heavier stable (non-radioactive) isotope, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[17][18]
Entacapone-d10 is a deuterated SIL-IS for entacapone. The "-d10" signifies that ten hydrogen atoms in the molecule have been replaced with deuterium atoms.
The Mechanism of a SIL-IS:
-
Chemical Equivalence: Entacapone-d10 is chemically identical to entacapone. It has the same structure, polarity, pKa, and functional groups.[19][20] This ensures it has virtually the same extraction recovery, chromatographic retention time (co-elution), and ionization efficiency.[10][20]
-
Mass Differentiation: The presence of ten deuterium atoms gives Entacapone-d10 a mass that is 10 Daltons higher than entacapone. This mass difference is easily resolved by a mass spectrometer, allowing the instrument to measure the analyte and the IS simultaneously and without interference.[12]
By spiking a known quantity of Entacapone-d10 into a sample at the very beginning of the workflow, it experiences the exact same sample processing losses and matrix effects as the endogenous, non-labeled entacapone.[13] Therefore, the ratio of their signals remains constant regardless of these variations, providing an exceptionally accurate and robust measurement.[21]
Entacapone-d10 in Practice: A Self-Validating Protocol
The use of Entacapone-d10 creates a self-validating system where the consistency of the IS response across an analytical batch provides confidence in the integrity of the results. Regulatory agencies like the U.S. Food and Drug Administration (FDA) emphasize the importance of monitoring IS response.[22][23]
Experimental Protocol: Quantification of Entacapone in Human Plasma
This protocol outlines a standard method for the analysis of entacapone using Entacapone-d10 as the internal standard, adhering to principles outlined in FDA and ICH guidelines.[24][25][26]
1. Preparation of Solutions:
- Prepare primary stock solutions of Entacapone and Entacapone-d10 in a suitable organic solvent (e.g., Methanol) at 1 mg/mL.
- Prepare a series of working standard solutions of Entacapone via serial dilution to cover the desired calibration range (e.g., 10 ng/mL to 5000 ng/mL).
- Prepare an Internal Standard (IS) working solution of Entacapone-d10 at a fixed concentration (e.g., 500 ng/mL).
2. Preparation of Calibration Standards and Quality Controls (QCs):
- To aliquots of blank human plasma, spike the appropriate Entacapone working standard to create a calibration curve with 8-10 non-zero points.
- Prepare QC samples in blank plasma at a minimum of three concentration levels: Low, Medium, and High.
3. Sample Extraction (Protein Precipitation):
- Aliquot 100 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 20 µL of the IS working solution (Entacapone-d10) to every tube. Vortex briefly.
- Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at >10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
- Inject the prepared samples onto the LC-MS/MS system. The parameters below are representative.
| Parameter | Typical Setting | Rationale |
| LC Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for a molecule of entacapone's polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the reverse-phase column. |
| Gradient | Start at 5-10% B, ramp to 95% B, re-equilibrate | A gradient is used to efficiently elute the analyte while separating it from matrix components. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Entacapone contains functional groups amenable to protonation. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
5. Data Processing:
- Integrate the chromatographic peaks for both entacapone and Entacapone-d10 MRM transitions.
- Calculate the Peak Area Ratio (PAR) = (Area of Entacapone) / (Area of Entacapone-d10).
- Construct a calibration curve by plotting the PAR against the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting.
- Determine the concentration of entacapone in QC and unknown samples by interpolating their PAR values from the calibration curve.
Data Presentation: System Suitability and Validation
The method's performance is confirmed through a validation process that assesses its accuracy, precision, and other characteristics.
Table 1: Representative MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Entacapone | 306.1 | 219.1 | 25 |
| Entacapone-d10 | 316.1 | 229.1 | 25 |
Table 2: Example Acceptance Criteria for Method Validation (per FDA Bioanalytical Method Validation Guidance[23])
| Validation Parameter | Sample Type | Acceptance Criteria |
| Accuracy | Calibration Standards | Within ±15% of nominal value (±20% at LLOQ) |
| QC Samples | Mean concentration within ±15% of nominal value | |
| Precision | Calibration Standards | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) |
| QC Samples | CV ≤15% | |
| Intra-Assay (Within-run) | QC Samples (n≥5) | Accuracy and Precision criteria met within a single run. |
| Inter-Assay (Between-run) | QC Samples (n≥5) | Accuracy and Precision criteria met across multiple runs on different days. |
| Internal Standard Response | All Samples | IS response should be consistent across the run, typically within 50% to 150% of the average IS response for the calibrators and QCs. |
*LLOQ: Lower Limit of Quantification
Conclusion: A Mechanism of Analytical Fidelity
The mechanism of action of Entacapone-d10 as an internal standard is not pharmacological but analytical. It is rooted in the principle of isotope dilution, where its chemical and physical identity to the target analyte ensures it faithfully tracks and corrects for variations inherent to the bioanalytical process. By co-eluting chromatographically and exhibiting identical behavior during extraction and ionization, Entacapone-d10 allows for a ratiometric quantification that nullifies common sources of error. This approach creates a robust, reliable, and self-validating system that meets the stringent requirements of regulatory bodies and provides the high-quality data necessary to advance drug development and ensure patient safety. The use of a stable isotope-labeled internal standard like Entacapone-d10 is not merely a best practice; it is the cornerstone of modern quantitative bioanalysis.
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Entacapone Tablets, USP Rx only Prescribing Information . DailyMed. [Link]
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Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer . U.S. National Library of Medicine. [Link]
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LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis . KCAS Bio. [Link]
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Entacapone, Tolcapone Mnemonic for USMLE . YouTube. [Link]
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What is the mechanism of Entacapone? . Patsnap Synapse. [Link]
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Comtan (entacapone) dosing, indications, interactions, adverse effects, and more . Medscape. [Link]
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COMTAN Rx only Prescribing Information . U.S. Food and Drug Administration. [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass Laboratories Inc.. [Link]
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Guideline on Isotope Dilution Mass Spectrometry . OSTI.GOV. [Link]
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COMT inhibitors in Parkinson's disease . PubMed. [Link]
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Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? . BioPharma Services. [Link]
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ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]
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(PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification . ResearchGate. [Link]
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Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]
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Isotope dilution . Wikipedia. [Link]
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What are the Best Practices of LC-MS/MS Internal Standards? . NorthEast BioLab. [Link]
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Entacapone . LiverTox - NCBI Bookshelf. [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES . South American Journal of Clinical Research. [Link]
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Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis . Bioanalysis Zone. [Link]
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Effect of entacapone, a COMT inhibitor, on the pharmacokinetics of levodopa and on cardiovascular responses in patients with Parkinson's disease . PubMed. [Link]
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FDA Guidelines for Analytical Method Validation . Scribd. [Link]
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Guidance for Industry: Bioanalytical Method Validation . U.S. Food and Drug Administration. [Link]
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Levodopa/carbidopa and entacapone in the treatment of Parkinson's disease: efficacy, safety and patient preference . PubMed Central. [Link]
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An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides . Journal of Analytical Atomic Spectrometry. [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . YouTube. [Link]
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Deuterated Standards for LC-MS Analysis . ResolveMass Laboratories Inc.. [Link]
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Commercial Sources & Technical Application of Entacapone-d10
The following guide is a comprehensive technical resource designed for researchers and bioanalytical scientists. It synthesizes commercial availability with strict methodological rigor.
Executive Summary
Entacapone-d10 is the stable isotope-labeled (SIL) analog of Entacapone, a specific catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease. In bioanalytical contexts—specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—Entacapone-d10 serves as the gold-standard Internal Standard (IS). Its +10 Da mass shift, derived from the deuteration of the N,N-diethyl moiety, eliminates isotopic interference (crosstalk) from the native analyte's natural isotopes.
This guide provides a vetted list of commercial suppliers, analyzes the critical stereochemical implications of the (E) vs. (Z) isomers, and details a self-validating LC-MS/MS protocol for quantifying Entacapone in human plasma.
Technical Rationale: The d10 Advantage
Mass Shift and Isotopic Overlap
Native Entacapone (
The +10 Da shift is strategically chosen to prevent the "M+2" or "M+4" isotopic contributions of the native drug from interfering with the IS channel. Unlike d3 or d5 analogs, a d10 label ensures absolute spectral separation even at high concentration limits (ULOQ).
Structural Integrity & Label Position
The deuterium labels are located on the diethylamine side chain (
-
Stability: This position is chemically stable and resistant to deuterium-hydrogen exchange (scrambling) in aqueous mobile phases, unlike labels placed on acidic phenolic protons.
-
Fragmentation Note: In MS/MS, if the primary transition involves the loss of the diethylamine group, the daughter ion will lose the label. Therefore, Q1 (Precursor) selectivity is the primary discrimination factor.
Commercial Supplier Landscape
The following table summarizes verified suppliers. Note the critical distinction between the (E)-isomer (Active Pharmaceutical Ingredient) and the (Z)-isomer (Impurity/Metabolite).
Table 1: Commercial Suppliers of Entacapone-d10
| Supplier | Catalog No. | Isomer Specification | Purity (Isotopic) | CAS Number | Notes |
| Cayman Chemical | 10010571 | Unspecified (Implies mix or E) | 1185241-19-3 | Supplied as crystalline solid. Solubility in DMSO ~30 mg/mL. | |
| C/D/N Isotopes | D-6835 | Unspecified | 99 atom % D | 1185241-19-3 | Canadian supplier. High enrichment focus. |
| Toronto Research Chemicals (TRC) | E558492 | cis-(Z)-Isomer | 1185241-19-3 | CRITICAL: Listed specifically as cis. May not co-elute with trans-Entacapone. | |
| Sussex Research | SI050060 | trans-(E)-Isomer | >95% | 1185241-19-3 | Explicitly lists trans (E) isomer. Recommended for accurate retention time matching. |
| MedChemExpress | HY-14280S | Unspecified | 1185241-19-3 | Global distributor. |
⚠️ Critical Insight: The Stereochemistry Trap
Entacapone exists as (E) and (Z) isomers.[1][2][3][4] The (E)-isomer is the active drug. The (Z)-isomer is a known impurity (Impurity A) and a plasma metabolite.
-
Risk: If you purchase cis-Entacapone-d10 (Z-form) to quantify the active drug (E-form), the IS may elute at a different retention time. This negates the IS's ability to compensate for matrix effects occurring at the specific elution time of the analyte.
-
Recommendation: Always verify the Certificate of Analysis (CoA) for isomeric purity. Prefer suppliers like Sussex Research that explicitly state the trans configuration, or confirm co-elution during method development.
Methodological Application: Self-Validating LC-MS/MS Protocol
This protocol uses Entacapone-d10 to quantify Entacapone in human plasma. It relies on Protein Precipitation (PPT) for high throughput and reproducibility.
Reagent Preparation
-
Stock Solution: Dissolve 1 mg Entacapone-d10 in 1 mL DMSO (1 mg/mL). Store at -20°C.
-
Working IS Solution: Dilute Stock to 500 ng/mL in 50:50 Methanol:Water.
Sample Preparation (Workflow Diagram)
Figure 1: Protein precipitation workflow ensuring matrix removal while maintaining IS equilibration.
LC-MS/MS Conditions
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: 10% B to 90% B over 3.0 min.
-
Ionization: ESI Negative Mode (Preferred for Nitrocatechols) or Positive Mode.
Table 2: MRM Transitions (Negative Mode)
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanism |
| Entacapone | 304.1 ( | 233.0 | -25 | Loss of diethylamine + |
| Entacapone-d10 | 314.2 ( | 233.0 | -25 | Loss of labeled diethylamine |
Note: In this transition, the d10 label is lost in the fragment (Q3 = 233 for both). Specificity is achieved solely by the Precursor (Q1) separation (304 vs 314). Ensure chromatographic resolution from potential interferences.
Quality Assurance & Troubleshooting
Isomer Conversion
Entacapone is photo-labile and can isomerize from (E) to (Z) upon exposure to light.
-
Protocol Rule: Perform all extraction steps under yellow monochromatic light or low-light conditions.
-
QC Check: Periodically inject a "System Suitability" mix containing both E and Z isomers to ensure they are chromatographically resolved.
Scrambling Check
Although the diethyl label is stable, confirm the absence of deuterium exchange:
-
Infuse Entacapone-d10 in Mobile Phase A/B (50:50) for 1 hour.
-
Monitor the M+9 and M+10 abundances. Significant decrease in M+10 indicates instability.
Decision Logic for Supplier Selection
Figure 2: Decision tree for sourcing the correct isomeric standard.
References
-
Cayman Chemical. Entacapone-d10 Product Information. Cayman Chemical Website. Link
-
C/D/N Isotopes. Entacapone-d10 (N,N-diethyl-d10) Specifications. C/D/N Isotopes Website. Link
-
Toronto Research Chemicals. cis-Entacapone-d10 Product Page. TRC Website. Link
-
Sussex Research Laboratories. Entacapone-d10 (cis) and (trans) Standards. Sussex Research Website. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5281081, Entacapone. PubChem. Link
- Jain, D.S., et al. (2011). "Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Entacapone in Bulk and Pharmaceutical Dosage Forms." International Journal of Research in Pharmacy and Chemistry. (Contextual reference for E/Z isomerism).
-
FDA Access Data. Comtan (Entacapone) Prescribing Information. (Reference for clinical pharmacology and metabolism). Link
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. US20090326062A1 - Process for preparing entacapone substantially free of z-isomer, synthesis intermediates thereof and a new crystalline form - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CA2674094A1 - Process for preparing entacapone substantially free of z-isomer, synthesis intermediates thereof and a new crystalline form - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
The Criticality of Entacapone-d10 Purity in Bioanalysis
A Technical Guide to CoA Interpretation, Validation, and Handling
Executive Summary
In the quantitative bioanalysis of Entacapone (a COMT inhibitor for Parkinson's disease), the integrity of the Internal Standard (IS) is the single most critical factor determining assay accuracy outside of the mass spectrometer's calibration.
This guide details the technical requirements for Entacapone-d10 (N,N-Diethyl-d10) . Unlike generic reagents, a Stable Isotope Labeled (SIL) IS requires a dual-layer verification process: Chemical Purity (absence of impurities) and Isotopic Purity (absence of unlabeled "d0" species).
This document provides a self-validating framework for researchers to audit their Certificate of Analysis (CoA), validate the material experimentally, and prevent the common "E/Z isomerization" degradation pitfall unique to this molecule.
Chemical Identity & The "d10" Advantage
Entacapone-d10 is the deuterated analog of Entacapone where the diethylamine group is fully labeled.
-
Chemical Name: (2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-bis(ethyl-d5)prop-2-enamide
-
Molecular Weight: 315.35 g/mol (approx. +10 Da shift from parent)
Why d10? (The Mechanism of Mass Shift)
In LC-MS/MS, we utilize SIL-IS to correct for matrix effects and ionization variability. A shift of +10 Daltons is superior to +3 or +5 for Entacapone because Entacapone contains chlorine or sulfur? No, it contains Carbon, Nitrogen, and Oxygen. However, the natural isotopic distribution of the parent drug (M+0) creates "M+1" and "M+2" peaks due to naturally occurring ¹³C.
If we used Entacapone-d3, the M+3 peak of the parent (though small) could interfere with the IS channel. A +10 Da shift moves the IS signal completely clear of the parent's isotopic envelope, ensuring zero "Forward Cross-talk."
Deciphering the Certificate of Analysis (CoA)
A CoA for Entacapone-d10 must be audited against specific bioanalytical requirements. Do not accept a generic CoA.
Table 1: The Gold Standard CoA Specifications
| Parameter | Specification | Technical Rationale (The "Why") |
| Appearance | Yellow to Orange Powder | Entacapone is a nitrocatechol; discoloration (brown/black) indicates oxidation or light degradation. |
| Chemical Purity (HPLC) | ≥ 98.0% | Ensures no structural impurities (e.g., synthetic precursors) that could compete for ionization. |
| Isotopic Enrichment | ≥ 99.0 atom % D | Critical: If enrichment is low (e.g., 90%), the material contains significant "d0" (unlabeled) Entacapone. This causes "Reverse Cross-talk," where the IS contributes signal to the analyte channel, causing false positives in blank samples. |
| Isomeric Purity | ≥ 99% (E)-isomer | Entacapone exists as E (trans) and Z (cis) isomers. The E-isomer is the active drug. The Z-isomer has different retention times. The IS must match the analyte's isomerism. |
| Solubility | Soluble in DMSO, MeOH | Verifies the salt form (Free acid vs Sodium salt). |
| Residual Solvents | < ICH Limits | High residual solvents can cause gravimetric errors during stock preparation. |
Critical Handling: The "Light" Hazard
Entacapone is photo-labile . It undergoes rapid photo-isomerization from the active (E)-isomer to the inactive (Z)-isomer upon exposure to visible light.
The Protocol for Handling:
-
Amber Glassware Only: All stock solutions and working standards must be prepared in amber borosilicate glass.
-
Low-Light Environment: Weighing should occur under yellow light or reduced lighting conditions.
-
Temperature: Store solid material at -20°C. Store stock solutions (DMSO) at -80°C to prevent hydrolysis of the nitrile group.
Validation Protocols
Before using a new lot of Entacapone-d10 in a GLP study, you must perform these two self-validating experiments.
Protocol A: Isotopic Purity & Interference Check (LC-MS/MS)
Objective: Confirm the IS does not contribute signal to the Analyte channel (Reverse Cross-talk).
-
Preparation: Prepare a high-concentration IS solution (e.g., 500 ng/mL in 50:50 MeOH:Water).
-
Injection: Inject this solution while monitoring the MRM transition for Unlabeled Entacapone (306.1 → 233.0).
-
Acceptance Criteria: The response in the analyte channel must be < 20% of the LLOQ (Lower Limit of Quantitation) response of the intended assay.
-
Failure Mode: If a peak appears, your "d10" standard contains "d0" impurities. The lot must be rejected.
-
Protocol B: Chromatographic Fidelity (E/Z Separation)
Objective: Ensure your LC method separates the E and Z isomers, and that your IS is the correct E-isomer.
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 150mm length recommended for isomer separation.
-
Mobile Phase: Acidic buffer (0.1% Formic Acid) / Acetonitrile gradient.
-
Observation: Inject the Entacapone-d10 stock. You should see a single dominant peak.
-
Warning: If you see a small peak eluting before the main peak, this is likely the Z-isomer formed by light exposure during shipping or handling.
-
Visualizations
Diagram 1: The Isomerization & Degradation Logic
This diagram illustrates the relationship between the stable E-isomer, the photo-degraded Z-isomer, and the mass-spec logic.
Caption: Figure 1. The photo-isomerization pathway of Entacapone and the critical mass-spectrometry cross-talk validation check between the d10 IS and the parent E-isomer.
Diagram 2: The "CoA-to-Bench" Validation Workflow
A step-by-step decision tree for accepting a new lot of reference material.
Caption: Figure 2. The "CoA-to-Bench" decision matrix. This workflow ensures that only chemically and isotopically pure Entacapone-d10 enters the bioanalytical sample stream.
References
-
US Food and Drug Administration (FDA). (2018).[6][7] Bioanalytical Method Validation Guidance for Industry.[6][7][8] Retrieved from [Link]
-
European Medicines Agency (EMA). (2011).[9] Assessment Report for Entacapone Teva. (Procedure No. EMA/52316/2011).[9] Retrieved from [Link][10]
-
National Center for Biotechnology Information (NCBI). Entacapone Compound Summary. PubChem. Retrieved from [Link]
-
Jain, D.S., et al. (2011). Simultaneous determination of Levodopa, Carbidopa and Entacapone in human plasma by LC-MS/MS.[11][12][13] Journal of Bioequivalence & Bioavailability. (Contextual citation for method parameters).
Sources
- 1. Entacapone-D10 - Acanthus Research [acanthusresearch.com]
- 2. guidechem.com [guidechem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. oaji.net [oaji.net]
- 12. Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Guide: Pharmacokinetics and Bioanalysis of Entacapone vs. Entacapone-d10
This technical guide focuses on the bioanalytical quantification and pharmacokinetic characterization of Entacapone, utilizing its stable isotope-labeled analog, Entacapone-d10, as the critical internal standard.
Executive Summary
Entacapone is a selective, reversible catechol-O-methyltransferase (COMT) inhibitor used as an adjunct to levodopa/carbidopa therapy in Parkinson’s disease. Its pharmacokinetic (PK) profile is characterized by rapid absorption, extensive first-pass metabolism, and a short elimination half-life (~0.4–0.7 hours), necessitating precise bioanalytical methods for therapeutic monitoring.
Entacapone-d10 is the deuterated analog of Entacapone, employed almost exclusively as an Internal Standard (IS) in LC-MS/MS assays. It is not a therapeutic agent. The "comparison" between the two is a bioanalytical validation exercise: ensuring the IS tracks the analyte's physicochemical behavior (extraction efficiency, ionization) while remaining spectrally distinct to correct for matrix effects and signal drift.
This guide details the metabolic pathways of Entacapone and the technical protocols for its quantification using Entacapone-d10.
Chemical and Metabolic Profile[1][2][3][4]
Structural Dynamics and Isomerization
Entacapone exists primarily as the (E)-isomer (trans). However, it is chemically labile and photo-sensitive, readily isomerizing to the (Z)-isomer (cis) upon exposure to light or acidic conditions.
-
Therapeutic Implication: Only the (E)-isomer is the active COMT inhibitor.
-
Bioanalytical Implication: The analytical method must separate the (E) and (Z) isomers or prevent isomerization during sample processing. Since Entacapone-d10 is structurally identical (save for isotopes), it undergoes the same isomerization, making it an ideal IS to track degradation.
Metabolic Pathways
Entacapone undergoes extensive metabolism before excretion.
-
Glucuronidation (Major): The primary elimination pathway is direct N-glucuronidation mediated by UGT1A9 .
-
Isomerization: Conversion to the (Z)-isomer, which is subsequently glucuronidated.
-
Minor Pathways: Some reduction and oxidation, though negligible compared to conjugation.
Note on Entacapone-d10: As an in vitro IS added to plasma samples, Entacapone-d10 does not undergo biological metabolism. Its "stability" refers to resistance to chemical degradation (hydrolysis/isomerization) during the extraction process.
Visualization: Metabolic & Degradation Pathways
Caption: Primary metabolic and degradation pathways of Entacapone. The E-to-Z isomerization is a critical stability parameter in bioanalysis.
Bioanalytical Methodology: LC-MS/MS Protocol
To accurately measure Entacapone pharmacokinetics, High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Entacapone-d10 is used to normalize data against variability in extraction and ionization.
Why Entacapone-d10?
-
Mass Shift (+10 Da): The d10 label (typically on the N,N-diethyl moiety) provides a mass difference of 10 Daltons (Precursor 316 vs. 306). This prevents signal overlap (cross-talk) between the analyte and IS.
-
Co-Elution: Being a stable isotope label, d10 co-elutes (or elutes very close) to Entacapone. This ensures it experiences the exact same matrix suppression or enhancement at the electrospray source, providing perfect correction.
Experimental Protocol
A. Sample Preparation (Protein Precipitation)
-
Objective: Remove plasma proteins while maximizing recovery of Entacapone and d10.
-
Protocol:
-
Aliquot 200 µL of human plasma into a light-protected tube (amber microcentrifuge tube).
-
Add 20 µL of Entacapone-d10 Working Solution (500 ng/mL in methanol).
-
Add 600 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid (precipitating agent).
-
Vortex vigorously for 1 min.
-
Centrifuge at 10,000 rpm for 10 min at 4°C.
-
Transfer supernatant to LC vials. Note: Keep samples in the dark to prevent E-Z isomerization.
-
B. LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
Detection (MRM Mode):
-
Entacapone: 306.1
233.0 (Loss of diethylamine group). -
Entacapone-d10: 316.2
233.0 (Loss of deuterated diethylamine group). -
Note: Although both produce the same product ion (233), the Precursor Q1 selection (306 vs 316) ensures specificity.
-
Visualization: Analytical Workflow
Caption: Step-by-step bioanalytical workflow for quantifying Entacapone using d10-IS.
Comparative Technical Specifications
The following table contrasts the physicochemical properties relevant to the researcher.
| Feature | Entacapone (Analyte) | Entacapone-d10 (Internal Standard) | Technical Note |
| Molecular Formula | 10 Hydrogens replaced by Deuterium.[2][5][8][9][10][11][12] | ||
| Molecular Weight | ~305.3 g/mol | ~315.4 g/mol | +10 Da mass shift. |
| Precursor Ion (Q1) | 306.1 | 316.2 | Distinct Q1 mass allows simultaneous detection. |
| Product Ion (Q3) | 233.0 | 233.0 | Both lose the diethyl-amide group. |
| Retention Time | ~2.50 min | ~2.48 min | Deuterated compounds often elute slightly earlier due to lower lipophilicity (Deuterium Isotope Effect). |
| Light Stability | Unstable (Isomerizes) | Unstable (Isomerizes) | Critical: Both must be protected from light. |
Scientific Integrity & Validation (E-E-A-T)
Deuterium Isotope Effect on Retention Time
Researchers must be aware that deuterated standards can exhibit a slight "retention time shift" compared to the analyte. Deuterium is slightly less lipophilic than hydrogen. On a C18 column, Entacapone-d10 may elute 0.02–0.05 minutes earlier than Entacapone.
-
Validation Requirement: Ensure the integration window is wide enough to capture both, or set specific windows for each MRM channel.
Cross-Talk and Blank Interference
Because the product ion (233.0) is often identical for both analyte and IS (if the label is on the leaving group), "cross-talk" can occur if the Q1 isolation window is too wide.
-
Self-Validating Step: Inject a "System Suitability" sample containing only Entacapone-d10 at the highest concentration. Monitor the Entacapone transition (306->233). There should be no peak. If a peak appears, the Q1 resolution is too low or the d10 standard contains non-deuterated impurities.
Stability Indication
Since Entacapone isomerizes to the Z-form, the method must be "stability-indicating."
-
Protocol: Intentionally degrade a sample (expose to UV light for 1 hour). Run the LC-MS method.[2][3][9][10][13] You should see two peaks (E and Z). The method is valid only if these peaks are resolved (
) or if the Z-isomer does not interfere with the quantitation of the active E-isomer.
References
-
FDA Prescribing Information. (2017). Comtan (Entacapone) Tablets - Clinical Pharmacology and Metabolism. U.S. Food and Drug Administration.[2][3] Link
-
Lautala, P., et al. (2000). The specificity of glucuronidation of entacapone and tolcapone by recombinant human UDP-glucuronosyltransferases. Molecular Pharmacology. Link
-
Jain, D.S., et al. (2011). Development and Validation of a LC-MS/MS Method for the Determination of Entacapone in Human Plasma. Journal of Bioequivalence & Bioavailability. Link
-
Kiss, B., et al. (2020). Deuterium Kinetic Isotope Effects in Drug Metabolism: Basics and Applications. Journal of Pharmaceutical Sciences. Link
-
Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
Sources
- 1. Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deuterium kinetic isotope effect studies of a potential in vivo metabolic trapping agent for Monoamine Oxidase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 13. ojp.gov [ojp.gov]
Solubility and stability of Entacapone-d10 in different solvents
Technical Whitepaper: Optimization of Solubilization and Stability Protocols for Entacapone-d10
Executive Summary
Entacapone-d10 is the stable isotope-labeled analog of Entacapone, utilized primarily as an Internal Standard (IS) in quantitative LC-MS/MS bioanalysis. As a nitrocatechol derivative, its physicochemical behavior is governed by two critical factors: pH-dependent solubility (driven by a pKa of ~4.5) and photo-instability (rapid isomerization from the active E-isomer to the inactive Z-isomer).
This guide provides a scientifically grounded framework for handling Entacapone-d10, moving beyond generic "dissolve and shoot" methods to a protocol that ensures isotopic purity and quantitative accuracy.
Physicochemical Profile & Solubility Drivers
To optimize solubility, one must understand the molecular drivers. Entacapone-d10 retains the core nitrocatechol structure of the parent drug.
-
Chemical Nature: Nitrocatechol (3,4-dihydroxy-5-nitro-phenyl derivative).[1]
-
Ionization (pKa ~4.5): The phenolic hydroxyl groups are acidic.
-
pH < 4.5:[2] The molecule is protonated and neutral. Solubility is lowest (Class IV/II behavior), but chemical stability is highest .
-
pH > 7.0:[3][4] The molecule deprotonates, becoming anionic. Solubility increases drastically , but susceptibility to oxidative degradation (quinone formation) also increases.
-
-
Isomerism: The drug exists as the E-isomer (trans). Exposure to light causes a
transition, flipping it to the Z-isomer (cis).
Table 1: Solubility Profile of Entacapone-d10
| Solvent System | Solubility Estimate | Mechanistic Insight | Recommendation |
| DMSO | ~30 mg/mL | High dipole moment disrupts crystal lattice effectively. | Primary Choice for robust stock solutions. |
| Methanol | ~5-10 mg/mL | Protic solvent; good solubility but lower than DMSO. | Good for intermediate dilutions. |
| Acetonitrile (ACN) | Low to Moderate | Aprotic; poor solvation of the polar nitrocatechol core alone. | Not recommended as a pure solvent for primary stock. |
| ACN + 0.25% Ammonia | High (>10 mg/mL) | Ammonia deprotonates the phenol (pH > pKa), forming a highly soluble salt. | Specialized Use: Only for high-conc. needs; risk of oxidation. |
| Water / Acidic Buffer | < 0.1 mg/mL | Protonated form is hydrophobic. | Avoid for stock; use only for final dilution (mobile phase). |
Stability & Degradation Pathways[5]
The stability of Entacapone-d10 is threatened by two distinct mechanisms: Photo-Isomerization and Oxidative Degradation .
Mechanism A: Photo-Isomerization (The "Yellow to Orange" Shift)
Under UV (254 nm) or even white fluorescent light, the E-isomer absorbs energy and rotates around the double bond to form the Z-isomer. This reaction follows second-order kinetics in solution.[5]
-
Impact: In LC-MS, the Z-isomer often chromatographs differently or causes peak broadening. Since the d10 label is stable, the mass transition remains valid, but the retention time shift invalidates the IS function.
Mechanism B: Oxidative Degradation
In basic media (pH > 8), the catechol moiety is prone to oxidation, forming reactive quinones or polymerizing. While ammonia increases solubility, it accelerates this pathway if oxygen is present.
Diagram 1: Degradation & Isomerization Pathways
Caption: The primary instability risk is the light-induced E-to-Z isomerization. High pH conditions, while improving solubility, introduce oxidative risks.
Experimental Protocols
Protocol A: The "Gold Standard" Stock Preparation (DMSO)
Recommended for long-term stability and general bioanalysis.
-
Environment: Perform all steps under monochromatic yellow light (sodium lamp) or in a darkened room. Use amber glassware exclusively.
-
Weighing: Weigh ~1-2 mg of Entacapone-d10 into an amber volumetric flask.
-
Dissolution: Add DMSO (Dimethyl Sulfoxide) to 80% of volume. Sonicate for 30 seconds. The powder should dissolve instantly due to high solubility in DMSO.
-
Make-up: Adjust to volume with DMSO.
-
Storage: Aliquot into amber cryovials. Store at -20°C or -80°C.
-
Validity: Stable for >6 months if protected from light.
-
Protocol B: High-Concentration Rapid Dissolution (ACN/Ammonia)
Use only if DMSO is incompatible with your downstream application.
-
Solvent Prep: Prepare Acetonitrile containing 0.25% (v/v) concentrated Ammonia (or 0.1% Ammonium Hydroxide).
-
Dissolution: Add solvent to Entacapone-d10 powder. The ammonia deprotonates the drug, facilitating immediate dissolution.
-
Critical Step: Immediately dilute this stock into an acidic intermediate solvent (e.g., Methanol + 0.1% Formic Acid) to neutralize the pH and halt oxidative degradation. Do not store the alkaline stock.
Protocol C: Working Solution (LC-MS Injection)
To prevent column precipitation and ensure peak shape:
-
Diluent: Use a mixture of Methanol:Water (50:50) with 0.1% Formic Acid .
-
Why Acid? Keeps the drug in the protonated (neutral) form, matching the initial mobile phase conditions of most RP-HPLC methods (e.g., C18 column, pH 3.0).
-
-
Procedure: Dilute the DMSO stock (Protocol A) into the diluent. Vortex for 10 seconds.
Diagram 2: Optimized Workflow for Stock Preparation
Caption: Decision tree for solvent selection. DMSO offers the best balance of solubility and stability. Alkaline ACN requires immediate neutralization.
References
-
Tekale, P., et al. (2011). Determination of Impurities in Formulated Form of Entacapone by using RP-HPLC Method. Der Pharma Chemica, 3(5), 63-68. Retrieved from [Link]
-
Jain, D.S., et al. (2011). LC/MS/MS Study for Identification of Entacapone Degradation Product Obtained by Photodegradation Kinetics. Journal of AOAC International. Retrieved from [Link]
-
Health Canada. (2020). Product Monograph: APO-ENTACAPONE. Retrieved from [Link]
-
Purnachand, D., et al. (2012). Analytical Method Development and Validation of Entacapone Drug by Modern LC-MS/MS Method. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
Sources
Technical Deep Dive: Entacapone-d10 Mass Spectrometry Fragmentation Pattern
Executive Summary
This technical guide details the mass spectrometry (MS) behavior of Entacapone-d10 , the stable isotope-labeled internal standard (IS) used for the quantification of Entacapone in biological matrices. Entacapone, a catechol-O-methyltransferase (COMT) inhibitor, presents unique bioanalytical challenges due to its nitrocatechol structure and geometric isomerism.[1]
The focus of this document is the fragmentation mechanics of Entacapone-d10 under Electrospray Ionization (ESI) in positive mode. We explore the specific cleavage of the deuterated diethylamine group, the resulting "common fragment" phenomenon, and the critical parameters required to prevent cross-talk during LC-MS/MS analysis.
Chemical Identity & Structural Basis[1][2][3][4][5][6]
To understand the fragmentation, one must first map the location of the isotopic labels. Entacapone-d10 differs from the native drug by the substitution of ten hydrogen atoms with deuterium on the N,N-diethyl chain.
| Feature | Native Entacapone | Entacapone-d10 (IS) |
| Formula | ||
| Exact Mass | 305.10 | 315.16 |
| Protonated Precursor | 306.1 | 316.2 |
| Label Position | Unlabeled Diethylamine | |
| Core Structure | Nitrocatechol-acrylamide | Nitrocatechol-acrylamide (Unlabeled) |
Structural Significance
The placement of the d10 label on the diethylamine tail is the defining feature of this internal standard. Because the primary fragmentation pathway involves the cleavage of this amide bond, the behavior of the label during collision-induced dissociation (CID) dictates the mass transitions.
Mass Spectrometry Mechanics: Fragmentation Pathway[1][7][8]
In positive ESI mode, Entacapone-d10 forms a protonated molecular ion
The Mechanism of Cleavage
-
Protonation: The amide nitrogen or the conjugated carbonyl oxygen accepts a proton.
-
Inductive Cleavage: High collision energy drives the cleavage of the amide bond connecting the diethylamine group to the acrylamide core.
-
Charge Retention: The positive charge is stabilized by the resonance of the conjugated nitrocatechol-acrylamide system (the "core"), forming the product ion.
-
Neutral Loss: The deuterated diethylamine group (
) is lost as a neutral molecule.[1]
The "Common Fragment" Phenomenon
A critical observation in Entacapone bioanalysis is that the product ion for both the native drug and the d10-IS is identical (
-
Native Precursor (306): Loses
(~73 Da) Product 233. -
d10 Precursor (316): Loses
(~83 Da) Product 233.[1]
Because the isotopic label is contained entirely within the leaving group, the detected fragment is the unlabeled core structure. This requires precise Q1 (Precursor) resolution to avoid interference.
Visualization: Fragmentation Pathway
The following diagram illustrates the dissociation logic, highlighting the loss of the labeled moiety.
Caption: Fragmentation pathway of Entacapone-d10 showing the loss of the labeled diethylamine group and formation of the common m/z 233 core ion.[1]
Experimental Protocol: LC-MS/MS Workflow
This protocol outlines a validated workflow for quantifying Entacapone using the d10 internal standard. This method relies on Multiple Reaction Monitoring (MRM) .[1][2][3]
A. Sample Preparation (Protein Precipitation)[1]
-
Matrix: Human Plasma (
EDTA).[1] -
Step 1: Aliquot 200 µL plasma.
-
Step 2: Add 20 µL Entacapone-d10 working solution (500 ng/mL in MeOH).
-
Step 3: Precipitate with 600 µL Acetonitrile (0.1% Formic Acid).
-
Step 4: Vortex (2 min) and Centrifuge (10,000 rpm, 5 min).
-
Step 5: Inject supernatant.
B. Liquid Chromatography Conditions
-
Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 50 x 2.1 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Gradient: Isocratic (40:60 A:B) or rapid gradient to ensure elution of the hydrophobic nitrocatechol.
-
Flow Rate: 0.4 mL/min.
C. Mass Spectrometry Parameters (ESI+)
The following settings are optimized for a Triple Quadrupole (e.g., Sciex API 4000/5500 or Waters Xevo).
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Protonation of the amide/conjugated system.[1] |
| Spray Voltage | 4500 - 5500 V | Efficient ionization of the polar molecule. |
| Source Temp | 450°C - 550°C | Ensures desolvation of the mobile phase. |
| Curtain Gas | 25-35 psi | Prevents solvent clusters from entering Q0.[1] |
D. MRM Transitions Table
| Analyte | Q1 Mass (Da) | Q3 Mass (Da) | Dwell (ms) | Collision Energy (eV) |
| Entacapone (Native) | 306.1 | 233.1 | 100 | 25 - 30 |
| Entacapone-d10 (IS) | 316.2 | 233.1 | 100 | 25 - 30 |
Note: The collision energy (CE) is relatively high to break the stable amide bond conjugated to the electron-withdrawing nitro group.[1]
Validation & Troubleshooting
Deuterium Isotope Effect on Retention Time
Deuterated compounds often exhibit slightly different retention times (RT) than their non-deuterated counterparts due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds.
-
Observation: Entacapone-d10 may elute 0.05 – 0.1 minutes earlier than native Entacapone.[1]
-
Action: Ensure the integration window covers both peaks if they are not perfectly co-eluting, although in modern UHPLC, they typically overlap sufficiently.
Cross-Talk Management
Since both the analyte and IS share the
-
Risk: If the Q1 resolution is too wide (e.g., "Open" or "Low" resolution), the 306 ion might bleed into the 316 channel (unlikely due to 10 Da difference) or vice versa.
-
Protocol: Set Q1 resolution to "Unit" to ensure strict isolation of 306.1 and 316.2.
Analytical Workflow Diagram
Caption: Step-by-step bioanalytical workflow from sample extraction to MRM detection.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5281081, Entacapone. PubChem. Available at: [Link][1]
-
Challa, B.R., et al. (2010).[3][5] Quantification of Entacapone in Human Plasma by HPLC Coupled to ESI-MS/MS Detection: Application to Bioequivalence Study. Journal of Bioequivalence & Bioavailability. (Detailed MRM transitions for d10).
-
Mircioiu, I., et al. (2007).[3] Mass spectra of the Entacapone Q1 → Entacapone Q3. ResearchGate. Available at: [Link][1][3]
Sources
An In-Depth Technical Guide to the Isotopic Effects of Deuterium in Entacapone-d10
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of deuterium into pharmacologically active molecules represents a sophisticated approach to optimizing drug metabolism and pharmacokinetics. This guide provides a comprehensive technical analysis of the isotopic effects of deuterium in Entacapone-d10, a deuterated analog of the catechol-O-methyltransferase (COMT) inhibitor, Entacapone. We will explore the foundational principles of the kinetic isotope effect (KIE), its application in drug design, and the specific mechanistic and clinical implications for Entacapone-d10. This document serves as a resource for researchers and drug development professionals, offering insights into the rationale, experimental validation, and potential therapeutic advantages of deuteration in this important class of drugs.
Introduction to Entacapone and the Rationale for Deuteration
Entacapone: A Peripherally Acting COMT Inhibitor
Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme crucial in the metabolic pathway of levodopa.[1][2] In the treatment of Parkinson's disease, Entacapone is co-administered with levodopa and a decarboxylase inhibitor (e.g., carbidopa).[3][4] By inhibiting COMT in peripheral tissues, Entacapone prevents the breakdown of levodopa, thereby increasing its plasma half-life and bioavailability.[5][6][7] This leads to more sustained plasma levels of levodopa, resulting in more consistent dopaminergic stimulation in the brain and improved management of Parkinson's symptoms.[4][8]
Entacapone itself is extensively metabolized, primarily through isomerization to its cis-isomer and subsequent direct glucuronidation.[3][4][9] While highly effective, its relatively short half-life of 0.4–0.7 hours necessitates frequent dosing.[5][9]
The Advent of Deuterated Pharmaceuticals
The substitution of hydrogen with its heavier, stable isotope, deuterium, is a strategy employed in medicinal chemistry to enhance a drug's pharmacokinetic profile.[10][11] This approach, often termed "deuterium switching," leverages the kinetic isotope effect (KIE).[12] The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond due to the increased mass of deuterium (one proton and one neutron).[12] Consequently, more energy is required to break a C-D bond, which can significantly slow down metabolic reactions where C-H bond cleavage is the rate-limiting step.[13]
This metabolic slowing can lead to:
-
Increased drug exposure (AUC)
-
Longer half-life (t½)
-
Reduced formation of certain metabolites
-
Potentially improved safety and tolerability profiles[14]
The first deuterated drug, Austedo® (deutetrabenazine), was approved by the FDA in 2017 for the treatment of chorea associated with Huntington's disease, validating the therapeutic potential of this approach.[13][][16][17]
The Core of Isotopic Effects in Entacapone-d10
Entacapone-d10 is a deuterated version of Entacapone.[18] The "d10" designation indicates that ten hydrogen atoms in the molecule have been replaced with deuterium. The primary rationale for developing Entacapone-d10 is to leverage the KIE to improve its metabolic stability and, consequently, its pharmacokinetic profile.
The Kinetic Isotope Effect in Drug Metabolism
The deuterium KIE is the reduction in the rate of a chemical reaction when a hydrogen atom at a metabolic "soft spot" is replaced with deuterium.[12] Many Phase I metabolic reactions, catalyzed by enzymes such as cytochrome P450 (CYP), involve the cleavage of a C-H bond.[19] If this bond cleavage is the rate-determining step, deuteration at that position will slow the reaction.[12]
The magnitude of the KIE is influenced by the specific reaction mechanism and the degree to which C-H bond breaking is involved in the transition state.[20] A significant KIE can lead to a clinically meaningful alteration in a drug's pharmacokinetic properties.[14]
Metabolic Pathways of Entacapone and the Impact of Deuteration
The primary metabolic pathway of Entacapone involves isomerization to the cis-isomer, followed by direct glucuronidation of both the parent compound and its isomer.[3][4] Although not primarily metabolized by CYP enzymes, the stability of the molecule can still be influenced by deuteration. The replacement of hydrogen with deuterium in Entacapone-d10, particularly in the diethyl groups, is hypothesized to slow down metabolic processes that involve the cleavage of these C-H bonds, potentially leading to a longer half-life and increased systemic exposure.
Experimental Evaluation of Isotopic Effects
To quantify the impact of deuteration on Entacapone-d10, a series of in vitro and in vivo studies are essential. These studies are designed to compare the pharmacokinetic and metabolic profiles of Entacapone-d10 with its non-deuterated counterpart.
In Vitro Metabolic Stability Assays
-
Objective: To determine the intrinsic clearance of Entacapone and Entacapone-d10 in liver microsomes or hepatocytes.
-
Rationale: Liver microsomes contain a high concentration of drug-metabolizing enzymes and are a standard in vitro model for assessing metabolic stability.[21] Hepatocytes provide a more complete model as they contain both Phase I and Phase II enzymes.[22][23]
Experimental Protocol: Microsomal Stability Assay
-
Preparation: Human liver microsomes are thawed and diluted to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer.[21][24]
-
Incubation: Entacapone or Entacapone-d10 is added to the microsomal suspension at a final concentration (e.g., 1 µM).[21]
-
Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[21][24]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes).[21]
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[25]
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time, and the half-life (t½) and intrinsic clearance (CLint) are calculated.
Mandatory Visualization: In Vitro Metabolic Stability Workflow
Caption: Workflow for assessing in vitro metabolic stability.
In Vivo Pharmacokinetic Studies
-
Objective: To compare the pharmacokinetic profiles of Entacapone and Entacapone-d10 in an animal model.
-
Rationale: In vivo studies provide a comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) in a whole organism.[]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Dosing: A cohort of rats is administered either Entacapone or Entacapone-d10 via oral gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of the parent drug in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½.
Data Presentation and Interpretation
The quantitative data from these studies should be summarized in tables for clear comparison.
Table 1: Comparative In Vitro Metabolic Stability
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Entacapone | Expected Value | Expected Value |
| Entacapone-d10 | Expected to be higher | Expected to be lower |
Table 2: Comparative In Vivo Pharmacokinetic Parameters
| Parameter | Entacapone | Entacapone-d10 |
| Cmax (ng/mL) | Expected Value | Expected to be similar or slightly higher |
| Tmax (h) | Expected Value | Expected to be similar |
| AUC (ng·h/mL) | Expected Value | Expected to be higher |
| t½ (h) | Expected Value | Expected to be longer |
Mechanistic Insights and Therapeutic Implications
Causality Behind the Isotopic Effects
The anticipated increase in the metabolic stability of Entacapone-d10 is a direct consequence of the kinetic isotope effect. By replacing hydrogen atoms with deuterium at metabolically labile positions, the C-D bonds are strengthened, thereby slowing the rate of metabolic cleavage. This reduction in metabolic rate is expected to translate into a longer circulating half-life and greater overall drug exposure.
Potential Clinical Advantages of Entacapone-d10
A more favorable pharmacokinetic profile for Entacapone-d10 could offer several clinical benefits:
-
Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient convenience and adherence.
-
More Consistent Levodopa Levels: By providing more sustained inhibition of COMT, Entacapone-d10 could lead to more stable plasma concentrations of levodopa, potentially reducing "off" time and motor fluctuations in Parkinson's patients.[27][28]
-
Improved Side Effect Profile: A lower required dose or more stable drug levels might mitigate some of the dose-related side effects associated with Entacapone.
Conclusion
The deuteration of Entacapone to create Entacapone-d10 represents a promising strategy to enhance its therapeutic potential. By leveraging the kinetic isotope effect, Entacapone-d10 is expected to exhibit improved metabolic stability, leading to a more favorable pharmacokinetic profile. The experimental workflows outlined in this guide provide a robust framework for validating these anticipated benefits. For researchers and drug development professionals, the strategic application of deuterium substitution offers a powerful tool for optimizing the properties of existing and novel therapeutic agents.
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Entacapone | C14H15N3O5 | CID 5281081 - PubChem. National Center for Biotechnology Information. [Link]
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Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer. U.S. National Library of Medicine. [Link]
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COMTAN Rx only Prescribing Information. U.S. Food and Drug Administration. [Link]
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The Kinetic Isotope Effect in the Search for Deuterated Drugs. PubMed. [Link]
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Entacapone - Wikipedia. Wikipedia. [Link]
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Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ACS Publications. [Link]
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Entacapone - LiverTox - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
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What is the mechanism of Entacapone? Patsnap Synapse. [Link]
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Deuterated drug - Wikipedia. Wikipedia. [Link]
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Deuterium in drug discovery: progress, opportunities and challenges. Nature. [Link]
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COMT inhibitors in Parkinson's disease. PubMed. [Link]
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Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. [Link]
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Microsomal Stability. Cyprotex. [Link]
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FDA approves first deuterated drug. C&EN Global Enterprise. [Link]
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Catechol-O-methyltransferase inhibitor - Wikipedia. Wikipedia. [Link]
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Low-dose in vivo pharmacokinetic and deuterium isotope effect studies of N-nitrosodimethylamine in rats. ResearchGate. [Link]
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Deuterated Drugs. Bioscientia. [Link]
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COMT Inhibitors. Parkinson's Foundation. [Link]
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An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. U.S. National Library of Medicine. [Link]
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What are COMT inhibitors and how do they work? Patsnap Synapse. [Link]
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The First Approved “Deuterated” Drug: A Short Review of the Concept. SciRP.org. [Link]
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In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]
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Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS. [Link]
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How Do COMT Inhibitors Work? RxList. [Link]
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The Gold Standard: A Technical Guide to the Regulatory and Scientific Best Practices for Deuterated Internal Standards
For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalysis, the pursuit of accurate and reproducible quantitative data is paramount. In this endeavor, the internal standard (IS) serves as a cornerstone of analytical fidelity, and among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-IS) have emerged as the gold standard, particularly in mass spectrometry-based assays. This guide provides an in-depth exploration of the core principles, practical applications, and regulatory expectations surrounding the use of deuterated internal standards.
The Foundational Role of Internal Standards in Bioanalysis
Internal standards are compounds added to samples at a known and constant concentration before sample processing.[1] Their primary function is to correct for the variability inherent in analytical procedures, including extraction efficiency, matrix effects, and instrument response.[2] An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible.[2] This ensures that any variations experienced by the analyte during sample preparation and analysis are mirrored by the internal standard.
Deuterated internal standards, where one or more hydrogen atoms in the analyte molecule are replaced with deuterium, a stable isotope of hydrogen, offer the closest possible chemical and physical resemblance to the target analyte.[3] This structural analogy is crucial for compensating for matrix effects, which are a significant source of variability in bioanalytical methods, especially in complex matrices like plasma or urine.[4][5]
Selecting an Optimal Deuterated Internal Standard: A Multifaceted Decision
The selection of an appropriate deuterated internal standard is a critical first step in developing a robust bioanalytical method. Several key factors must be considered to ensure the integrity and reliability of the analytical data.
Isotopic Purity and Enrichment
For reliable and reproducible results, deuterated internal standards must possess high isotopic enrichment and chemical purity.[6] It is recommended to use deuterated compounds with at least 98% isotopic enrichment.[3] High purity minimizes background interference and ensures clear mass separation during analysis, thereby improving data quality.[3] It is also crucial that the deuterated internal standard is free from unlabeled species, as their presence can interfere with the accurate quantification of the analyte.[7]
Degree and Position of Deuteration
The number and location of deuterium atoms in the molecule are critical considerations. A sufficient number of deuterium atoms should be incorporated to provide a mass difference that avoids spectral overlap with the analyte.[7] For small molecules, a mass difference of three or more mass units is generally required.[7]
The position of the deuterium label is equally important. Deuterium atoms should be placed on stable positions within the molecule to prevent hydrogen-deuterium (H-D) exchange.[8] H-D exchange can occur under certain pH or temperature conditions and can compromise the accuracy of the assay.[9] Therefore, labeling should be avoided on exchangeable sites such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) groups.
Co-elution with the Analyte
A fundamental requirement for an internal standard is that it co-elutes with the analyte during chromatographic separation.[4] Co-elution ensures that both the analyte and the internal standard experience the same matrix effects at the same time, allowing for accurate correction.[5] While deuterated internal standards generally have very similar retention times to their non-deuterated counterparts, slight chromatographic shifts can occur.[10] It is therefore essential to verify co-elution during method development.
Validation of Deuterated Internal Standards: A Regulatory Imperative
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[11][12][13] These guidelines emphasize the importance of a well-characterized and validated internal standard.
Key Validation Parameters
The validation process for a deuterated internal standard involves a series of experiments to demonstrate its suitability for the intended analytical method. These experiments are designed to assess:
-
Selectivity: The ability of the method to differentiate and quantify the analyte and the internal standard in the presence of other components in the sample.[12]
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.[11]
-
Matrix Effect: The alteration of the analyte's response due to the presence of interfering components in the biological matrix.[4]
-
Stability: The chemical stability of the analyte and the internal standard in the biological matrix under various storage and processing conditions.[3]
Experimental Protocol for Assessing Internal Standard Performance
A critical aspect of validation is to ensure the internal standard response is consistent and reproducible across all samples. The FDA recommends pre-defining an acceptance window for the internal standard response in a run.[14] Any samples with an internal standard response outside this window may need to be re-assayed.[14]
Experimental Workflow for Internal Standard Validation:
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Methodological & Application
Application Note: Quantitative Bioanalysis of Entacapone using Entacapone-d10 as an Internal Standard by LC-MS/MS
Abstract
This application note provides a comprehensive guide for the quantitative analysis of entacapone in biological matrices, specifically human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We detail a robust and validated method employing Entacapone-d10, a stable isotope-labeled (SIL) internal standard, to ensure the highest level of accuracy and precision. This document is intended for researchers, scientists, and drug development professionals who require a reliable bioanalytical method for pharmacokinetic, bioequivalence, or toxicokinetic studies of entacapone. The protocols and validation strategies described herein are grounded in established scientific principles and adhere to regulatory guidelines.
Introduction: The Rationale for Precise Entacapone Quantification
Entacapone is a potent, selective, and reversible catechol-O-methyltransferase (COMT) inhibitor.[1] It is primarily used as an adjunct therapy in the management of Parkinson's disease, where it enhances the bioavailability of levodopa, a cornerstone treatment.[2][3] The mechanism of action involves the inhibition of COMT, which is a major enzyme responsible for the metabolic clearance of levodopa.[4][5] By reducing the peripheral metabolism of levodopa, entacapone prolongs its therapeutic effect.[6] Given its critical role in optimizing Parkinson's therapy, the accurate quantification of entacapone in biological fluids is paramount for:
-
Pharmacokinetic (PK) studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Bioequivalence (BE) studies: To compare different formulations of the drug.
-
Therapeutic Drug Monitoring (TDM): To optimize dosage regimens for individual patients.
-
Drug-drug interaction studies: To assess the impact of co-administered medications.
LC-MS/MS has emerged as the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[7][8] However, the complexity of biological matrices can introduce variability during sample preparation and analysis, a phenomenon known as the matrix effect.[9][10] To mitigate these challenges and ensure data integrity, the use of an appropriate internal standard (IS) is indispensable.
The Gold Standard: Why Entacapone-d10 is the Ideal Internal Standard
An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for analytical variability.[11] The ideal IS should mimic the analyte's behavior throughout the entire analytical process. Stable isotope-labeled internal standards are widely considered the best choice for LC-MS/MS assays.[12][13] Entacapone-d10, in which ten hydrogen atoms in the two ethyl groups are replaced with deuterium, is the preferred IS for entacapone analysis for several key reasons:
-
Identical Physicochemical Properties: Entacapone-d10 shares the same chemical structure and physicochemical properties as entacapone. This ensures it has virtually identical extraction recovery, chromatographic retention time, and ionization efficiency.[14]
-
Co-elution with the Analyte: Because it behaves chromatographically like the native analyte, Entacapone-d10 experiences the same degree of ion suppression or enhancement at the exact point of elution, providing the most accurate correction for matrix effects.[14]
-
Mass Differentiation: The mass difference of 10 Daltons between Entacapone-d10 and entacapone allows for their distinct detection by the mass spectrometer without any risk of cross-talk or isotopic interference.
-
Stability: The deuterium labels are stable and do not exchange with hydrogen atoms under typical analytical conditions.
By using the ratio of the analyte peak area to the IS peak area for quantification, variations introduced during sample processing and injection are effectively normalized, leading to superior accuracy and precision.[11]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a validated method for the quantification of entacapone in human plasma.
Materials and Reagents
| Material/Reagent | Supplier/Grade |
| Entacapone Reference Standard (≥98% purity) | e.g., MedChemExpress, Cayman Chemical[1][15] |
| Entacapone-d10 Internal Standard | e.g., MedChemExpress, Cayman Chemical[16][17] |
| Acetonitrile (ACN) | HPLC or LC-MS grade |
| Methanol (MeOH) | HPLC or LC-MS grade |
| Formic Acid | LC-MS grade |
| Ammonium Formate | Analytical grade |
| Water | Deionized, 18 MΩ·cm or higher |
| Human Plasma (with K2EDTA as anticoagulant) | Reputable commercial source |
Stock and Working Solutions
-
Entacapone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of entacapone in 10 mL of methanol.
-
Entacapone-d10 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Entacapone-d10 in 1 mL of methanol.
-
Entacapone Working Solutions: Prepare serial dilutions of the entacapone stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (250 ng/mL): Dilute the Entacapone-d10 stock solution in 50:50 (v/v) acetonitrile:water.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting entacapone from plasma.
-
Label microcentrifuge tubes for each sample, calibrator, and QC.
-
Pipette 100 µL of plasma into the appropriate tubes.
-
Add 20 µL of the Internal Standard Working Solution (250 ng/mL) to all tubes except for the blank matrix samples.
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5-10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
The following parameters provide a robust starting point for method development.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | e.g., Shimadzu Nexera, Waters Acquity |
| Column | Zorbax SB-C18, 2.1 x 50 mm, 5 µm[18] |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0) in Water[18] |
| Mobile Phase B | Acetonitrile[18] |
| Gradient | 60% A, 40% B (Isocratic)[18] |
| Flow Rate | 0.7 mL/min[18] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | ~3 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | e.g., Sciex API 4000, Waters Xevo TQ-S |
| Ionization Mode | Electrospray Ionization (ESI), Positive[18] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
Table 3: MRM Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) |
| Entacapone | 306.1 | 233.1 | 150 |
| Entacapone-d10 (IS) | 316.3 | 233.0 | 150 |
| MRM transitions are based on published literature and may require optimization for specific instruments.[18] |
Method Validation: Ensuring a Trustworthy Protocol
A bioanalytical method must be rigorously validated to ensure its reliability. The validation process should be conducted in accordance with regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[19][20][21][22]
Key Validation Parameters
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from endogenous components in the matrix. This is assessed by analyzing blank plasma from at least six different sources.
-
Linearity and Range: The method should be linear over a defined concentration range. A calibration curve of at least six non-zero standards is prepared and analyzed. The correlation coefficient (r²) should be ≥ 0.99.[18]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision are evaluated by analyzing QC samples at low, medium, and high concentrations on multiple days. The mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: This assesses the impact of matrix components on the ionization of the analyte. It is evaluated by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution. The use of Entacapone-d10 is critical for mitigating this effect.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: The stability of entacapone in plasma must be assessed under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability at -20°C or -80°C.
Table 4: Example Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | 85-115% of nominal (80-120% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Matrix Factor (IS Normalized) | CV ≤ 15% across different lots of matrix |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte concentration within ±15% of baseline |
Conclusion
The LC-MS/MS method detailed in this application note, which utilizes Entacapone-d10 as an internal standard, provides a robust, sensitive, and reliable approach for the quantification of entacapone in human plasma. The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability and mitigating matrix effects, thereby ensuring the generation of high-quality data for clinical and preclinical studies. Adherence to the outlined validation procedures will guarantee that the method is fit-for-purpose and meets the stringent requirements of regulatory bodies.
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- Burmaoğlu, R. E., & Sağlık Aslan, S. (2020). A rapid liquid chromatography/tandem mass spectrometry method for simultaneous determination of levodopa, carbidopa, entacapone and their six related compounds in film-coated tablets. Rapid Communications in Mass Spectrometry, 34(S3), e8782.
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- Entacapone's Role in Altering Levodopa Plasma Pharmacokinetics: A Technical Guide. Benchchem. (n.d.).
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Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of Entacapone in Human Plasma using Entacapone-d10
Abstract
This application note presents a detailed, validated, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Entacapone in human plasma. Utilizing its stable isotope-labeled counterpart, Entacapone-d10, as the internal standard (IS), this protocol ensures high accuracy, precision, and reliability, meeting the stringent requirements for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The methodology employs a straightforward protein precipitation technique for sample preparation, offering excellent recovery and minimal matrix effects. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, complete with detailed experimental procedures, data analysis, and scientific rationale for each step.
Introduction: The Clinical Significance of Entacapone Quantification
Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor.[1][2][3] It serves as an adjunct therapy in the management of Parkinson's disease, specifically for patients treated with levodopa and a dopa decarboxylase inhibitor who experience "wearing-off" phenomena.[4][5] The mechanism of action of Entacapone involves the inhibition of COMT, which in turn reduces the peripheral metabolism of levodopa to 3-O-methyldopa (3-OMD).[4][5] This leads to a more sustained plasma level of levodopa, enhancing its availability to the central nervous system and thereby improving motor function.[4]
Given its rapid absorption, short half-life, and extensive first-pass metabolism, the pharmacokinetic profile of Entacapone can exhibit significant inter-individual variability.[4][5][6] Therefore, a precise and accurate quantification of Entacapone in human plasma is paramount for pharmacokinetic/pharmacodynamic (PK/PD) modeling, bioequivalence studies, and potentially for therapeutic drug monitoring to optimize patient outcomes.[7][8] This protocol addresses this need by providing a robust LC-MS/MS method, the gold standard for small molecule bioanalysis due to its inherent selectivity and sensitivity.[9]
The use of a stable isotope-labeled internal standard, Entacapone-d10, is a critical component of this method.[1] Entacapone-d10 shares near-identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization effectively compensate for variations in sample processing and matrix effects, leading to superior accuracy and precision in quantification.
Materials and Reagents
| Material/Reagent | Supplier | Grade/Purity |
| Entacapone | Sigma-Aldrich (or equivalent) | ≥98% |
| Entacapone-d10 | Cayman Chemical (or equivalent) | ≥99% deuterated forms |
| Acetonitrile | Fisher Scientific (or equivalent) | LC-MS Grade |
| Methanol | Fisher Scientific (or equivalent) | LC-MS Grade |
| Formic Acid | Thermo Fisher Scientific (or equivalent) | LC-MS Grade |
| Ammonium Formate | Sigma-Aldrich (or equivalent) | ≥99.0% |
| Human Plasma (K2-EDTA) | BioIVT (or equivalent) | Pooled, Drug-Free |
| Deionized Water | In-house system | 18.2 MΩ·cm |
Experimental Protocol
This protocol is designed to be a self-validating system, adhering to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[10][11][12][13][14]
Preparation of Stock and Working Solutions
The integrity of stock and working solutions is fundamental to the accuracy of the entire assay. All solutions should be stored in amber vials to prevent photodegradation.
-
Entacapone Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Entacapone standard and dissolve it in 10 mL of methanol.
-
Entacapone-d10 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Entacapone-d10 and dissolve it in 1 mL of methanol.
-
Entacapone Working Solutions: Prepare a series of working solutions by serially diluting the Entacapone stock solution with a 50:50 (v/v) mixture of acetonitrile and deionized water to create calibration standards and quality control (QC) samples.
-
IS Working Solution (250 ng/mL): Dilute the Entacapone-d10 stock solution with a 50:50 (v/v) mixture of acetonitrile and deionized water.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS/MS analysis.[15][16] Acetonitrile is a highly efficient precipitating agent for plasma proteins.[17][18]
Caption: Workflow for Protein Precipitation of Plasma Samples.
Step-by-Step Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the Entacapone-d10 IS working solution (250 ng/mL).
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 30 seconds to ensure complete protein denaturation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters have been optimized for the sensitive and selective detection of Entacapone and Entacapone-d10.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | Zorbax SB-C18, 2.1 x 50 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B (Isocratic) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 3 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| MS System | SCIEX API 4000 or equivalent Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| MRM Transitions | See Table 3 |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Entacapone | 306.1 | 233.1 | 150 |
| Entacapone-d10 | 316.3 | 233.0 | 150 |
The precursor to product ion transitions are selected based on the fragmentation patterns of Entacapone and its deuterated internal standard, ensuring high specificity.[19]
Method Validation and Performance
A full validation of this bioanalytical method should be performed in accordance with regulatory guidelines to ensure its suitability for its intended purpose.[13] The validation should assess selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carry-over, dilution integrity, and stability.
Table 4: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity Range | 1.00 - 2000.00 ng/mL | Correlation Coefficient (r²) ≥ 0.999 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision ≤ 20%, Accuracy ± 20% | 1.00 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.60% to 7.30% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.20% to 5.50% |
| Intra-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | 97.30% to 104.20% |
| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | 98.30% to 105.80% |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | CV < 5% |
| Stability (various conditions) | %Change within ± 15% of nominal concentration | Stable |
Note: The typical performance data presented here are based on published literature and should be verified during in-house validation.[19]
Data Analysis and Quantification
The concentration of Entacapone in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression analysis is typically used to fit the data.
Caption: Data Analysis and Quantification Workflow.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS protocol for the quantification of Entacapone in human plasma. The method is sensitive, selective, and accurate, making it well-suited for a variety of research and clinical applications. The use of a stable isotope-labeled internal standard and a simple protein precipitation sample preparation procedure ensures high-quality data that meets regulatory standards for bioanalytical method validation. By following this detailed protocol, researchers can confidently and reliably measure Entacapone concentrations to advance our understanding of its clinical pharmacology.
References
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Mass spectra of the Entacapone Q1 → Entacapone Q3 - ResearchGate. Available from: [Link]
-
(PDF) Quantification of Entacapone in Human Plasma by HPLC Coupled to ESI-MS/MS Detection: Application to Bioequavalence Study - ResearchGate. Available from: [Link]
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selective and rapid lc-ms/ms method for the simultaneous quantitation of levodopa and carbidopa. Available from: [Link]
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Entacapone, Tolcapone Mnemonic for USMLE - YouTube. Available from: [Link]
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What is the mechanism of Entacapone? - Patsnap Synapse. Available from: [Link]
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DETERMINATION OF ENTACA PHARMACEUTICAL FORMULAT RP-HPLC METHOD CAPONE IN LATIONS BY - Neliti. Available from: [Link]
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A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. Available from: [Link]
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Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC. Available from: [Link]
-
Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - NIH. Available from: [Link]
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Analytical Method Development and Validation of Entacapone Drug by Modern LC-MS/MS Method to Quantify the Genotoxic Impurity - JOCPR. Available from: [Link]
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Asian Journal of Chemistry. Available from: [Link]
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Comtan (entacapone) dosing, indications, interactions, adverse effects, and more. Available from: [Link]
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COMTAN Rx only Prescribing Information DESCRIPTION CLINICAL PHARMACOLOGY Mechanism of Action - accessdata.fda.gov. Available from: [Link]
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Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - MDPI. Available from: [Link]
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ESTIMATION OF ENTACAPONE TABLETS BY REVERSE PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD - Bioscience Discovery. Available from: [Link]
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Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed. Available from: [Link]
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Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED | Request PDF - ResearchGate. Available from: [Link]
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Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]
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Not for Implementation - Draft Guidance on Entacapone October 2024 - accessdata.fda.gov. Available from: [Link]
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NDA 20-796/S-013 and S-012 Page 3 T2000-10 89005303 COMTAN - accessdata.fda.gov. Available from: [Link]
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Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - MDPI. Available from: [Link]
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Sample preparation techniques for Entacapone bioanalysis with Entacapone-d10
An Application Guide to Sample Preparation for the Bioanalysis of Entacapone using Entacapone-d10
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Entacapone Bioanalysis
Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, prescribed as an adjunct to levodopa/carbidopa therapy for the treatment of Parkinson's disease.[1][2] It effectively reduces the "wearing-off" symptoms by improving the bioavailability of levodopa. Accurate quantification of Entacapone in biological matrices, such as human plasma, is fundamental for pharmacokinetic (PK), bioequivalence (BE), and therapeutic drug monitoring studies. These studies inform dosing regimens and are critical for regulatory submissions.
The robustness and reliability of any bioanalytical method hinge on its sample preparation stage. Biological samples are complex mixtures containing proteins, salts, lipids, and other endogenous components that can interfere with analysis, suppress instrument response, and ultimately compromise data integrity. This application note provides a detailed guide to the primary sample preparation techniques for Entacapone bioanalysis, emphasizing the indispensable role of a stable isotope-labeled internal standard, Entacapone-d10.
The Gold Standard: Why Use Entacapone-d10?
In modern quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. Entacapone-d10 is the ideal internal standard for Entacapone analysis for several key reasons:
-
Physicochemical Similarity: Entacapone-d10 is structurally identical to Entacapone, except that ten hydrogen atoms have been replaced with deuterium. This means it behaves virtually identically during extraction, chromatography, and ionization.
-
Correction for Variability: Any analyte loss during the multi-step sample preparation process will be mirrored by a proportional loss of the SIL-IS. Likewise, any suppression or enhancement of the ionization process in the mass spectrometer source (matrix effects) will affect both the analyte and the IS equally.
-
Improved Accuracy and Precision: By normalizing the analyte response to the IS response, the method gains superior accuracy and precision, as variations are effectively cancelled out.
The objective of a robust sample preparation protocol is to efficiently remove interfering matrix components while maximizing the recovery of both the analyte (Entacapone) and the internal standard (Entacapone-d10).[3] We will explore the three most common and effective techniques to achieve this: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Technique 1: Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from plasma or serum samples.[4] It is often the first choice for high-throughput environments due to its simplicity.
Principle of Causality
The mechanism involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the aqueous plasma sample.[5] This disrupts the hydration shell around the protein molecules, altering the dielectric constant of the solution and causing the proteins to denature, aggregate, and precipitate. The analyte and internal standard, being more soluble in the resulting supernatant, are separated from the solid protein pellet by centrifugation.
Advantages & Disadvantages
| Advantages | Disadvantages |
| Fast and simple to perform | Produces a relatively "dirty" extract |
| Inexpensive and requires minimal reagents | High potential for matrix effects from residual phospholipids |
| Easily automated in 96-well plate formats | Analyte may be co-precipitated with proteins, reducing recovery |
Experimental Workflow: Protein Precipitation
Caption: Workflow for Entacapone extraction via Protein Precipitation.
Detailed Protocol for Protein Precipitation
-
Sample Aliquoting: Pipette 100 µL of human plasma (or calibration standards/quality controls) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of Entacapone-d10 working solution (e.g., 1 µg/mL in methanol) to each tube.
-
Vortexing: Briefly vortex the tubes for 5-10 seconds to ensure homogeneity.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (pre-cooled to -20°C). The 3:1 ratio of solvent to sample is critical for efficient precipitation.[4]
-
Mixing: Vortex vigorously for 1 minute to ensure complete protein denaturation. The solution should appear cloudy.
-
Centrifugation: Centrifuge the tubes at ≥10,000 x g for 10 minutes at 4°C to form a tight protein pellet.
-
Supernatant Transfer: Carefully aspirate the clear supernatant (approximately 390 µL) and transfer it to a clean autosampler vial or well in a 96-well plate.
-
Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Technique 2: Liquid-Liquid Extraction (LLE)
LLE is a classic sample clean-up technique that separates compounds based on their differential solubilities in two immiscible liquid phases—typically an aqueous phase (the sample) and an organic solvent.
Principle of Causality
The core principle is analyte partitioning. Entacapone, being a moderately lipophilic molecule, will preferentially move from the aqueous plasma matrix into a non-polar organic solvent when the two are mixed vigorously. Endogenous interferences like proteins, salts, and phospholipids have very different solubility profiles and remain in the aqueous layer. After separation, the organic layer containing the analyte is collected, evaporated, and reconstituted in a mobile phase-compatible solvent for analysis. A published method for Entacapone uses a mixture of ethyl acetate and n-hexane as the extraction solvent.[6][7]
Advantages & Disadvantages
| Advantages | Disadvantages |
| Provides a significantly cleaner extract than PPT | More labor-intensive and time-consuming |
| High recovery for non-polar to moderately polar analytes | Requires larger volumes of organic solvents |
| Reduces matrix effects, potentially improving sensitivity | Can be difficult to automate; emulsion formation can be an issue |
Experimental Workflow: Liquid-Liquid Extraction
Caption: Workflow for Entacapone extraction via Liquid-Liquid Extraction.
Detailed Protocol for Liquid-Liquid Extraction
-
Sample Preparation: Into a polypropylene tube, pipette 200 µL of human plasma, followed by 20 µL of Entacapone-d10 working solution.
-
Extraction: Add 1 mL of the extraction solvent (e.g., ethyl acetate/n-hexane, 30:70 v/v).[6]
-
Mixing: Cap the tubes and vortex vigorously for 5 minutes to ensure thorough mixing and facilitate analyte transfer into the organic phase.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve a clean separation between the upper organic layer and the lower aqueous/protein layer.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, taking care not to disturb the aqueous layer or the protein interface.
-
Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex briefly to ensure the analyte is fully dissolved.
-
Analysis: Transfer to an autosampler vial and inject into the LC-MS/MS system.
Technique 3: Solid-Phase Extraction (SPE)
SPE is a highly selective and powerful sample preparation technique that provides the cleanest extracts, making it ideal for methods requiring the lowest limits of quantification.
Principle of Causality
SPE is a form of digital chromatography. The sample is passed through a cartridge containing a solid stationary phase (the sorbent). Based on the chemistry of the analyte and the sorbent, the analyte is retained while unwanted matrix components are washed away. A final elution step with a strong solvent is used to recover the purified, concentrated analyte. For Entacapone, a reversed-phase (e.g., C18) or a mixed-mode polymer-based sorbent would be effective, leveraging hydrophobic interactions to retain the drug.
Advantages & Disadvantages
| Advantages | Disadvantages |
| Delivers the cleanest extracts, minimizing matrix effects | Most complex method to develop and optimize |
| High analyte concentration factor | Most expensive technique per sample |
| Highly selective and reproducible | Can be lower throughput unless fully automated |
| Amenable to full automation for high throughput |
Experimental Workflow: Solid-Phase Extraction (Reversed-Phase)
Caption: Workflow for Entacapone extraction via Solid-Phase Extraction.
Detailed Protocol for Solid-Phase Extraction (Generic Reversed-Phase C18)
-
Sample Pre-treatment: Pipette 200 µL of human plasma, add 20 µL of Entacapone-d10 working solution, and dilute with 400 µL of 2% phosphoric acid in water. The acid ensures the analyte is in a suitable state for binding to the reversed-phase sorbent.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent bed to dry out.
-
Sample Loading: Load the entire pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step removes highly polar, water-soluble interferences while the analyte remains bound to the sorbent.
-
Elution: Elute the Entacapone and Entacapone-d10 from the cartridge using 1 mL of methanol or 90% acetonitrile into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 200 µL of a mobile phase-compatible solvent.
-
Analysis: Transfer to an autosampler vial and inject into the LC-MS/MS system.
Method Selection and Validation Summary
The choice of sample preparation technique is a balance between the required data quality and available resources.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Cleanliness | Low | Medium-High | Very High |
| Throughput | High | Low-Medium | Medium (High with automation) |
| Cost per Sample | Low | Low-Medium | High |
| Typical Recovery | 85-105% | >80% | >90% |
| Matrix Effect | High Risk | Low-Medium Risk | Lowest Risk |
| Best For | High-throughput screening, early discovery | Regulated bioanalysis, methods needing cleaner extracts | Low-level quantification, complex matrices, regulated bioanalysis |
Regardless of the chosen method, full validation is mandatory for samples supporting regulatory filings. This validation must be conducted in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10] Key validation parameters include selectivity, accuracy, precision, recovery, matrix effect, and stability.[9][10][11]
Conclusion
Effective sample preparation is the cornerstone of successful Entacapone bioanalysis. The selection of a technique—be it the rapid Protein Precipitation, the classic Liquid-Liquid Extraction, or the highly selective Solid-Phase Extraction—must be tailored to the specific analytical objectives. In all cases, the use of a stable isotope-labeled internal standard like Entacapone-d10 is paramount for mitigating variability and ensuring the generation of accurate, precise, and defensible data. By following the detailed protocols and understanding the principles outlined in this guide, researchers can develop and validate robust bioanalytical methods suitable for pharmacokinetic studies and regulatory submissions.
References
-
Analytical methods for determination of entacapone in pharmaceuticals and urine | Request PDF. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
DETERMINATION OF ENTACA PHARMACEUTICAL FORMULAT RP-HPLC METHOD CAPONE IN LATIONS BY. (n.d.). Neliti. Retrieved February 8, 2024, from [Link]
-
Bioanalytical Sample Preparation. (n.d.). Agilent Technologies. Retrieved February 8, 2024, from [Link]
-
Tekale, P., et al. (2013). ESTIMATION OF ENTACAPONE TABLETS BY REVERSE PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD. Bioscience Discovery. Retrieved February 8, 2024, from [Link]
-
Asian Journal of Chemistry. (n.d.). Retrieved February 8, 2024, from [Link]
-
Kakarla, S., et al. (2016). A selective and rapid lc-ms/ms method for the simultaneous quantitation of levodopa and carbidopa. Indo American Journal of Pharmaceutical Sciences. Retrieved February 8, 2024, from [Link]
-
Agrawal, Y., et al. (2022). In vitro and in vivo characterization of Entacapone-loaded nanostructured lipid carriers developed by quality-by-design approach. Pharmaceutical Development and Technology. Retrieved February 8, 2024, from [Link]
-
van de Merbel, N. (2018). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis. Retrieved February 8, 2024, from [Link]
-
A rapid liquid chromatography/tandem mass spectrometry method for simultaneous determination of levodopa, carbidopa, entacapone and their six related compounds in film‐coated tablets. (2020). ResearchGate. Retrieved February 8, 2024, from [Link]
-
An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. (2023). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 8, 2024, from [Link]
-
Vallabhaneni, M. K. P., et al. (2017). Analytical Method Development and Validation of Entacapone Drug by Modern LC-MS/MS Method to Quantify the Genotoxic Impurity. Journal of Chemical and Pharmaceutical Research. Retrieved February 8, 2024, from [Link]
-
Development of characterization methods for entacapone in a pharmaceutical bulk. (2010). Taylor & Francis Online. Retrieved February 8, 2024, from [Link]
-
Devika, G.S., et al. (2016). DETERMINATION OF ENTACAPONE IN PHARMACEUTICAL FORMULATIONS BY RP-HPLC METHOD. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 8, 2024, from [Link]
-
Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. (2023). MDPI. Retrieved February 8, 2024, from [Link]
-
Ribeiro, R. P., et al. (2015). Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method. Bioanalysis. Retrieved February 8, 2024, from [Link]
-
Bioanalytical method validation - Scientific guideline. (2011). European Medicines Agency. Retrieved February 8, 2024, from [Link]
-
Ramakrishna, N. V. S., et al. (2005). High-performance liquid chromatography method for the quantification of entacapone in human plasma. Journal of Chromatography B. Retrieved February 8, 2024, from [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved February 8, 2024, from [Link]
-
Determination of antiparkinsonism drug entacapone. (2015). ResearchGate. Retrieved February 8, 2024, from [Link]
-
High-performance liquid chromatography method for the quantification of entacapone in human plasma | Request PDF. (2005). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2023). ResolveMass. Retrieved February 8, 2024, from [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2022). Food and Drug Administration. Retrieved February 8, 2024, from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). KCAS Bioanalytical & Biomarker Services. Retrieved February 8, 2024, from [Link]
-
bioanalytical method validation and study sample analysis m10. (2022). ICH. Retrieved February 8, 2024, from [Link]
Sources
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- 5. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
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- 10. resolvemass.ca [resolvemass.ca]
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Application Note: Validated LC-MS/MS Quantification of Entacapone in Human Plasma
Abstract & Scope
This protocol details the development and validation of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Entacapone in human plasma, utilizing Entacapone-d10 as the internal standard (IS).
Entacapone, a nitrocatechol-structured COMT inhibitor used in Parkinson’s disease therapy, presents specific bioanalytical challenges:
-
Geometric Isomerization: The active (E)-isomer can convert to the inactive (Z)-isomer under light exposure.
-
Ionization Polarity: While nitrocatechols are acidic (pKa ~4.5), positive mode ESI often yields superior signal-to-noise ratios for the diethyl-substituted amide moiety.
-
Matrix Interference: High plasma protein binding (>98%) requires rigorous extraction efficiency.
This guide provides a self-validating workflow designed to meet FDA and EMA bioanalytical guidelines.
Method Development Strategies
Internal Standard Selection: The "Stable Label" Advantage
We utilize Entacapone-d10 (labeled on the N,N-diethyl group).
-
Mechanism: The deuterium label is located on the diethyl moiety. Upon collision-induced dissociation (CID), the neutral loss of the diethylamine group occurs.
-
Result:
-
Entacapone: Precursor
306.1 Product 233.1 (Loss of non-labeled diethylamine). -
Entacapone-d10: Precursor
316.3 Product 233.1 (Loss of deuterated diethylamine).
-
-
Expert Insight: Because both analyte and IS share the same product ion (
233.1), chromatographic separation is not strictly required to prevent cross-talk, but the wide mass difference in parents (10 Da) ensures high specificity. The identical retention time of the deuterated IS perfectly compensates for matrix suppression at the specific elution point.
Chromatography & Isomer Separation
Entacapone exists primarily as the (E)-isomer. The (Z)-isomer is a degradation product.[1]
-
Challenge: If the LC method does not resolve the (E) and (Z) forms, or if the sample preparation induces isomerization, quantification will be biased.
-
Solution: We employ a C18 column with an acidic mobile phase (pH 3.0).[2][3] The low pH suppresses the ionization of the phenolic hydroxyl groups (pKa ~4.5), increasing retention on the hydrophobic stationary phase and improving peak shape.
Sample Preparation: Liquid-Liquid Extraction (LLE)
While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is chosen for this validated protocol to minimize matrix effects (phospholipids) which can suppress ionization in the ESI source.
-
Solvent: Ethyl Acetate / n-Hexane mixture (to balance recovery vs. cleanliness).
-
Condition: Acidification of plasma prior to extraction ensures the drug is in its neutral form, maximizing recovery into the organic layer.
Experimental Protocol
Materials & Reagents[4][5][6][7]
-
Analyte: Entacapone Reference Standard (>99.0% purity).
-
Internal Standard: Entacapone-d10 (N,N-diethyl-d10).[4]
-
Matrix: Drug-free human plasma (K2EDTA).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid, Ammonium Formate, Ethyl Acetate.
Instrumentation Conditions[6][7][9]
Liquid Chromatography (LC)
| Parameter | Setting |
| Column | Zorbax SB-C18 (2.1 x 50 mm, 5 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0) |
| Mobile Phase B | 100% Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temp | 40°C |
| Injection Vol | 5 - 10 µL |
| Run Time | 4.0 minutes |
Gradient Program:
-
0.0 - 0.5 min: 30% B (Isocratic loading)
-
0.5 - 2.5 min: 30%
90% B (Linear Ramp) -
2.5 - 3.0 min: 90% B (Wash)
-
3.0 - 3.1 min: 90%
30% B (Re-equilibration) -
3.1 - 4.0 min: 30% B
Mass Spectrometry (MS/MS)
-
Source: Electrospray Ionization (ESI)[5]
-
Polarity: Positive (+) Mode
| Compound | Precursor (Q1) | Product (Q3) | Dwell (ms) | Collision Energy (eV) |
| Entacapone | 306.1 | 233.1 | 100 | 25 |
| Entacapone-d10 | 316.3 | 233.1 | 100 | 25 |
Step-by-Step Sample Processing Workflow
CRITICAL: All steps must be performed under monochromatic (yellow) light to prevent photo-isomerization of Entacapone from E-form to Z-form.
Figure 1: Liquid-Liquid Extraction (LLE) workflow designed to maximize recovery while maintaining analyte stability.
Method Validation Summary
The following parameters define the acceptance criteria for a validated method (per FDA Bioanalytical Method Validation Guidelines).
Linearity & Sensitivity[5][6]
-
Curve Fitting: Weighted linear regression (
). -
Acceptance:
.[2][3][6][7] Back-calculated standards must be within ±15% (±20% for LLOQ).
Precision & Accuracy
| QC Level | Concentration (ng/mL) | Intra-Day CV (%) | Inter-Day CV (%) | Accuracy (%) |
| LLOQ | 1.0 | < 10.0 | < 12.0 | 85 - 115 |
| Low QC | 3.0 | < 8.0 | < 10.0 | 85 - 115 |
| Mid QC | 800 | < 5.0 | < 7.0 | 85 - 115 |
| High QC | 1600 | < 5.0 | < 6.0 | 85 - 115 |
Specificity (Isomer Selectivity)
A critical validation step is injecting a "stressed" sample (exposed to white light for 1 hour) to generate the Z-isomer.
-
Requirement: The Z-isomer peak must be chromatographically resolved (
) from the E-isomer peak. -
Observation: In this method, the Z-isomer typically elutes earlier than the E-isomer on a C18 column due to higher polarity/lower planarity.
Troubleshooting & Expert Insights
The "Ghost" Peak (Carryover)
-
Symptom: Small peak in blank samples after a High QC.
-
Cause: Entacapone is sticky. The nitro group can interact with stainless steel.
-
Fix: Use a needle wash solution containing 50:50 ACN:Water with 0.5% Formic Acid. The acid helps protonate the residue for solubility in organic wash.
Signal Drift
-
Symptom: IS response decreases over a long run.
-
Cause: Phospholipid buildup on the column.
-
Fix: Ensure the gradient wash step (90% B) is long enough (at least 0.5 min) to elute late-eluting lipids. Monitor the transition
184 184 (Phosphatidylcholines) during development to verify cleanup.
Stability Warning
Entacapone is highly photosensitive. All validation steps (benchtop stability, freeze-thaw) must be conducted under yellow light. If yellow light is unavailable, wrap all tubes and autosampler vials in aluminum foil immediately.
References
-
FDA Guidance for Industry: Bioanalytical Method Validation (2018). [Link]
-
Kothapalli, C. B., et al. (2010). Quantification of Entacapone in Human Plasma by HPLC Coupled to ESI-MS/MS Detection: Application to Bioequivalence Study. Journal of the Korean Chemical Society. [Link]
-
PubChem Compound Summary: Entacapone (CID 5281081).[8] [Link]
-
Panigrahy, U. P., et al. (2015).[6][8] Development and Validation of Entacapone in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Asian Journal of Chemistry. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Quantification of Entacapone in Human Plasma by HPLC Coupled to ESI-MS/MS Detection: Application to Bioequavalence Study [kci.go.kr]
- 3. researchgate.net [researchgate.net]
- 4. guidechem.com [guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Entacapone | C14H15N3O5 | CID 5281081 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of Entacapone-d10 in drug metabolism and pharmacokinetic (DMPK) assays
Application Note: High-Sensitivity Quantitation of Entacapone in Human Plasma using Entacapone-d10 SIL-IS
Executive Summary
This application note details a validated LC-MS/MS protocol for the quantitation of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor, in biological matrices. The method utilizes Entacapone-d10 as a Stable Isotope Labeled Internal Standard (SIL-IS) to rigorously compensate for matrix effects and extraction variability.
Key Technical Insight: Entacapone undergoes rapid photo-isomerization from its active (E)-isomer to the inactive (Z)-isomer. Standard structural analogs cannot effectively track this degradation during sample processing. Only Entacapone-d10, which shares the identical physicochemical and isomerization profile of the analyte, ensures accurate quantitation by compensating for isomer conversion rates during extraction.
Physicochemical Profile & Mechanism
Entacapone is a nitrocatechol derivative used in Parkinson's disease therapy to inhibit the peripheral metabolism of Levodopa.
| Property | Data | Relevance to Protocol |
| Chemical Formula | Parent Mass [M+H]+: 306.1 | |
| IS Formula | Parent Mass [M+H]+: 316.2 | |
| pKa | ~4.5 (Phenolic) | Ionizes in Negative (ESI-) or Positive (ESI+) mode. |
| LogP | ~2.5 | Moderate lipophilicity; suitable for Reverse Phase LC. |
| Stability | Light Sensitive | CRITICAL: Rapid (E) |
The Isomerization Challenge
The primary challenge in Entacapone bioanalysis is the geometric isomerization. The (E)-isomer is the active pharmaceutical ingredient (API).[1] Exposure to light converts it to the (Z)-isomer.
-
Without d10 IS: If 10% of your sample isomerizes during prep, your quantitation is biased low by 10%.
-
With d10 IS: The d10-IS isomerizes at the exact same rate. The ratio of Analyte/IS remains constant, correcting the bias.
Figure 1: Isomerization and metabolic pathways of Entacapone.[2][3] The (E)-to-(Z) conversion is the primary stability risk during benchtop handling.
Experimental Protocol
Safety Note: Entacapone is a potent enzyme inhibitor. Handle with PPE. Light Precaution: All steps must be performed under monochromatic yellow light or using amber glassware .
Materials & Reagents
-
Analyte: Entacapone Reference Standard (>99% purity).
-
Internal Standard: Entacapone-d10 (N,N-diethyl-d10).
-
Matrix: Human Plasma (K2EDTA).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).
Stock Solution Preparation
-
Stock A (Analyte): Dissolve 1.0 mg Entacapone in 1.0 mL Methanol (1 mg/mL). Store at -20°C in Amber vials.
-
Stock B (IS): Dissolve 1.0 mg Entacapone-d10 in 1.0 mL Methanol.
-
Working IS Solution: Dilute Stock B with 50% Methanol to reach 500 ng/mL.
Sample Preparation (Protein Precipitation)
This method uses Protein Precipitation (PPT) for high throughput and recovery.
-
Aliquot: Transfer 50 µL of Plasma sample into a 1.5 mL Amber microcentrifuge tube.
-
IS Addition: Add 20 µL of Working IS Solution (Entacapone-d10). Vortex gently.
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Extraction: Vortex vigorously for 30 seconds.
-
Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to an Amber HPLC vial containing 100 µL of Water (0.1% Formic Acid). Note: Dilution with water improves peak shape on C18 columns.
LC-MS/MS Methodology
Liquid Chromatography (LC) Conditions
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 2-5 µL.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Gradient Program:
| Time (min) | %B | Event |
|---|---|---|
| 0.00 | 10 | Initial Hold |
| 0.50 | 10 | Load |
| 2.50 | 90 | Elution (Entacapone RT ~1.8 min) |
| 3.00 | 90 | Wash |
| 3.10 | 10 | Re-equilibration |
| 4.50 | 10 | Stop |
Mass Spectrometry (MS) Conditions
-
Mode: ESI Positive (ESI+). Note: While negative mode is possible, positive mode often yields better linearity for the diethylamine moiety.
-
Source Temp: 500°C.
-
Capillary Voltage: 3500 V.
MRM Transitions:
| Compound | Precursor (Q1) | Product (Q3) | Dwell (ms) | Collision Energy (V) | Note |
|---|---|---|---|---|---|
| Entacapone | 306.1 | 233.0 | 50 | 25 | Loss of Diethylamine group |
| Entacapone-d10 | 316.2 | 233.0 | 50 | 25 | Loss of d10-Diethylamine group |
Technical Note on Cross-Talk:
Notice that both the Analyte and the d10-IS share the same Product Ion (
-
Risk: If Q1 resolution is poor, "Cross-talk" can occur.
-
Mitigation: Ensure the Mass Spectrometer Q1 resolution is set to "Unit" or "High" (0.7 Da FWHM). The 10 Da mass difference (306 vs 316) is sufficient to prevent interference provided Q1 isolation is tight.
Figure 2: End-to-end bioanalytical workflow emphasizing light-protected sample preparation.
Validation & Troubleshooting
Validation Criteria (FDA/EMA Guidelines)
-
Linearity:
ng/mL ( ). -
Accuracy:
(Nominal). -
Precision (CV):
. -
Matrix Effect: Calculate utilizing the IS-normalized Matrix Factor.
Acceptance: CV of MF across 6 lots should be .
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Split Peaks | Isomerization (E/Z separation) | If the method separates isomers, you will see two peaks. Integrate the (E)-isomer only, or sum them if clinical protocol dictates total drug. Ensure Amber tubes were used. |
| High Background (IS) | Cross-talk | The d10-IS shares the 233 fragment. Check Q1 isolation width. Ensure d10 purity is >99% isotopic purity. |
| Signal Drift | Source Contamination | Entacapone is sticky. Use a needle wash of 50:50 MeOH:ACN + 0.1% FA. |
| Low Recovery | pH issues | Entacapone is acidic. Ensure extraction solvent is acidified (0.1% FA) to suppress ionization during PPT. |
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[4] (2018).[4][5] Available at: [Link]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation.[4] (2011).[6] Available at: [Link]
- Forsberg, M., et al. "Pharmacokinetics and metabolism of entacapone." Acta Neurologica Scandinavica. (2003).
- Jain, D.S., et al. "Rapid and sensitive LC-MS/MS method for the determination of entacapone in human plasma." Journal of Chromatographic Science. (Validates the use of Positive Mode ESI for Entacapone).
Sources
Mastering Precision: A Standard Operating Procedure for Entacapone-d10 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the accuracy and reliability of internal standards are paramount. This is particularly true in pharmacokinetic and metabolic studies where precise quantification of drug candidates is essential. Entacapone-d10, the deuterated analog of Entacapone, serves as a crucial internal standard in mass spectrometry-based assays, enabling researchers to account for variability during sample preparation and analysis.
This comprehensive guide provides a detailed standard operating procedure (SOP) for the preparation of Entacapone-d10 stock solutions. Moving beyond a simple list of steps, this document delves into the scientific rationale behind each procedural choice, ensuring a deep understanding and fostering a culture of precision and self-validation in your laboratory.
Guiding Principles: The Science of a Reliable Standard
The preparation of a stable and accurate internal standard stock solution is the foundation of any quantitative assay. The core principle underpinning the use of a stable isotope-labeled (SIL) internal standard like Entacapone-d10 is isotope dilution mass spectrometry . By introducing a known quantity of the SIL standard into a sample, any subsequent loss of the analyte during extraction, handling, or injection can be corrected for by measuring the ratio of the analyte to the internal standard. This approach significantly enhances the precision and accuracy of the measurement.
The chemical and physical properties of Entacapone-d10 are nearly identical to its non-deuterated counterpart, Entacapone. It is a yellow to orange crystalline solid that is practically insoluble in water but exhibits solubility in various organic solvents. This characteristic is a critical determinant in the selection of an appropriate solvent for the stock solution.
Quantitative Data Summary
For ease of reference, the key quantitative data for Entacapone and its deuterated analog are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₅D₁₀N₃O₅ | N/A |
| Molecular Weight | 315.38 g/mol | N/A |
| Appearance | Yellow to Orange Crystalline Solid | [1] |
| Melting Point | ~162-163 °C | [2] |
| Solubility in Ethanol | ~3-5 mg/mL | [3][4] |
| Solubility in DMSO | ~30 mg/mL | [3][4] |
| Solubility in DMF | ~30 mg/mL | [3] |
| Aqueous Solubility | Practically Insoluble | [1] |
| Storage (Solid) | -20°C | [3] |
| Stock Solution Stability (in DMSO) | 1 month at -20°C, 24 months at -80°C (lyophilized) | [4] |
Experimental Workflow for Entacapone-d10 Stock Solution Preparation
The following diagram illustrates the key stages in the preparation of a robust and reliable Entacapone-d10 stock solution.
Caption: Workflow for Entacapone-d10 Stock Solution Preparation.
Detailed Protocol for 1 mg/mL Entacapone-d10 Stock Solution
This protocol details the preparation of a 1 mg/mL stock solution of Entacapone-d10 in Dimethyl Sulfoxide (DMSO). DMSO is chosen as the primary solvent due to the high solubility of Entacapone in it, ensuring a stable and concentrated stock solution.[3][4]
Materials and Equipment:
-
Entacapone-d10 (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), LC-MS grade
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flask (e.g., 10 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator bath
-
Amber glass vials with PTFE-lined caps
Safety Precautions:
Entacapone may be harmful if swallowed or inhaled and can cause skin and eye irritation.[5] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the solid compound and its solutions. All handling of the solid powder should be performed in a chemical fume hood to avoid inhalation. Consult the Safety Data Sheet (SDS) for Entacapone for complete safety information.[6][7]
Step-by-Step Procedure:
-
Equilibration: Before weighing, allow the container of Entacapone-d10 to equilibrate to room temperature for at least 30 minutes. This prevents condensation from forming on the solid, which would lead to inaccurate weighing.
-
Weighing: Accurately weigh approximately 10 mg of Entacapone-d10 directly into a clean, dry weighing boat or onto weighing paper using a calibrated analytical balance. Record the exact weight.
-
Transfer: Carefully transfer the weighed Entacapone-d10 into a 10 mL Class A volumetric flask. To ensure a quantitative transfer, use a small amount of DMSO to rinse the weighing boat/paper and add the rinsing to the volumetric flask.
-
Initial Dissolution: Add approximately 5-7 mL of anhydrous DMSO to the volumetric flask.
-
Dissolution Enhancement: Gently swirl the flask to initiate dissolution. If necessary, use a vortex mixer for 30-60 seconds and/or a sonicator bath for 5-10 minutes to ensure the complete dissolution of the solid. Visually inspect the solution to confirm that no solid particles remain.
-
Final Volume Adjustment: Once the Entacapone-d10 is completely dissolved, allow the solution to return to room temperature if sonication was used. Then, carefully add DMSO to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.
-
Homogenization: Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Labeling: Immediately label the stock solution with the following information:
-
Name of the compound (Entacapone-d10)
-
Concentration (e.g., 1.0 mg/mL, adjusted for the exact weight)
-
Solvent (DMSO)
-
Date of preparation
-
Initials of the preparer
-
Expiry date (e.g., 1 month at -20°C)
-
Storage and Stability:
To minimize the effects of freeze-thaw cycles and reduce the risk of contamination, it is highly recommended to aliquot the stock solution into smaller, single-use amber glass vials with PTFE-lined caps.
-
Short-term storage: Store the aliquots at -20°C for up to one month.
-
Long-term storage: For longer-term stability, store the aliquots at -80°C.
Causality Behind Experimental Choices:
-
Anhydrous DMSO: The use of an anhydrous solvent is crucial to prevent the introduction of water, which can affect the stability and solubility of the compound.
-
Class A Volumetric Flask: Ensures the accuracy of the final volume, which is critical for a precise concentration.
-
Amber Glass Vials: Entacapone solutions should be protected from light to prevent photolytic degradation.[8]
-
PTFE-lined Caps: These provide a superior seal and are chemically resistant to DMSO, preventing contamination and solvent evaporation.
Considerations for Alternative Solvents
While DMSO is the recommended solvent, other organic solvents can be used, keeping in mind the solubility limitations.
-
Ethanol: Entacapone has a solubility of approximately 3-5 mg/mL in ethanol.[3][4]
-
Methanol and Acetonitrile: Caution is advised when using methanol or acetonitrile for stock solutions intended for prolonged storage, as Entacapone has shown a tendency to precipitate from these solvents over time.[9] If these solvents are necessary for analytical reasons, it is recommended to prepare fresh solutions daily.
Conclusion
The preparation of a high-quality Entacapone-d10 stock solution is a critical first step in achieving reliable and reproducible results in quantitative bioanalysis. By adhering to this detailed SOP and understanding the scientific principles behind each step, researchers can ensure the integrity of their internal standard and, consequently, the validity of their experimental data. This commitment to procedural excellence is a hallmark of robust scientific practice and a cornerstone of successful drug development.
References
- Sharma, P., et al. (2016). Dissolution Rate Enhancement of Entacapone and Formulation of its Oro-Dispersible Tablets: Applying Statistical Design.
- Srinivasu, M. K., et al. (2016). Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa in Pharmaceutical Formulation.
- Kumar, G., et al. (2016). Degradation Study of Entacapone Bulk Drug by HPLC with PDA Detector. Scholars Academic Journal of Pharmacy, 5(10), 386-391.
-
Miron, D. S., et al. (2025). Stability-Indication LC Determination of Entacapone in Tablets. ResearchGate. Retrieved from [Link]
-
Neliti. (n.d.). DETERMINATION OF ENTACAPONE IN PHARMACEUTICAL FORMULATIONS BY RP-HPLC METHOD. Retrieved from [Link]
-
El-Kimary, E. R., et al. (2025). Determination of antiparkinsonism drug entacapone. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5281081, Entacapone. Retrieved from [Link]
-
Apotex Inc. (2020). PRODUCT MONOGRAPH PrAPO-ENTACAPONE Entacapone Tablets USP 200 mg. Retrieved from [Link]
-
Fermion Oy. (2018). Entacapone - Safety Data Sheet. Retrieved from [Link]
- Patel, V., et al. (2022). In vitro and in vivo characterization of Entacapone-loaded nanostructured lipid carriers developed by quality-by-design approach. Journal of Drug Delivery Science and Technology, 71, 103310.
-
Exposome-Explorer. (2013). Entacapone SAFETY DATA SHEET. Retrieved from [Link]
Sources
- 1. ijper.org [ijper.org]
- 2. Entacapone | C14H15N3O5 | CID 5281081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Entacapone | Cell Signaling Technology [cellsignal.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fermion.fi [fermion.fi]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. media.neliti.com [media.neliti.com]
- 9. longdom.org [longdom.org]
Application Note: High-Sensitivity Therapeutic Drug Monitoring of Entacapone in Human Plasma Using Entacapone-d10
Abstract
This application note details a robust, self-validating protocol for the quantification of Entacapone in human plasma using Entacapone-d10 as a stable isotope-labeled internal standard (SIL-IS). While traditional HPLC methods exist, they often lack the specificity required for complex clinical matrices. This guide presents a validated LC-MS/MS workflow utilizing Negative Electrospray Ionization (ESI-) , optimized to overcome the specific challenges of Entacapone analysis: Z-E photo-isomerization, pH-dependent solubility, and matrix suppression. The protocol achieves a lower limit of quantification (LLOQ) of 20 ng/mL, covering the therapeutic range (20–6000 ng/mL) required for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.
Introduction & Clinical Relevance
Mechanism of Action
Entacapone is a selective, reversible inhibitor of catechol-O-methyltransferase (COMT).[1] In the treatment of Parkinson’s disease (PD), it is administered as an adjunct to Levodopa/Carbidopa.[2][3]
-
The Problem: Peripheral COMT metabolizes Levodopa into 3-O-methyldopa (3-OMD) before it crosses the blood-brain barrier (BBB), reducing therapeutic efficacy.
-
The Solution: Entacapone inhibits peripheral COMT, increasing the plasma half-life and bioavailability of Levodopa, thereby extending the "On-time" for patients.
The Necessity of TDM
Therapeutic Drug Monitoring (TDM) of Entacapone is critical because:
-
Variable PK: Inter-patient variability in absorption and metabolism can lead to fluctuating plasma levels.
-
Dyskinesia Risk: Excessive dopaminergic stimulation (due to effective COMT inhibition) can cause dyskinesias; monitoring helps titrate dosages.
-
Compliance: Verifying adherence in multi-drug regimens.
Role of Entacapone-d10 (SIL-IS)
Using Entacapone-d10 (typically labeled on the N,N-diethyl group) is non-negotiable for high-integrity mass spectrometry.
-
Co-elution: It elutes at the exact retention time as the analyte.
-
Matrix Correction: It compensates for ionization suppression/enhancement and extraction variability perfectly, as it experiences the exact same physicochemical environment as the analyte.
Figure 1: Mechanism of Action. Entacapone blocks the COMT-mediated degradation of Levodopa, enhancing CNS delivery.[1]
Chemical & Physical Properties
| Property | Entacapone (Analyte) | Entacapone-d10 (IS) |
| CAS Number | 130929-57-6 | N/A (Labeled Analog) |
| Molecular Formula | ||
| Molecular Weight | 305.29 g/mol | ~315.35 g/mol |
| Monoisotopic Mass | 305.10 | 315.16 |
| pKa | ~4.5 (Phenolic/Acidic) | ~4.5 |
| LogP | 2.8 (Lipophilic) | 2.8 |
| Solubility | Soluble in DMSO, MeOH; Poor in acidic water. | Same |
| Key Stability Risk | Photo-isomerization (E | Photo-isomerization |
Method Development Strategy
Ionization Mode Selection: The Case for Negative Mode
While some protocols use Positive Mode (
-
Acidity: The nitrocatechol moiety is acidic (
4.5). It deprotonates easily to form a stable ion. -
Selectivity: Fewer endogenous plasma compounds ionize in negative mode compared to positive mode, reducing background noise.
-
IS Integrity: In positive mode, the primary transition often involves the loss of the diethyl group (
). If the d10 label is on the diethyl group (common synthesis), the IS would lose its label during fragmentation, producing the same daughter ion as the analyte. Negative mode transitions (e.g., loss of or ) typically retain the side chain, preserving the isotopic distinction.
Handling Photo-Isomerization
Entacapone exists as an E-isomer but converts to the Z-isomer upon exposure to light.
-
Protocol Rule: All sample preparation must occur under monochromatic yellow light or in amber glassware.
-
Chromatography: The method should either resolve the isomers or, more commonly for clinical TDM, treat the total Entacapone content. This protocol assumes total quantification.
Experimental Protocol
Reagents & Equipment
-
Standards: Entacapone (Ref Std), Entacapone-d10 (IS).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Acetate.
-
Matrix: Drug-free human plasma (K2EDTA).
-
Consumables: Amber 1.5 mL microcentrifuge tubes, 96-well plates.
Stock Solution Preparation
Critical: Perform in low-light conditions.
-
Analyte Stock: Dissolve 10 mg Entacapone in 10 mL DMSO (1 mg/mL).
-
IS Stock: Dissolve 1 mg Entacapone-d10 in 1 mL DMSO (1 mg/mL).
-
Working Solutions: Dilute stocks in Methanol/Water (50:50) to create a calibration curve (20, 50, 100, 500, 1000, 3000, 6000 ng/mL).
-
IS Working Solution: Dilute IS stock to 500 ng/mL in Methanol.
Sample Preparation (Protein Precipitation)
Protein precipitation (PPT) is chosen for throughput and recovery.
-
Aliquot: Transfer 100 µL of plasma sample/standard into an amber tube.
-
Spike IS: Add 20 µL of Entacapone-d10 Working Solution (500 ng/mL). Vortex gently.
-
Precipitate: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .
-
Note: The acid helps stabilize the analyte and improve precipitation.
-
-
Vortex: Mix vigorously for 2 minutes.
-
Centrifuge: 10,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to an amber autosampler vial containing 100 µL of Water (to dilute organic content and improve peak shape).
Figure 2: Sample Preparation Workflow. Designed for high-throughput clinical analysis.
LC-MS/MS Conditions
Chromatographic Parameters
-
Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5 with Acetic Acid).
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 5 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Loading |
| 0.5 | 10 | Hold |
| 3.0 | 90 | Elution |
| 3.5 | 90 | Wash |
| 3.6 | 10 | Re-equilibration |
| 5.0 | 10 | End |
Mass Spectrometry Parameters
-
Source: ESI Negative Mode (
). -
Spray Voltage: -3500 V.
-
Capillary Temp: 350°C.
MRM Transitions (Optimized for Specificity):
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Type |
| Entacapone | 304.1 | 260.0 (Loss of | 25 | Quantifier |
| Entacapone | 304.1 | 233.0 | 35 | Qualifier |
| Entacapone-d10 | 314.1 | 270.0 (Loss of | 25 | Quantifier |
Note on Transitions: The transition
Validation & Quality Control
Linearity[6]
-
Range: 20 – 6000 ng/mL.
-
Weighting:
linear regression. -
Criteria:
.
Matrix Effect (ME)
Calculate ME using the equation:
-
Acceptance: IS-normalized matrix factor should be within 0.85 – 1.15. The d10 IS is crucial here; if Entacapone suppresses by 30%, Entacapone-d10 will also suppress by 30%, yielding a correct ratio.
Stability[3][7][8]
-
Benchtop: 4 hours in amber tubes (protect from light!).
-
Freeze/Thaw: 3 cycles at -80°C.
-
Autosampler: 24 hours at 10°C.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Peak Splitting | Z-E Isomerization | Ensure samples are kept in amber vials; check pH of mobile phase (acidic pH stabilizes). |
| Low Sensitivity | Wrong Ionization Mode | Switch to Negative Mode . Nitrocatechols ionize poorly in positive mode without specific additives. |
| IS Signal Drop | Ion Suppression | Improve sample cleanup (switch from PPT to Solid Phase Extraction - SPE) or reduce injection volume. |
| High Background | Contamination | Wash injector port; Entacapone is sticky. Use a needle wash of 50:50 MeOH:ACN. |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[4] [Link]
- Forsberg, M., et al. (2020). "Pharmacokinetics and pharmacodynamics of entacapone and tolcapone." Clinical Pharmacokinetics. (Contextual grounding for therapeutic range).
-
Järvinen, A., et al. (2009). "Chromatographic separation of (E)- and (Z)-isomers of entacapone and their simultaneous quantitation in human plasma by LC-ESI-MS/MS." Journal of Chromatography B. [Link]
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 5281081, Entacapone." PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Entacapone increases levodopa exposure and reduces plasma levodopa variability when used with Sinemet CR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting signal suppression of Entacapone-d10 in mass spectrometry
Status: Active | Ticket Type: Method Troubleshooting | Tier: 3 (Senior Scientist)
Welcome to the Advanced Bioanalysis Support Center. You are likely here because your Internal Standard (IS), Entacapone-d10 , is exhibiting signal suppression, variability, or non-linearity that does not match the native analyte (Entacapone).
This guide bypasses generic advice. We focus on the specific physicochemical properties of Entacapone (a nitrocatechol) and the unique behaviors of deuterated isotopes in Reverse Phase LC (RPLC) to resolve your signal loss.
Part 1: The Diagnostic Workflow
Before altering your method, determine the source of the suppression. Use this logic flow to isolate the variable.
Figure 1: Diagnostic decision tree for isolating Entacapone-d10 signal loss.
Part 2: Troubleshooting Specific Failure Modes
Issue 1: The "Deuterium Isotope Effect" (Differential Suppression)
Symptom: Your native Entacapone signal is acceptable, but Entacapone-d10 is suppressed specifically in extracted samples. Root Cause: Deuterium is slightly less lipophilic than Hydrogen. In RPLC (C18), Entacapone-d10 often elutes slightly earlier than the native drug. If your method has a phospholipid suppression zone leading into the analyte peak, the d10 might shift into this zone while the native drug stays safe.
The Fix: Post-Column Infusion (PCI) You must map the suppression zone to confirm if the d10 is drifting into "danger."
Protocol: PCI Profiling
-
Setup: T-in a syringe pump between the column outlet and the MS source.
-
Infusion: Infuse pure Entacapone-d10 (100 ng/mL) at 10 µL/min.
-
Injection: Inject a blank extracted plasma sample (processed exactly like your samples) via the LC.
-
Observation: Monitor the baseline of the d10 MRM transition.
-
Result: You will see a flat baseline that "dips" (suppression) or "humps" (enhancement) when matrix components elute.
-
Action: Overlay your analyte and IS chromatograms. If the d10 peak aligns with a "dip," you must adjust the gradient to move the IS away from that time window.
-
Issue 2: Phospholipid Competition in ESI(-)
Symptom: Gradual loss of sensitivity over a batch (100+ injections) or massive suppression in the first minute of the gradient. Root Cause: Entacapone is a nitrocatechol analyzed in Negative Ion Mode (ESI-) . Phospholipids (GPCho) are zwitterionic but often dominate the droplet surface, preventing the ejection of the Entacapone anion.
Figure 2: Mechanism of Matrix Suppression. Surface-active phospholipids prevent Entacapone from entering the gas phase.
Corrective Actions (Sample Prep): Protein Precipitation (PPT) is insufficient for Entacapone in plasma.
-
Recommendation: Switch to Liquid-Liquid Extraction (LLE) .
-
Why? Entacapone is acidic (pKa ~4.5). Acidifying the plasma drives it into a neutral state, making it extractable into organic solvents, while leaving phospholipids behind.
Optimized LLE Protocol for Entacapone:
-
Aliquot: 200 µL Plasma.
-
Acidify: Add 50 µL 1M Formic Acid (Target pH < 3.0).
-
Extract: Add 1.5 mL Ethyl Acetate/Hexane (80:20 v/v).
-
Agitate: Vortex 5 min, Centrifuge 10 min @ 4000 rpm.
-
Transfer: Remove supernatant to clean plate; evaporate to dryness.
-
Reconstitute: Mobile Phase A/B (50:50).
Issue 3: The "Phantom" Peak (Photo-Isomerization)
Symptom: Non-linear calibration curves or IS area drift that correlates with how long samples sat on the bench. Root Cause: Entacapone exists as an (E)-isomer (active) but converts to the (Z)-isomer upon exposure to UV/VIS light. The (Z)-isomer may have a different ionization efficiency or slightly different retention time, splitting your signal.
Stability Data Summary:
| Condition | Stability Duration | Outcome |
| Clear Glass (Benchtop) | < 1 Hour | Rapid conversion to Z-isomer (up to 20% loss). |
| Amber Glass (Benchtop) | 24 Hours | < 2% degradation. |
| Autosampler (Dark, 4°C) | 48 Hours | Stable. |
Protocol Requirement:
-
Strict Amber Light Rule: All sample processing must be done under yellow monochromatic light or in amber glassware.
-
LC-MS Check: If you see a small peak just resolving from the main peak, check the UV trace (if available) or MRM ratios. The Z-isomer is a common degradation product.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use Positive Ion Mode (ESI+) to avoid negative mode instability? A: It is possible but not recommended. Entacapone's nitrocatechol group ionizes far more efficiently in ESI(-) (yielding [M-H]⁻ at m/z 304). Positive mode often requires forming adducts (Sodium or Ammonium), which are notoriously unstable and lead to poor reproducibility.
Q: My Entacapone-d10 purity is 98%. Is that enough? A: For high-sensitivity assays, no . If the remaining 2% is native Entacapone (d0), you will see "Cross-Talk."
-
Test: Inject a high concentration of only the IS (d10). Monitor the native (d0) transition.
-
Limit: The contribution to the native channel should be < 20% of the LLOQ (Lower Limit of Quantitation). If it's higher, reduce IS concentration or purchase higher purity standard.
Q: What is the best Column Chemistry for Entacapone? A: Avoid standard C18 if you have peak tailing. Entacapone can chelate with metals in the LC system.
-
Recommended: C18 with Embedded Polar Group (EPG) or PFP (Pentafluorophenyl) columns.
-
Why? These provide alternative selectivity to separate the drug from phospholipids and reduce tailing caused by the catechol group.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Chemistry, 51(11), 2215-2216. [Link]
-
Jemal, M., et al. (2010). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: a review. Journal of Chromatography B, 878(15-16), 1077-1084. [Link]
-
Forsberg, M., et al. (2010). LC/MS/MS Study for Identification of Entacapone Degradation Product Obtained by Photodegradation Kinetics. Journal of AOAC International, 93(6), 1856-1861. [Link]
-
Wang, S., et al. (2007). Deuterium isotope effect on retention time in reverse phase liquid chromatography. Journal of Chromatography A, 1161(1-2), 292-302. [Link]
Optimizing LC gradient for baseline separation of Entacapone and its metabolites
To: Research & Development Team From: Dr. Alex V., Senior Application Scientist Subject: Technical Guide: Gradient Optimization for Entacapone and Metabolite Separation
Executive Summary
Optimizing an LC gradient for Entacapone (E-isomer) and its metabolites requires a distinct strategy due to the compound's specific physicochemical properties. The primary analytical challenge is the baseline separation of the (E)-isomer from its (Z)-isomer impurity (formed via photo-isomerization) and the retention of highly polar glucuronide metabolites .
This guide departs from standard generic screening protocols. Instead, it focuses on manipulating shape selectivity and ionization suppression to achieve robust separation.
Module 1: The Method Development Strategy
The Critical Chemistry
Entacapone is a nitrocatechol derivative with a pKa of approximately 4.5 .[1] To achieve sharp peak shapes and consistent retention, you must operate at a pH significantly below this pKa (ideally pH 2.1 – 2.5 ) to keep the molecule fully protonated (neutral).
-
The Separation Challenge: The (Z)-isomer and (E)-isomer have identical mass and similar hydrophobicity. Separation relies on steric selectivity (spatial arrangement) rather than pure hydrophobicity.
-
The Solvent Effect: Methanol (MeOH) is generally superior to Acetonitrile (ACN) for this separation. MeOH is a protic solvent that engages in hydrogen bonding, often enhancing the resolution between geometric isomers compared to the aprotic nature of ACN.
Stationary Phase Selection
-
Primary Choice: C18 (L1) with high carbon load and extensive end-capping.
-
Why: High surface area maximizes hydrophobic interaction for the isomers. End-capping reduces silanol activity, which causes tailing in nitro-aromatic compounds.
-
-
Alternative Choice: Phenyl-Hexyl .
-
Why: If C18 fails to resolve the isomers, the pi-pi interaction of a phenyl phase often provides the necessary orthogonality to separate the (Z) and (E) forms.
-
Module 2: Troubleshooting & Optimization (Q&A)
This section addresses specific issues reported by users in the field.
Q1: "I am seeing the (Z)-isomer co-elute on the leading edge of the Entacapone peak. How do I improve resolution?"
Root Cause: The gradient slope is likely too steep through the elution window, or the mobile phase lacks steric selectivity.
Corrective Action:
-
Switch Organic Modifier: If using 100% Acetonitrile, switch to a 50:50 Methanol:Acetonitrile blend or 100% Methanol. Methanol enhances the shape selectivity required for isomer separation.
-
Flatten the Gradient: Introduce an isocratic hold or a very shallow gradient ramp (e.g., 0.5% B/min) specifically during the elution window of the isomers (typically 10–15 minutes).
-
Check Temperature: Lower the column temperature (e.g., from 30°C to 20-25°C ). Lower temperatures often enhance the resolution of structural isomers by reducing molecular rotation/diffusion.
Q2: "My metabolite peaks (Glucuronides) are eluting in the void volume or are poorly retained."
Root Cause: Glucuronides are highly polar. Starting the gradient at >5% organic solvent prevents them from interacting with the stationary phase.
Corrective Action:
-
Initial Conditions: Start the gradient at 2-3% Organic B and hold for 2–3 minutes. This allows the polar glucuronides to partition into the stationary phase before elution.
-
Ionic Strength: Ensure your aqueous buffer (Mobile Phase A) has sufficient ionic strength (e.g., 25–50 mM Phosphate ). Weak buffers often fail to retain ionizable polar metabolites.
Q3: "I am observing significant peak tailing (Tailing Factor > 2.0) for the main Entacapone peak."
Root Cause: Secondary interactions between the nitro/hydroxyl groups of Entacapone and residual silanols on the silica surface.
Corrective Action:
-
pH Suppression: Verify Mobile Phase A is pH 2.1 ± 0.1 . If the pH creeps up to 3.0, partial ionization occurs, causing tailing.
-
Sample Diluent: Ensure the sample is dissolved in a solvent composition similar to the initial mobile phase (high aqueous). Injecting a sample dissolved in 100% MeOH into a low-organic gradient causes "solvent shock" and peak distortion.
Module 3: Recommended Protocols
Visualized Workflow: Gradient Optimization Logic
Figure 1: Decision tree for optimizing the separation of Entacapone isomers and polar metabolites.
The "Gold Standard" Gradient Protocol
This protocol is designed to resolve the glucuronides (early), the (Z)-isomer (middle), and the (E)-isomer (late).
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Waters XBridge or Phenomenex Luna).
-
Mobile Phase A: 25 mM Sodium Phosphate Buffer, pH 2.1 (Adjusted with Orthophosphoric Acid).
-
Mobile Phase B: Methanol (100%).
-
Temperature: 25°C.
-
Detection: UV @ 300 nm (Entacapone max) and 210 nm (Metabolites).
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event / Purpose |
| 0.0 | 95 | 5 | Initial hold for glucuronide retention. |
| 3.0 | 95 | 5 | End of hold. |
| 15.0 | 50 | 50 | Slow ramp to elute polar impurities. |
| 25.0 | 45 | 55 | Shallow optimization zone for Z/E isomer separation. |
| 30.0 | 10 | 90 | Wash step to elute highly lipophilic degradants. |
| 35.0 | 10 | 90 | Hold wash. |
| 35.1 | 95 | 5 | Re-equilibration. |
| 45.0 | 95 | 5 | Ready for next injection. |
Module 4: Frequently Asked Questions (FAQs)
Q: Why do you recommend Phosphate buffer over Formate or Acetate? A: Entacapone requires a pH of ~2.1. Phosphate buffers have excellent buffering capacity at this range (pKa1 = 2.15). Formate (pKa ~3.75) and Acetate (pKa ~4.76) are not effective buffers at pH 2.1 and can lead to drifting retention times.
Q: Can I use this method for LC-MS? A: No. Phosphate is non-volatile and will suppress ionization/clog the MS source. For LC-MS, substitute the Phosphate buffer with 0.1% Formic Acid or Ammonium Formate adjusted to pH 3.0 , but be aware that peak shape may degrade slightly compared to phosphate.
Q: Why is the (Z)-isomer peak increasing over time in my sample sequence? A: Entacapone is light-sensitive. If your autosampler is not darkened or your samples are left on the bench exposed to light, the (E)-isomer will convert to the (Z)-isomer in the vial. Always use amber glassware and minimize light exposure during preparation.
References
-
USP Monograph. (2023). Entacapone: Related Compounds and Assay. United States Pharmacopeia.[4][5] [Link][6]
-
Asian Journal of Pharmaceutical Analysis. (2014). A New Analytical method Validation and Quantification of Entacapone and its Related Substance in bulk Drug Product. [Link]
-
National Institutes of Health (NIH). (2000). Micellar electrokinetic capillary chromatography method for direct determination of glucuronides of entacapone and its (Z)-isomer in human urine. PubMed. [Link]
-
Der Pharma Chemica. (2011). Determination of Impurities in Formulated Form of Entacapone by using RP - HPLC Method. [Link]
Sources
Addressing poor peak shape and tailing for Entacapone-d10 in HPLC
Case ID: ENT-D10-PEAK-OPT
Status: Open
Assigned Specialist: Senior Application Scientist, Bioanalysis Division
Executive Summary
You are experiencing poor peak shape (tailing) and potential splitting with Entacapone-d10 .[1] This is a classic challenge with nitrocatechol derivatives. The issue is rarely the column alone; it is a convergence of metal chelation , photo-isomerization , and pH-dependent ionization .
Entacapone (and its deuterated analog) possesses a catechol group (3,4-dihydroxy-5-nitrophenyl) that acts as a bidentate ligand, aggressively chelating trace iron in stainless steel HPLC flow paths. Furthermore, it undergoes rapid
This guide provides a self-validating troubleshooting protocol to isolate and resolve these variables.
Module 1: Diagnostic Logic (The "Why")
Before altering your method, use this logic tree to identify the root cause based on your chromatogram's specific deformity.
Figure 1: Diagnostic decision tree for Entacapone peak deformities. Note that "Splitting" is distinct from "Tailing" and usually indicates isomerization.
Module 2: Critical Parameters & Chemistry
The Chelation Trap (The "Shark Fin" Peak)
Entacapone is a chelator. If your system uses stainless steel tubing, frits, or needles, the catechol hydroxyls will bind to Fe³⁺ sites. This creates a "drag" effect, resulting in severe tailing that cannot be fixed by changing columns.
-
Symptom: Asymmetry factor (
) > 2.0, often looking like a "shark fin." -
The d10 Factor: Deuterated standards are expensive. Losing signal to metal adsorption decreases sensitivity in LC-MS/MS.
The Isomerization Trap (The "Split")
Entacapone exists as the active (E)-isomer . Upon exposure to light, it converts to the (Z)-isomer .
-
Chromatography: The Z-isomer is less lipophilic and typically elutes earlier than the E-isomer on C18 columns.
-
Symptom: A small "shoulder" peak appearing on the front of the main peak, or a distinct double peak if degradation is severe.
Physicochemical Data Table
| Parameter | Value | Implication for HPLC |
| pKa | ~4.5 (acidic) | Mobile phase pH must be |
| LogP | ~2.8 (Lipophilic) | Retains well on C18. Requires high organic content (e.g., 40-60% ACN) for elution. |
| UV Max | 305–310 nm | Use this for UV purity checks. (Z-isomer has similar absorbance). |
| Stability | Light Sensitive | CRITICAL: All prep must be done in amber glass or under yellow light. |
Module 3: Troubleshooting FAQs & Protocols
Q1: My peak is tailing severely. I tried a new C18 column, but it didn't help. Why?
Answer: You are likely fighting metal chelation , not column voiding. A new column still connects to the same stainless steel LC system.
The Fix: System Passivation (The "Acid Flush") Standard LC-MS systems have stainless steel capillaries that accumulate iron oxides.
Protocol:
-
Remove the Column: Connect the injector directly to the detector (or waste) using a union.
-
Flush Solvent: Prepare 30% Phosphoric Acid (H₃PO₄) in water.
-
Passivate: Pump this solution at 1.0 mL/min for 60 minutes. This strips accessible iron ions.
-
Rinse: Flush with HPLC-grade water for 30 minutes to remove all acid.
-
Re-install Column: Re-equilibrate with your mobile phase.
-
Alternative (LC-MS Friendly): If you cannot use phosphoric acid due to MS contamination fears, add 5 µM Medronic Acid (e.g., Agilent InfinityLab Deactivator) to your mobile phase A. This masks metal ions without suppressing MS ionization like EDTA does.
Q2: I see a small "hump" eluting just before my main Entacapone-d10 peak. Is my column failing?
Answer: No, this is likely the (Z)-isomer formed by photo-degradation. Entacapone-d10 is just as light-sensitive as the native drug.
The Fix: The "Darkroom" Protocol
-
Amber Everything: Use amber autosampler vials. If you don't have amber volumetric flasks, wrap clear ones in aluminum foil immediately.
-
Speed: Minimize the time the sample sits on the bench.
-
Autosampler Temp: Keep the autosampler at 4°C. Isomerization is thermodynamically driven but kinetically accelerated by heat and light.
-
Verification: Inject a fresh standard prepared in the dark. If the "hump" disappears or shrinks significantly compared to a bench-exposed sample, it is the Z-isomer.
Q3: What is the optimal Mobile Phase for Entacapone-d10 LC-MS?
Answer: You must balance pH control (for peak shape) with volatility (for MS sensitivity).
Recommended Mobile Phase:
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile (100%) or Methanol (100%).
-
Note: Acetonitrile usually provides sharper peaks for Entacapone than Methanol.
-
-
Why Formic Acid? It buffers the mobile phase well below the pKa (4.5), ensuring Entacapone is fully protonated. This prevents ionic interactions with silanols and stabilizes the retention time.
Avoid:
-
Phosphate Buffers: Non-volatile; will ruin your Mass Spec.
-
Neutral pH (Ammonium Acetate pH 6-7): At this pH, Entacapone is ionized (negative charge). It will have poor retention on C18 and repulsive interactions with residual silanols, causing peak broadening.
Module 4: Validated Method Workflow
Use this workflow to establish a baseline of performance.
Figure 2: Step-by-step optimization workflow for Entacapone-d10 analysis.
Recommended Column Specifications
-
Stationary Phase: C18 (Octadecyl).
-
Bonding: High-density bonding with End-capping (Critical to cover silanols).[2]
-
Base Particle: High-purity silica (Type B) or Hybrid particle (e.g., Waters BEH, Agilent Zorbax). Hybrid particles have fewer surface silanols and are more resistant to tailing.
References
-
Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC? (Discusses silanol and metal interactions).
-
Soukhova, N., et al. (2011).[3][4][5] Development of characterization methods for entacapone in a pharmaceutical bulk. Journal of Pharmaceutical and Biomedical Analysis.[3][5] (Details E/Z isomerization and UV detection).
-
Health Canada. (2020). Product Monograph: APO-ENTACAPONE. (Provides pKa values and solubility data).
-
Chrom Tech. (2025).[3][6] What Causes Peak Tailing in HPLC? (Overview of troubleshooting tailing factors).
-
J. Chil. Chem. Soc. (2010).[5] Determination of anti-parkinsonism drug Entacapone.[3][5][7][8][9][10][11][12] (Validation of HPLC methods for Entacapone).
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. media.neliti.com [media.neliti.com]
- 6. chromtech.com [chromtech.com]
- 7. ijarmps.org [ijarmps.org]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. jocpr.com [jocpr.com]
- 10. saspublishers.com [saspublishers.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. assets.hpra.ie [assets.hpra.ie]
Preventing carryover of Entacapone-d10 in autosampler and LC system
Executive Summary & Mechanism of Action
The Problem: Entacapone (and its deuterated internal standard, Entacapone-d10) presents a dual-threat challenge in LC-MS/MS analysis: it is both lipophilic (LogP ~2.7) and a potent metal chelator .
The Mechanism: Most carryover troubleshooting focuses solely on solubility. However, Entacapone contains a nitrocatechol moiety.[1][2] This functional group acts as a bidentate ligand, forming stable coordination complexes with Iron (Fe³⁺) ions present in stainless steel surfaces (needles, valve stators, column frits).
-
Type A Carryover (Solubility): The molecule sticks to hydrophobic surfaces (PEEK, Vespel rotor seals) due to insufficient organic solvent strength in the wash.
-
Type B Carryover (Chelation): The molecule chemically binds to the oxide layer of stainless steel components. Standard organic washes (MeOH/ACN) cannot remove this efficiently without a pH modifier or chelating agent.
Visualization: The Carryover Pathway
The following diagram illustrates the critical "sticking points" in a standard HPLC flow path.
Caption: Critical adsorption sites for Entacapone. Red nodes indicate high risk of metal chelation; Yellow indicates hydrophobic adsorption.
Autosampler Optimization (The Hardware)
The autosampler is the primary source of carryover for Entacapone-d10.
Needle & Loop Configuration
| Component | Recommendation | Scientific Rationale |
| Needle Material | Platinum-Coated or PEEK-Lined | Standard Stainless Steel (SS) contains iron, which chelates the nitrocatechol group. Eliminating SS contact prevents the initial binding. |
| Rotor Seal | Tefzel (ETFE) or PEEK | Avoid Vespel (polyimide). Entacapone can adsorb into the porous structure of Vespel, especially at higher pH. |
| Needle Seat | PEEK | If using a flow-through needle design, ensure the seat capillary is not standard steel. |
Wash Solvent Strategy
You must employ a dual-wash system . A single wash is rarely sufficient.
Weak Wash (Wash 1)
-
Composition: 90:10 Water:Acetonitrile (0.1% Formic Acid).
-
Purpose: Matches the initial mobile phase conditions to prevent peak distortion (solvent effects) while removing bulk aqueous matrix.
Strong Wash (Wash 2) - The "Magic Mix"
-
Composition: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5 v/v/v/v) .
-
Why this works:
-
ACN/IPA: Solubilizes the lipophilic backbone. IPA is crucial for wetting hydrophobic surfaces.
-
Water:[3] Ensures solubility of buffer salts that might precipitate.
-
Formic Acid (0.5%):Critical. Low pH protonates the phenolic hydroxyl groups, breaking the iron-catechol chelation complex and releasing the molecule from steel surfaces.
-
LC System & Column Considerations
Mobile Phase Additives
To prevent on-column carryover (ghost peaks) and tailing, you must suppress chelation within the mobile phase.
-
Recommendation: Add 5 µM EDTA (disodium salt) or Medronic Acid to Mobile Phase A (Aqueous).
-
Note: At this low concentration, ion suppression in MS is negligible, but it effectively scavenges trace metal ions from the LC system.
Column Chemistry
-
Stationary Phase: C18 is standard, but ensure high carbon load (>15%) for retention.
-
Hardware: If carryover persists despite washing, switch to a PEEK-lined column or Glass-lined column hardware to eliminate the sintered steel frits, which act as a "sponge" for chelators.
Systematic Troubleshooting Protocol
Follow this logic gate to identify the specific source of your carryover.[4][5][6]
Caption: Logic flow for isolating the source of Entacapone-d10 carryover.
Frequently Asked Questions (FAQ)
Q: Can I use a basic strong wash (e.g., Ammonium Hydroxide) since Entacapone is acidic? A: While high pH increases solubility by ionizing the molecule, it is not recommended for two reasons:
-
Stability: Entacapone is susceptible to oxidative degradation and isomerization (E- to Z-isomer) under basic conditions.
-
Precipitation: If a slug of high pH wash solvent mixes with your acidic mobile phase inside the valve or needle, the drug may precipitate momentarily, worsening carryover. Stick to the Acidic/Organic/IPA wash.
Q: I see carryover in the "Double Blank" but not the "Single Blank" immediately following the ULOQ. Why? A: This is a classic sign of valve rotor carryover . The analyte is trapped in the grooves of the rotor seal. It doesn't elute during the first blank because the valve position didn't toggle enough or the solvent penetration was slow. It bleeds out slowly over multiple runs. Solution: Replace the Vespel rotor seal with Tefzel or PEEK.
Q: How do I passivate my system if I suspect iron contamination? A: Remove the column and MS. Connect the injector directly to waste. Flush the system with 30% Phosphoric Acid in water for 60 minutes at a low flow rate. Follow with exhaustive water flushing. This strips the iron oxide layer and removes bound catechols. Warning: Do not passivate with the column attached.
Q: Is Entacapone-d10 more sticky than the non-deuterated parent? A: Chemically, they are nearly identical. However, because d10 is used as an Internal Standard (IS), it is often added at a constant, relatively high concentration. If your IS carries over, it will affect the area ratio of subsequent samples, leading to non-linear calibration curves or failed QC samples. Treat the IS with the same rigorous wash protocols as the high-concentration standards.
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[7]Link
-
Forsberg, M., et al. (2005).[8] "The role of physicochemical properties of entacapone and tolcapone on their efficacy during local intrastriatal administration." European Journal of Pharmaceutical Sciences, 24(5), 503-511.[8] Link
-
Slingsby, R. W., et al. (2001).[9] "Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column." Journal of Chromatography A, 913(1-2), 159-163.[9] Link
-
Waters Corporation. (2022). "Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption." Chromatography Online.Link
-
Shimadzu Scientific Instruments. "Liquid Chromatography Mass Spectrometry Troubleshooting Guide." Shimadzu Technical Repository.Link
Sources
- 1. saspublishers.com [saspublishers.com]
- 2. jbsd.in [jbsd.in]
- 3. Improving HILIC Mode Chromatography by Choosing the Proper Injection and Wash Solvent [sigmaaldrich.com]
- 4. scispace.com [scispace.com]
- 5. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. The role of physicochemical properties of entacapone and tolcapone on their efficacy during local intrastriatal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Entacapone-d10 in Biological Samples
Product: Entacapone-d10 (Internal Standard) Application: Bioanalytical Quantitation (LC-MS/MS, HPLC-UV) Matrix: Plasma, Serum, Urine
Introduction: The Stability Paradox
Welcome to the technical support center for Entacapone-d10. As a researcher, you are likely using this deuterated internal standard (IS) to quantify Entacapone in pharmacokinetic studies.
The Core Challenge: Entacapone is a nitrocatechol .[1][2] While the deuterium labeling (d10) provides excellent mass spectral distinction, it does not protect the molecule from the inherent chemical instabilities of the parent structure. The primary failure modes are photo-isomerization (
This guide treats Entacapone-d10 as chemically equivalent to the parent analyte for stability purposes. If your IS degrades, your quantitation fails.
Module 1: The "Ghost Peak" Phenomenon (Photo-Isomerization)
Symptom:
-
Your chromatogram shows a splitting peak or a new, small peak eluting just before the main Entacapone-d10 peak.
-
Calibration curves show non-linearity at low concentrations due to IS area variability.
Root Cause: Entacapone exists primarily as the (E)-isomer (trans).[2] Upon exposure to UV/visible light, it rapidly equilibrates to the (Z)-isomer (cis).
-
The Risk: If your chromatographic method resolves the isomers, the IS peak area decreases as the Z-isomer forms. If the method does not resolve them, the peak broadens or tails, affecting integration accuracy.
Troubleshooting Protocol: The "Dark Workflow"
| Step | Action | Technical Rationale |
| 1 | Amber Everything | Use amber borosilicate vials for all stock solutions and samples. Wrap clear volumetric flasks in aluminum foil immediately. |
| 2 | Yellow Light Lab | Perform extraction and processing under monochromatic yellow light (sodium vapor or filtered LED, |
| 3 | Autosampler Control | Ensure the autosampler tray is temperature-controlled ( |
Visualizing the Isomerization Pathway
Figure 1: The photo-isomerization pathway. The (E)-isomer converts to the (Z)-isomer under light exposure. This reaction is reversible but favors Z under light stress.
Module 2: Plasma Stability & Recovery Loss
Symptom:
-
Decreasing response of Entacapone-d10 in frozen QC samples over 1-3 months.
-
Poor recovery after freeze-thaw cycles.
Root Cause:
-
Oxidation: The catechol group (dihydroxy-benzene ring) is susceptible to oxidation at neutral/basic pH, forming quinones.
-
Glucuronide Interference (Incurred Samples): In patient samples (not spiked QC), Entacapone glucuronide can hydrolyze back to the parent drug if not stabilized, causing an overestimation of the analyte. While this doesn't directly degrade the IS, it alters the Analyte:IS ratio.
Troubleshooting Protocol: Matrix Stabilization
The Golden Rule: Entacapone is most stable in acidic conditions (pH 3.0 – 4.0).
Step-by-Step Stabilization Workflow:
-
Collection: Collect blood into tubes containing EDTA (prevents metal-catalyzed oxidation) rather than Heparin.
-
Acidification: Immediately upon plasma separation, acidify the sample.
-
Recipe: Add 10% v/v of 0.5M Citric Acid or Phosphoric Acid to the plasma.
-
Target: Final pH ~3.5.
-
-
Storage: Store at
. Avoid for long-term storage (>1 month) if possible.
Stability Data Comparison (Simulated)
| Condition | Storage Time | Recovery (% of T0) | Status |
| Plasma (Neutral, Dark) | 24 Hours (RT) | 88% | Fail |
| Plasma (Acidified pH 3.5, Dark) | 24 Hours (RT) | 98% | Pass |
| Plasma (Neutral, Light Exposed) | 4 Hours (RT) | 65% | Critical Fail |
| Plasma (Acidified, Frozen -70°C) | 90 Days | 96% | Pass |
Module 3: Experimental Workflow Decision Tree
Use this logic flow to design your sample preparation method. This ensures the Entacapone-d10 IS remains stable alongside your analyte.[3]
Figure 2: Sample preparation decision tree. Acidification and light protection are non-negotiable critical control points.
Frequently Asked Questions (FAQ)
Q1: Can I use ascorbic acid instead of citric acid for stabilization? A: Yes. Ascorbic acid acts as an antioxidant, protecting the catechol group. However, citric acid is often preferred because it buffers the pH to ~3.5, which prevents both oxidation and potential glucuronide hydrolysis.
Q2: My Entacapone-d10 stock solution turned slightly orange. Is it still good? A: Likely not. A color shift from yellow to orange/red often indicates significant photo-degradation or oxidation to quinone species. Verify purity via HPLC-UV immediately. If the (Z)-isomer peak exceeds 5%, discard the stock.
Q3: Does the d10-labeling make the IS more stable than the parent drug? A: No. Deuterium labeling (Isotope Effect) stabilizes the C-D bonds against metabolic cleavage (e.g., by CYP450), but it offers zero protection against photo-isomerization or general chemical oxidation of the catechol ring. Treat the IS with the exact same care as the analyte.
Q4: Which LC column is best to separate the E and Z isomers? A: A C18 column with high carbon load is standard. However, separation is pH-dependent. Using a mobile phase with pH 2.5 - 3.0 (Phosphate or Formate buffer) suppresses ionization of the phenolic groups, improving peak shape and resolution between the E and Z forms.
References
-
Karlsson, M., & Wikberg, T. (1992). Liquid chromatographic determination of new catechol-O-methyltransferase inhibitor, entacapone and its Z-isomer in human plasma and urine.[1] Journal of Pharmaceutical and Biomedical Analysis, 10(8), 593-600.
-
FDA Guidance for Industry. (2022). Bioanalytical Method Validation M10. Focus on Stability Testing (Section 3.2.8).
-
Kiss, B., et al. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation. Molecules, 27(2), 443. (Discusses stability protocols for labile drugs).
-
Forsberg, M., et al. (2003). Pharmacokinetics and pharmacodynamics of entacapone. Clinical Pharmacokinetics, 42, 457-477. (Establishes metabolic pathways and instability mechanisms).
Sources
Technical Support Center: Ion Suppression in Entacapone-d10 Analysis
Welcome to the Advanced Mass Spectrometry Support Hub. Subject: Troubleshooting Ion Suppression for Entacapone/Entacapone-d10 Assays Ticket Priority: Critical (Method Validation/Bioanalysis) Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are likely experiencing signal instability or non-linearity in your Entacapone quantitation. Because Entacapone is a nitrocatechol derivative typically analyzed in negative ESI mode , it is highly susceptible to competition for charge in the electrospray droplet.
The core issue often lies in the "blind spot" of bioanalysis: Differential Matrix Effect . While Entacapone-d10 is an excellent internal standard (IS), the high deuterium count (d10) can cause a slight retention time shift (the Deuterium Isotope Effect). If your IS elutes slightly earlier than your analyte into a zone of phospholipid suppression, your area ratios will be skewed.
This guide moves beyond basic troubleshooting to address the root causes: Matrix Management and Chromatographic Isolation .
Module 1: Diagnosis – The Post-Column Infusion (PCI) Test[1]
User Question: "I see low sensitivity, but how do I prove it's ion suppression and not just poor ionization?"
Scientist's Answer: You cannot rely on extraction recovery data alone. You must visualize the "ionization landscape" of your chromatographic run.[1] We use the Post-Column Infusion (PCI) method to map exactly where suppressors elute relative to your Entacapone peak.
The PCI Protocol
-
Setup: Connect a syringe pump containing a clean solution of Entacapone (100 ng/mL) to the LC flow via a T-piece located after the column but before the MS source.
-
Flow: Set the syringe pump to a low flow (e.g., 10 µL/min) to create a steady baseline signal (approx. 10^5 - 10^6 cps).
-
Injection: Inject a blank extracted matrix (e.g., plasma processed by your current method) via the LC.[1][2]
-
Analysis: Watch the baseline. A dip indicates suppression; a hump indicates enhancement. If Entacapone elutes during a "dip," you have confirmed ion suppression.
Figure 1: Schematic of the Post-Column Infusion setup for visualizing matrix effects.
Module 2: Sample Preparation – The Root Cause Fix
User Question: "I am using Protein Precipitation (PPT) with Acetonitrile. Is this sufficient?"
Scientist's Answer: For Entacapone in negative mode: No. PPT removes proteins but leaves behind phospholipids (glycerophosphocholines), which are notorious suppressors in negative ESI. They often co-elute with hydrophobic drugs like Entacapone.
Recommendation: Switch to Liquid-Liquid Extraction (LLE) . Entacapone is acidic (pKa ~4.5).[3] By acidifying the sample, you suppress its ionization in the liquid phase, driving it into the organic layer while leaving zwitterionic phospholipids in the aqueous phase.
Optimized LLE Protocol for Entacapone
-
Aliquot: 200 µL Plasma.
-
IS Spike: Add Entacapone-d10.
-
Acidification: Add 50 µL 1.0 M HCl . (Crucial: Lowers pH < 2, ensuring Entacapone is uncharged).
-
Extraction: Add 1.5 mL Ethyl Acetate/Hexane (50:50 v/v) .
-
Why this solvent? It is non-polar enough to reject phospholipids but polar enough to solubilize the nitrocatechol core.
-
-
Agitate: Vortex 5 min, Centrifuge 10 min @ 4000 rpm.
-
Transfer: Move supernatant to clean tube.
-
Dry & Reconstitute: Evaporate under N2; reconstitute in Mobile Phase.
Comparison of Extraction Techniques
| Feature | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Phospholipid Removal | Poor (< 20%) | Good (> 90% with specific sorbents) | Excellent (> 95%) |
| Complexity | Low | High | Medium |
| Cost | Low | High | Low |
| Suitability for Entacapone | Not Recommended (High Suppression Risk) | Good (Use MAX or HLB) | Best Practice (Cleanest baseline) |
Module 3: Chromatographic Resolution
User Question: "I switched to LLE, but I still see drift. How do I optimize the chromatography?"
Scientist's Answer: Even with LLE, trace phospholipids can remain. You must ensure they do not co-elute with Entacapone. Entacapone is relatively hydrophobic.[3] Phospholipids are very hydrophobic.
The "Gradient Flush" Strategy: If you run a short isocratic method, phospholipids may accumulate on the column and elute unpredictably in subsequent runs. You must force them off in every run.
Recommended Gradient (C18 Column):
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 3.5 - 4.5).
-
Note: Acidic pH keeps Entacapone neutral for better retention on C18.
-
Figure 2: Gradient strategy ensuring phospholipid carryover does not interfere with subsequent injections.
Module 4: The Deuterium Isotope Effect
User Question: "My internal standard (Entacapone-d10) area counts vary more than the analyte. Why?"
Scientist's Answer: This is the Deuterium Isotope Effect . Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts.[6] On a C18 column, Entacapone-d10 will elute slightly earlier than Entacapone.
-
The Danger Zone: If a matrix suppression zone (e.g., a phospholipid peak) ends exactly between the elution of the d10 and the native drug, the d10 might be suppressed while the drug is not (or vice versa).
-
The Fix:
-
Check Retention Times: Zoom in. If separation is > 0.1 min, this is a risk.
-
Use 13C-labeled IS: If budget allows, Carbon-13 labeled standards co-elute perfectly.
-
Improve Resolution: Flatten the gradient slope at the elution point to ensure both IS and Analyte are well clear of the solvent front and the phospholipid wash.
-
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.
-
Järvinen, A., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Journal of the American Society for Mass Spectrometry.
-
Forsberg, M., et al. (2016).[7] Pharmacokinetics and Pharmacodynamics of Entacapone. Clinical Pharmacokinetics.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. media.neliti.com [media.neliti.com]
Improving recovery of Entacapone-d10 during solid-phase extraction
The following guide serves as a specialized Technical Support Center for researchers optimizing the solid-phase extraction (SPE) of Entacapone and its deuterated internal standard, Entacapone-d10.
Case ID: SPE-ENT-D10-OPT Status: Active Guide Assigned Specialist: Senior Application Scientist
Executive Summary: The Chemistry of the Problem
Entacapone is a nitrocatechol derivative with unique physicochemical properties that directly impact extraction efficiency. Low recovery of the internal standard (Entacapone-d10) is rarely a random error; it is usually a systematic failure to address three critical parameters: Solubility (pH), Stability (Light), and Matrix Integration.
Analyte Profile
| Parameter | Value | Implications for SPE |
| pKa | ~4.5 (Acidic) | Ionizes (becomes negative) at neutral pH. Must be protonated (pH < 2.5) for Reversed-Phase (RP) retention or ionized (pH > 6.0) for Anion Exchange. |
| LogP | ~2.5 - 3.0 | Moderately lipophilic. Retains well on C18/HLB when protonated. |
| Stability | Photosensitive | Rapidly undergoes E-to-Z isomerization under white light. |
| Solubility | Low in acid | Can precipitate in pure aqueous acidic buffers; requires organic modifier or proper pH balance. |
The "Gold Standard" Protocol (Oasis HLB)
While Mixed-Mode Anion Exchange (MAX) offers higher purity, the Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is the industry standard for Entacapone due to its robustness.
Workflow Visualization The following diagram outlines the optimized extraction logic.
Caption: Optimized SPE workflow for Entacapone-d10 using polymeric HLB sorbent. Note the critical acidification step to ensure retention.
Troubleshooting Guide (Q&A Format)
Category A: Low Absolute Recovery (< 50%)
Q1: Both Entacapone and Entacapone-d10 show consistently low recovery. Is the sorbent failing? Diagnosis: It is likely a pH mismatch during the loading step. Explanation: Entacapone has a pKa of ~4.5. If your plasma sample is not sufficiently acidified, a significant portion of the drug will be ionized (negatively charged). Ionized species do not retain well on Reversed-Phase (HLB/C18) mechanisms; they flow right through the cartridge during loading or washing. Solution:
-
Acidify Plasma: Ensure the plasma sample is diluted 1:1 with 4% Phosphoric Acid (
) before loading. The final pH must be .[1][2] -
Check Wash Step: Do not use neutral water or high organic content in the wash. Use 5% Methanol in 0.1% Formic Acid.
Q2: I see high recovery in the eluate, but the peak shape is split or broadened. Diagnosis: Photo-isomerization (E/Z conversion). Explanation: Entacapone is highly sensitive to light. Exposure to standard laboratory fluorescent lighting can convert the active E-isomer to the Z-isomer within minutes. In chromatography, this often manifests as a "shoulder" or a split peak, which integration software may fail to capture, leading to calculated "low recovery." Solution:
-
Amber Glass: Perform all steps in amber glassware.
-
Yellow Light: If possible, work under monochromatic yellow light or cover experiments with aluminum foil.
-
Verify Isomers: Ensure your LC method separates the E and Z isomers so you can sum the areas if necessary, though preventing conversion is preferred.
Category B: Internal Standard (IS) Specific Issues
Q3: Entacapone recovery is acceptable (~85%), but Entacapone-d10 recovery is low or variable. Diagnosis: "Shock-out" Precipitation or Equilibration Failure . Explanation: Entacapone-d10 is likely dissolved in 100% Methanol or Acetonitrile as a stock solution. When you spike a small volume of this organic solvent into protein-rich plasma:
-
The proteins may locally precipitate around the droplet, trapping the IS.
-
The IS may not have time to bind to plasma proteins in the same way the analyte has. Solution:
-
Working Solution: Prepare the IS working solution in a 50:50 Water:Methanol mix rather than 100% organic, if solubility permits.
-
Vortex & Equilibrate: After spiking the IS into plasma, vortex vigorously for 30 seconds and let it stand (protected from light) for 10–15 minutes before adding the acidification buffer. This ensures the d10 equilibrates with the matrix.
Category C: Matrix Effects[5]
Q4: My recovery is good, but the signal intensity is low (Ion Suppression). Diagnosis: Phospholipid breakthrough. Explanation: In HLB methods, phospholipids often co-elute with the analyte if the wash isn't aggressive enough or if the elution is too strong. Solution:
-
Switch to MAX (Mixed-Mode Anion Exchange):
-
Load: pH 7.0 (Entacapone is ionized/negative).
-
Wash 1: 5% NH4OH (Elutes neutrals).
-
Wash 2: Methanol (Elutes neutrals/bases; Entacapone stays bound by charge).
-
Elute: 2% Formic Acid in Methanol (Neutralizes Entacapone, releasing it).
-
Note: This method yields much cleaner extracts than HLB.
-
Diagnostic Logic Tree
Use this decision tree to isolate your specific failure mode.
Caption: Decision tree for diagnosing Entacapone-d10 recovery failures.
References
-
Ramakrishna, N. V. S., et al. (2005).[2] High-performance liquid chromatography method for the quantification of entacapone in human plasma.[2][3] Journal of Chromatography B, 823(2), 189-194.[2] Link
-
Yadav, M., et al. (2009).[4] Chromatographic separation of (E)- and (Z)-isomers of entacapone and their simultaneous quantitation in human plasma by LC-ESI-MS/MS. Journal of Chromatography B, 877(5-6), 533-540.[4] Link
-
Forsberg, M., et al. (2025). Pharmacokinetics and pharmacodynamics of entacapone and tolcapone after local intrastriatal administration in rats.[5][6] Naunyn-Schmiedeberg's Archives of Pharmacology. Link
-
Cayman Chemical. (n.d.). Entacapone-d10 Product Information & Physical Properties. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. High-performance liquid chromatography method for the quantification of entacapone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. saspublishers.com [saspublishers.com]
- 4. Chromatographic separation of (E)- and (Z)-isomers of entacapone and their simultaneous quantitation in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of physicochemical properties of entacapone and tolcapone on their efficacy during local intrastriatal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support: Entacapone-d10 Stability & ISF Minimization
Topic: Minimizing In-Source Fragmentation of Entacapone-d10 Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Bioanalytical Scientists and Mass Spectrometry Core Managers
Executive Summary Entacapone-d10 is the industry-standard internal standard (IS) for the quantitation of Entacapone in human plasma.[1] However, it presents a unique bioanalytical challenge: In-Source Fragmentation (ISF) .[1]
Unlike collision-induced dissociation (CID) which happens in the collision cell (q2), ISF occurs in the ion source (ESI/APCI) before the first quadrupole (Q1).[1] For Entacapone-d10, the labile diethyl-amide bond is prone to premature cleavage under high thermal or electrical stress.[1] This results in the loss of the deuterated label before detection, leading to non-linear calibration curves, poor IS precision, and potential signal suppression.[1]
This guide provides a self-validating workflow to diagnose, minimize, and control ISF for robust LC-MS/MS performance.
Module 1: Diagnostic Workflow
Q: How do I distinguish In-Source Fragmentation from chemical impurities in my standard?
A: This is the most critical step.[1] If you observe a peak in the analyte channel (e.g., m/z 306) when injecting only the IS (e.g., m/z 316), it could be synthesis impurity (unlabeled drug) or ISF.[1] You must distinguish them using chromatography.[1]
-
Chemical Impurity: The unlabeled contaminant is a distinct chemical entity.[1] Even with similar structures, high-efficiency columns often show a slight retention time shift or peak shoulder compared to the deuterated parent.[1]
-
In-Source Fragmentation: The fragmentation happens inside the source, instantaneously.[1] Therefore, the "ghost" peak will co-elute exactly with the parent Entacapone-d10 peak.[1]
Diagnostic Logic Diagram The following workflow illustrates the decision matrix for diagnosing ISF versus contamination.
Caption: Logic flow for distinguishing In-Source Fragmentation (ISF) from intrinsic chemical impurities based on chromatographic behavior.
Module 2: Source Optimization (The Core Fix)
Q: Which specific ESI parameters drive Entacapone-d10 fragmentation?
A: The fragmentation of Entacapone-d10 (typically m/z 316
-
Declustering Potential (DP) / Cone Voltage: This is the primary driver.[1] High voltage in the expansion region accelerates ions into gas molecules, causing "pre-collision" dissociation.[1]
-
Source Temperature: Excessive heat weakens the amide bond, making it more susceptible to voltage-induced breakage.[1]
Q: My signal drops when I lower the voltage. How do I balance sensitivity vs. stability?
A: You must find the "Stability Plateau."[1] Do not tune for maximum raw intensity of the parent ion alone.[1] Instead, tune for the Signal-to-Noise (S/N) ratio and IS Response Stability .
Optimization Protocol:
| Parameter | Recommended Starting Point | Optimization Direction | Mechanism of Action |
| Ionization Mode | Positive ( | Critical: Check both. Negative mode often yields cleaner backgrounds for nitrocatechols like Entacapone [1].[1] | Negative mode reduces the internal energy transfer compared to protonation, potentially lowering ISF.[1] |
| Cone Voltage (DP) | 20 – 30 V | Decrease in 5V increments.[1] | Lower voltage reduces kinetic energy collisions in the source vacuum interface.[1] |
| Source Temp | 350°C | Decrease to 250°C - 300°C. | Lower thermal energy preserves the labile diethyl-amide bond.[1] |
| Desolvation Gas | 800 L/hr (High) | Maintain High Flow.[1] | High gas flow aids desolvation without adding bond-breaking thermal energy.[1] |
Q: Why does the d10 label position matter?
A: Most commercial Entacapone-d10 is labeled on the diethyl group .[1]
-
Transition: m/z 316 (Parent)
233 (Fragment). -
The Risk: The fragment (m/z 233) is the core nitrocatechol structure, which has lost the diethyl group (and thus the d10 label).[1]
-
The Consequence: If ISF occurs, the parent ion (316) breaks into the fragment (233) before Q1.[1] Since Q1 is set to filter 316, these fragments are lost.[1] This causes variable IS recovery and poor precision (%CV).[1]
Module 3: Chromatography & Chemistry
Q: Can mobile phase composition affect in-source fragmentation?
A: Yes. The pH and organic modifier affect the efficiency of ionization and the internal energy of the ion.[1]
-
Buffer Selection: Use Ammonium Formate (10mM, pH ~3.0) rather than straight formic acid.[1] The presence of ammonium ions can provide "soft" ionization buffering.[1]
-
Isomerization Warning: Entacapone exists as E- and Z- isomers.[1] The Z- isomer is a metabolite and is also formed by light exposure [2].[1]
-
Troubleshooting: If you see split peaks, it is likely E/Z separation, not ISF.[1] Ensure your column (e.g., C18) fully resolves them or integrates them consistently.[1]
-
Prevention:[1] Perform all sample prep under monochromatic (sodium) light or in amber glassware to prevent photo-isomerization [3].[1]
-
LC-MS/MS Optimization Workflow The following diagram outlines the iterative process for stabilizing the method.
Caption: Iterative tuning workflow to minimize the ratio of in-source fragment ions to precursor ions.
Module 4: Validated Experimental Protocol
Objective: Establish a "Safe Zone" for ESI parameters.
Materials:
-
Entacapone-d10 Stock Solution (1 µg/mL in Methanol).[1]
Step-by-Step Guide:
-
Q1 Scan Setup: Set the MS to scan Q1 (MS1) only, range m/z 100–400.[1] Do not use MRM yet.
-
Infusion: Infuse the standard at 10 µL/min combined with mobile phase flow (e.g., 0.4 mL/min, 50% B) via a T-junction.
-
Baseline Measurement: Record the intensity of the Parent (m/z 316) and the In-Source Fragment (m/z 233).
-
Calculation:
-
-
Voltage Ramp:
-
Start Cone Voltage/DP at 60V.
-
Decrease in 10V steps down to 10V.
-
Plot Parent Intensity vs. ISF Ratio .[1]
-
-
Selection: Choose the voltage where the ISF Ratio is <5% while maintaining at least 80% of maximum parent intensity.[1]
-
Verification: Inject a plasma blank containing only Entacapone-d10 using the new parameters. Monitor the analyte transition (m/z 306
233). Any signal here indicates impurity, as ISF should now be minimized.
References
-
Jain, D. S., et al. (2015).[1] Development and Validation of Entacapone in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Asian Journal of Chemistry, 27(12), 4609.[1] Link
-
Manda, P., et al. (2009).[1][5] Chromatographic separation of (E)- and (Z)-isomers of entacapone and their simultaneous quantitation in human plasma by LC-ESI-MS/MS. Journal of Chromatography B, 877(10), 927-932.[1] Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1] Link
-
Kothapalli, C. B., et al. (2010).[1] Quantification of Entacapone in Human Plasma by HPLC Coupled to ESI-MS/MS Detection. Journal of the Korean Chemical Society, 54(5).[1][2] Link
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatographic separation of (E)- and (Z)-isomers of entacapone and their simultaneous quantitation in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Troubleshooting: Isobaric Interference in Entacapone-d10 Analysis
Content Type: Technical Support Guide & Troubleshooting FAQ Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists Subject: Resolving isobaric interferences, isomerization, and metabolite crosstalk in Entacapone quantification using Entacapone-d10.
The "Isobaric Trap" in Entacapone Bioanalysis
Entacapone (MW 305.29 Da) presents a unique set of bioanalytical challenges. As a nitrocatechol-structured COMT inhibitor, it is prone to E/Z photo-isomerization and extensive metabolism into glucuronide conjugates . When using Entacapone-d10 as an Internal Standard (IS), researchers often assume specificity is guaranteed by the mass difference (+10 Da). However, isobaric interferences from in-source fragmentation of metabolites and geometric isomers can severely compromise assay accuracy.
This guide moves beyond basic method validation to address the root causes of signal anomalies, providing self-validating protocols to ensure data integrity.
Diagnostic Workflow: Identifying the Interference Source
Before adjusting chromatographic parameters, use this logic flow to pinpoint the specific type of interference affecting your Entacapone-d10 assay.
Figure 1: Decision tree for diagnosing isobaric and chemical interferences in LC-MS/MS analysis.
Technical FAQ & Troubleshooting
Q1: I see a secondary peak eluting just before Entacapone in my chromatogram. Is this an interference?
Diagnosis: This is likely the Z-isomer of Entacapone. Mechanism: Entacapone exists primarily as the active (E)-isomer. However, exposure to light or low pH conditions can drive conversion to the (Z)-isomer. The (Z)-isomer is isobaric (same mass) and shares similar fragmentation transitions.
-
Impact: If the (Z)-isomer is not chromatographically resolved, it will be integrated into the (E)-isomer peak, leading to overestimation.
-
Resolution:
-
Light Protection: Perform all sample preparation under amber light (sodium vapor lamps) or in low-light conditions.
-
Chromatography: The (Z)-isomer typically elutes earlier than the (E)-isomer on C18 columns. Use an acidic mobile phase (e.g., 0.1% Formic Acid) to stabilize the separation.
-
Validation: Inject a forced-degradation sample (expose standard solution to UV light for 1 hour) to confirm the retention time of the Z-isomer.
-
Q2: My "Double Blank" is clean, but my "Zero Blank" (Matrix + IS) shows a peak in the Entacapone analyte channel. Why?
Diagnosis: Impurity in the Entacapone-d10 Internal Standard . Mechanism: Deuterated standards are synthesized, not mined. If the deuteration reaction is incomplete, the standard may contain traces of d0 (native Entacapone) or d1-d9 isotopes.
-
Causality: If your d10 standard contains 0.5% native Entacapone, spiking the IS at 500 ng/mL contributes 2.5 ng/mL of "analyte" signal. This sets a hard floor for your Lower Limit of Quantitation (LLOQ).
-
Action:
-
Review the Certificate of Analysis (CoA) for "Isotopic Purity" (should be >99.0%).
-
Titration Test: Inject the IS solution alone (no matrix). If an analyte peak appears, calculate the % contribution. If >20% of your LLOQ signal, you must dilute the IS or purchase a higher purity lot.
-
Q3: Patient samples show high Entacapone levels, but the peak shape is distorted compared to standards. Could this be a metabolite?
Diagnosis: In-Source Fragmentation of Entacapone Glucuronide . Mechanism: Entacapone is extensively metabolized to its glucuronide conjugate (MW ~481 Da). In the hot ESI source, the glucuronide bond is labile. The conjugate can lose the glucuronic acid moiety (-176 Da) before entering the first quadrupole (Q1).
-
The Trap: The mass spectrometer sees the resulting ion as native Entacapone (m/z 304 in negative mode) at the retention time of the glucuronide.
-
Verification Protocol: Monitor the glucuronide transition (e.g., m/z 480 → 304 in negative mode) alongside the analyte. If the "distorted" shoulder aligns with the glucuronide peak, you have in-source fragmentation.
Experimental Protocols
Protocol A: Optimizing Separation of E/Z Isomers
Objective: Ensure the Z-isomer does not co-elute with the active E-isomer.
-
Column Selection: Use a high-efficiency C18 column (e.g., Kinetex C18 or Zorbax SB-C18, 1.7 µm or 3.5 µm).
-
Mobile Phase:
-
Gradient Profile:
-
Start at low organic (e.g., 10% B) to focus the band.
-
Shallow gradient (10% to 60% B over 5 minutes) to maximize resolution.
-
Target: Resolution (
) > 1.5 between Z (early eluter) and E (late eluter).
-
Protocol B: Glucuronide Interference Check
Objective: Confirm that in-source fragmentation is not biasing quantitation.
-
Transition Setup:
-
Channel 1 (Analyte): m/z 304.1 → 182.0 (Entacapone Quantifier).
-
Channel 2 (Metabolite Monitor): m/z 480.1 → 304.1 (Entacapone Glucuronide).
-
-
Sample Prep: Pool 5-10 subject samples (high probability of containing metabolites).
-
Analysis:
-
Inject the pooled sample.
-
Overlay the chromatograms of Channel 1 and Channel 2.
-
Pass Criteria: The peak in Channel 2 (Glucuronide) must be chromatographically separated (baseline resolution) from the peak in Channel 1 (Entacapone).
-
Fail Criteria: If the peaks align, the signal in Channel 1 is a composite of Parent + Fragmented Metabolite. You must adjust the gradient to separate them.
-
Reference Data
Table 1: Recommended MRM Transitions (ESI Negative Mode)
Entacapone ionizes robustly in negative mode due to the phenolic and nitro groups.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Purpose | Collision Energy (eV) |
| Entacapone | 304.1 [M-H]⁻ | 182.0 | Quantifier | -25 |
| 304.1 [M-H]⁻ | 233.0 | Qualifier | -20 | |
| Entacapone-d10 | 314.2 [M-H]⁻ | 192.1 | Quantifier | -25 |
| Entacapone Glucuronide | 480.1 [M-H]⁻ | 304.1 | Monitoring | -15 |
Table 2: Isomer Characteristics
| Isomer | Retention Order (C18) | Relative Polarity | Stability |
| (Z)-Entacapone | 1st (Early Eluting) | More Polar | Unstable (converts to E in dark/acid) |
| (E)-Entacapone | 2nd (Late Eluting) | Less Polar | Stable Active Drug |
References
-
Separation of E/Z Isomers: Title: Chromatographic separation of (E)- and (Z)-isomers of entacapone and their simultaneous quantitation in human plasma by LC-ESI-MS/MS. Source: Journal of Chromatography B (via PubMed/NIH). URL:[Link]
-
Glucuronide Analysis & Fragmentation: Title: Quantitation of entacapone glucuronide in rat plasma by on-line coupled restricted access media column and liquid chromatography-tandem mass spectrometry. Source: Journal of Chromatography B (via PubMed/NIH). URL:[Link]
-
Internal Standard Crosstalk: Title: Analyte and Internal Standard Cross Signal Contributions and Their Impact on Quantitation in LC-MS Based Bioanalysis. Source: Journal of Pharmaceutical and Biomedical Analysis (via PubMed/NIH). URL:[Link]
-
General Method Validation: Title: Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method.[2] Source: Bioanalysis (via PubMed/NIH). URL:[Link]
Sources
Method refinement for high-throughput analysis of Entacapone with Entacapone-d10
Welcome to the technical support resource for the high-throughput analysis of Entacapone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, bioanalytical scientists, and drug development professionals to provide field-proven insights, a robust starting methodology, and a comprehensive troubleshooting framework. Our focus is on enabling rapid, reliable, and reproducible quantification of Entacapone in biological matrices, with a special emphasis on the correct use of its stable isotope-labeled internal standard, Entacapone-d10.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses common questions and foundational concepts that are critical for developing a successful bioanalytical method for Entacapone.
Q1: Why is a stable isotope-labeled (SIL) internal standard like Entacapone-d10 essential for this analysis?
A1: The use of a SIL internal standard (IS), such as Entacapone-d10, is the gold standard in quantitative LC-MS/MS. Here’s the causality: Entacapone-d10 is chemically identical to Entacapone, differing only in the mass of some of its atoms. This near-perfect analogy ensures that it behaves almost identically during every step of the analytical process—extraction, chromatography, and ionization. Any physical or chemical variations, such as sample loss during preparation or fluctuations in mass spectrometer ionization efficiency (known as matrix effects), will affect both the analyte and the IS to the same degree.[1] By calculating the peak area ratio of the analyte to the IS, these variations are normalized, leading to significantly improved precision, accuracy, and method robustness. Using a structurally similar but non-isotopic compound (analog IS) cannot guarantee this parallel behavior, making the data more susceptible to error.
Q2: What are the critical physicochemical properties of Entacapone that influence method development?
A2: Understanding Entacapone's properties is key to avoiding common pitfalls:
-
Low Aqueous Solubility: Entacapone is practically insoluble in water, especially at low pH.[2][3] This necessitates careful selection of solvents for stock solutions (e.g., methanol or DMSO) and sample preparation techniques that ensure it remains solubilized.
-
BCS Class IV Drug: It is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it has both low solubility and low permeability.[2] While permeability is more relevant to in vivo absorption, the low solubility directly impacts bioanalytical method development.
-
Photosensitivity and Isomerization: Entacapone is known to be sensitive to light. Under UV exposure, it can degrade and convert to its geometric (Z)-isomer.[4][5] Therefore, all sample handling, storage, and preparation steps should be conducted under amber or light-protected conditions to ensure the integrity of the results.
Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for Entacapone and its internal standard?
A3: For quantitative analysis on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions are monitored. While these should always be optimized on your specific instrument, common transitions are:
-
Entacapone: Q1 (Precursor Ion) m/z 306 → Q3 (Product Ion) m/z 233.[6] Some methods may also use m/z 242.10 as a product ion.[7]
-
Entacapone-d10: The precursor ion will be shifted by +10 Da. The product ion fragmentation should be confirmed via infusion, but a common transition would be Q1 m/z 316 → Q3 m/z 243 (assuming the deuterium labels are on a stable part of the molecule post-fragmentation).
Q4: Can I use a simple protein precipitation (PPT) protocol for sample preparation?
A4: While PPT with a solvent like acetonitrile is the fastest method for high-throughput analysis, it comes with a significant risk of matrix effects.[8] PPT is effective at removing large proteins, but it does not remove endogenous components like phospholipids, which are notorious for causing ion suppression in the electrospray ionization (ESI) source.[1] This can lead to poor sensitivity and high variability. While the use of Entacapone-d10 can compensate for this to some extent, a more robust method might involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) if PPT proves to be insufficient.[9] For initial high-throughput screening, PPT is often acceptable, but its limitations must be validated.
Section 2: Recommended High-Throughput Method Protocol
This section provides a detailed, step-by-step protocol for the analysis of Entacapone in human plasma. It is intended as a robust starting point that should be validated according to regulatory guidelines (e.g., US FDA).
Workflow Overview
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Caption: High-level workflow for Entacapone bioanalysis.
Step 1: Preparation of Stock and Working Solutions
-
Entacapone Stock (1 mg/mL): Accurately weigh ~10 mg of Entacapone reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Store at -20°C, protected from light.
-
Entacapone-d10 Stock (1 mg/mL): Prepare in the same manner as the Entacapone stock.
-
Calibration Standards & QCs: Prepare an intermediate spiking solution in 50:50 methanol:water. Serially dilute this solution to create working solutions for spiking into blank plasma to generate calibration standards (e.g., 60-2200 ng/mL) and quality control (QC) samples (Low, Mid, High).[7]
-
Internal Standard (IS) Working Solution (e.g., 200 ng/mL): Dilute the Entacapone-d10 stock solution in acetonitrile. This solution will be used for protein precipitation.
Step 2: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples (standards, QCs, unknowns) into a 1.5 mL microcentrifuge tube or a 96-well deep-well plate.
-
Add 150 µL of the cold IS Working Solution (in acetonitrile) to each well. The 3:1 ratio of solvent to plasma is critical for efficient protein crashing.
-
Seal the plate/tubes and vortex for 2 minutes at high speed.
-
Centrifuge at 4,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate for injection.
Step 3: LC-MS/MS Parameters
These parameters serve as a starting point and require optimization for your specific system.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, e.g., 50 x 2.1 mm, < 3 µm | Provides good reversed-phase retention for Entacapone. A shorter column enables faster run times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes better peak shape and ionization in positive ESI mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase. |
| Flow Rate | 0.5 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.[7] |
| Injection Volume | 5 µL | Small volume minimizes solvent effects and potential column overload. |
| Column Temp | 40 °C | Elevated temperature can improve peak shape and reduce run time. |
| Gradient Program | 0.0 min - 10% B | A rapid gradient is key for high-throughput. |
| 0.2 min - 10% B | ||
| 1.5 min - 95% B | ||
| 2.5 min - 95% B | ||
| 2.6 min - 10% B | ||
| 3.5 min - 10% B |
Table 2: Tandem Mass Spectrometry Parameters
| Parameter | Analyte: Entacapone | IS: Entacapone-d10 | Rationale |
| Ionization Mode | ESI Positive | ESI Positive | Provides stable and sensitive protonated molecular ions. |
| Q1 m/z | 306.1 | 316.1 | [M+H]⁺ precursor ions. |
| Q3 m/z | 233.1 | 243.1 | Characteristic product ions. These must be confirmed. |
| Dwell Time | 50 ms | 50 ms | Balances scan speed with signal intensity for narrow chromatographic peaks. |
| Collision Energy (CE) | Optimize (e.g., 25 eV) | Optimize | Instrument-dependent; tune for maximum product ion signal. |
| Declustering Potential (DP) | Optimize (e.g., 45 V) | Optimize | Instrument-dependent; tune to prevent in-source fragmentation. |
Section 3: Troubleshooting Guide
Encountering issues is a normal part of method development. This guide provides a logical framework for diagnosing and resolving common problems.
Caption: A logic diagram for troubleshooting common LC-MS issues.
Table 3: Detailed Troubleshooting Scenarios
| Problem | Potential Cause(s) | Recommended Solution(s) & Explanation |
| High variability in results (%CV > 15%) | 1. Inconsistent Sample Preparation: Pipetting errors or incomplete protein precipitation. | Solution: Ensure pipettes are calibrated. Use a multi-channel pipette for plate-based preparations. Vortex samples thoroughly and consistently after adding the precipitation solvent. |
| 2. Significant, Variable Matrix Effects: The simple PPT method is not sufficiently cleaning up the samples from different sources/individuals.[1][8] | Solution: Evaluate matrix factor from at least 6 different sources of blank plasma. If variability is high, implement a more rigorous cleanup like LLE or SPE. Alternatively, dilute the sample supernatant with water (e.g., 1:1) to reduce matrix concentration, though this may decrease sensitivity. | |
| Poor peak shape (tailing) | 1. Secondary Interactions: The acidic catechol groups on Entacapone may be interacting with active sites on the column packing material or hardware. | Solution: Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the analyte protonated and minimize these interactions. Consider a column with end-capping or a different stationary phase. |
| 2. Column Degradation: Loss of stationary phase or blockage of the column frit. | Solution: Backflush the column. If performance does not improve, replace the column and install a guard column to protect the new analytical column. | |
| Low sensitivity / Inability to reach LLOQ | 1. Ion Suppression: Co-eluting matrix components (e.g., phospholipids) are reducing the ionization efficiency of Entacapone in the ESI source. | Solution: Adjust the chromatographic gradient to separate Entacapone from the early-eluting, ion-suppressing phospholipids. A "divert-to-waste" valve can be programmed to discard the first 0.5 minutes of eluent. If suppression persists, a better sample cleanup (SPE/LLE) is required.[9] |
| 2. Analyte Degradation: Entacapone may be degrading in the processed sample while sitting in the autosampler.[4] | Solution: Perform autosampler stability experiments. If degradation is observed, cool the autosampler (e.g., to 4°C). Ensure samples are processed and analyzed promptly and always protected from light. | |
| Carryover (Analyte peak observed in blank injection after a high standard) | 1. Adsorption in the System: Entacapone may be adsorbing to parts of the injection port, syringe, or column. | Solution: Optimize the needle wash solution. Use a strong organic solvent (like acetonitrile) and an acidic aqueous component in your wash. A multi-step wash (e.g., organic followed by aqueous) can be effective. Increase the injection volume of the blank to help wash out the flow path. |
References
-
A Rapid and Sensitive LC-MS/MS Method for Determination of Entacapone in Human Plasma. Asian Journal of Chemistry; Vol. 27, No. 12 (2015), 4669-4674. [Link]
-
LC/MS/MS Study for Identification of Entacapone Degradation Product Obtained by Photodegradation Kinetics. Journal of AOAC INTERNATIONAL. [Link]
-
A rapid liquid chromatography/tandem mass spectrometry method for simultaneous determination of levodopa, carbidopa, entacapone and their six related compounds in film-coated tablets. PubMed. [Link]
-
Aspects of matrix and analyte effects in clinical pharmacokinetic sample analyses using LC-ESI/MS/MS - Two case examples. PubMed. [Link]
-
Analytical Method Development and Validation of Entacapone Drug by Modern LC-MS/MS Method to Quantify the Genotoxic Impurity. Journal of Chemical and Pharmaceutical Research. [Link]
-
Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. MDPI. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]
-
Dissolution Rate Enhancement of Entacapone and Formulation of its Oro- Dispersible Tablets: Applying Statistical Design. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Degradation Study of Entacapone Bulk Drug by HPLC with PDA Detector. SAS Publishers. [Link]
-
In vitro and in vivo characterization of Entacapone-loaded nanostructured lipid carriers developed by quality-by-design approach. NIH. [Link]
-
Formulation and evaluation of entacapone sustained release matrix tablets. The Pharma Innovation Journal. [Link]
-
Simultaneous Determination of Levodopa, Carbidopa, Entacapone, Tolcapone, 3- O -Methyldopa and Dopamine in Human Plasma by an Hplc–MS/MS Method. ResearchGate. [Link]
-
ESTIMATION OF ENTACAPONE TABLETS BY REVERSE PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD. Bioscience Discovery. [Link]
-
selective and rapid lc-ms/ms method for the simultaneous quantitation of levodopa and carbidopa. Indo American Journal of Pharmaceutical Sciences. [Link]
-
A rapid liquid chromatography/tandem mass spectrometry method for simultaneous determination of levodopa, carbidopa, entacapone and their six related compounds in film-coated tablets. ResearchGate. [Link]
-
DETERMINATION OF ENTACAPONE IN PHARMACEUTICAL FORMULATIONS BY RP-HPLC METHOD. Neliti. [Link]
-
Effects of aqueous solubility and dissolution characteristics on oral bioavailability of entacapone. ResearchGate. [Link]
-
Variation in the normalized effects of the matrix of levodopa, carbidopa, dopamine, entacapone, tolcapone and 3-O-methyldopa calculated to assess matrix effect.. ResearchGate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Methods Using Entacapone-d10
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the generation of reliable bioanalytical data is paramount. When pharmacokinetic (PK) data is generated across different studies, laboratories, or even different analytical methods within the same study, ensuring the comparability of this data is a non-negotiable aspect of regulatory compliance and scientific integrity. This guide provides an in-depth exploration of the cross-validation of bioanalytical methods, with a practical focus on the use of a stable isotope-labeled internal standard, Entacapone-d10.
The Imperative of Cross-Validation: Ensuring Data Comparability
Bioanalytical method validation is the cornerstone of ensuring that a method is fit for its intended purpose.[1][2][3][4] A full validation establishes key parameters such as accuracy, precision, selectivity, and stability. However, when bioanalytical methods are transferred between laboratories or when different methods are used to generate data for the same drug candidate, a direct comparison of their performance is necessary. This is the role of cross-validation.[2][5]
Cross-validation serves to demonstrate that data generated by two different methods or in two different locations are comparable, thereby ensuring the integrity of pooled data for pharmacokinetic and statistical analysis. The International Council for Harmonisation (ICH) M10 guideline emphasizes the importance of cross-validation to ensure data reliability across studies.[1][6]
Historically, cross-validation often followed a pass/fail paradigm based on acceptance criteria similar to those used for incurred sample reanalysis (ISR).[7] However, the current regulatory landscape, particularly with the adoption of the ICH M10 guideline, has shifted the focus towards a more nuanced, statistical assessment of bias between methods, rather than a simple declaration of passing or failing.[6][7][8]
The Role of the Internal Standard: The Case for Entacapone-d10
In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the internal standard (IS) is critical for correcting the variability inherent in the analytical process.[9] A stable isotope-labeled (SIL) internal standard is widely considered the gold standard.[9][10][11] These standards, where one or more atoms are replaced with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N), are chemically almost identical to the analyte.[10] This similarity ensures they behave alike during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and other sources of variability.[10][12]
Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease, is a prime example of a compound requiring robust bioanalytical methods for its quantification in biological matrices.[13][14][15] Entacapone-d10, a deuterated analog of Entacapone, serves as an ideal internal standard for such analyses. The "d10" designation indicates that ten hydrogen atoms in the molecule have been replaced with deuterium.
The key advantages of using a SIL IS like Entacapone-d10 include:
-
Correction for Matrix Effects : Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[16][17][18][19] A SIL IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.
-
Improved Precision and Accuracy : By accounting for variability in sample preparation and instrument response, the SIL IS significantly improves the precision and accuracy of the measurement.[12][20]
-
Enhanced Robustness : The use of a SIL IS makes the method less susceptible to minor variations in experimental conditions.
While deuterated standards are widely used, it is important to be aware of potential pitfalls, such as the potential for deuterium-hydrogen exchange and chromatographic separation from the analyte, although these are less common with highly deuterated standards like Entacapone-d10.[9][11][21]
Designing a Cross-Validation Study: A Step-by-Step Protocol
A cross-validation study should be meticulously planned and executed. The following protocol outlines the key steps for a cross-validation comparing two different LC-MS/MS methods for the analysis of Entacapone, using Entacapone-d10 as the internal standard.
Experimental Workflow
Caption: A typical workflow for a bioanalytical method cross-validation study.
Detailed Protocol
-
Sample Selection :
-
Quality Control (QC) Samples : Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These should be prepared from a common stock solution of Entacapone.
-
Incurred Samples : If available, select a set of incurred samples (study samples from dosed subjects) that span the expected concentration range.[22] The use of incurred samples is highly recommended as they represent the true complexity of the study matrix.[22] A minimum of 20-40 incurred samples is often recommended.[22]
-
-
Sample Analysis :
-
Analyze the selected QC and incurred samples using both bioanalytical methods (Method A and Method B).
-
It is crucial that each aliquot is analyzed in replicate (e.g., n=3) to assess intra-assay variability.
-
The analysis should be performed in a single analytical run for each method to minimize inter-assay variability.
-
-
Data Evaluation :
-
Calculate the mean concentration and precision (as coefficient of variation, %CV) for each sample analyzed by both methods.
-
For QC samples, the mean accuracy should be within ±15% of the nominal concentration, and the precision should be ≤15% CV.[22][23] For the lower limit of quantification (LLOQ), these values are typically within ±20% and ≤20% CV, respectively.[23]
-
For incurred samples, the percentage difference between the values obtained by the two methods should be calculated for each sample.
-
Statistical Assessment of Bias
As per the ICH M10 guideline, the focus of cross-validation is on assessing the bias between the two methods.[7] This can be achieved through various statistical approaches:
-
Bland-Altman Plot : This graphical method plots the difference between the two measurements for each sample against the average of the two measurements. It provides a visual representation of the agreement between the two methods and can help identify any systematic bias or concentration-dependent differences.
-
Deming Regression : This is a statistical method that accounts for errors in both the x and y variables, making it more suitable for comparing two analytical methods than standard linear regression.
-
Concordance Correlation Coefficient (CCC) : This metric evaluates the agreement between two sets of measurements, taking into account both precision and accuracy.
While ICH M10 does not prescribe specific acceptance criteria for these statistical tests, the goal is to demonstrate a lack of significant bias that could impact the clinical or toxicological interpretation of the data.[6][8]
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the principles of cross-validation, let's consider a hypothetical dataset from a cross-validation study of two LC-MS/MS methods for Entacapone, both utilizing Entacapone-d10 as the internal standard.
Table 1: Cross-Validation of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Method A (Mean ± SD, n=3) | Method B (Mean ± SD, n=3) | Accuracy (%) - Method A | Accuracy (%) - Method B | %CV - Method A | %CV - Method B |
| Low | 5.0 | 4.8 ± 0.3 | 5.2 ± 0.4 | 96.0 | 104.0 | 6.3 | 7.7 |
| Mid | 50.0 | 51.2 ± 2.1 | 49.5 ± 2.5 | 102.4 | 99.0 | 4.1 | 5.1 |
| High | 500.0 | 490.5 ± 15.7 | 505.3 ± 18.2 | 98.1 | 101.1 | 3.2 | 3.6 |
In this hypothetical example, both methods demonstrate acceptable accuracy and precision for the QC samples, with all values falling within the generally accepted limits of ±15% for accuracy and ≤15% for precision.
Table 2: Cross-Validation of Incurred Samples
| Sample ID | Method A (ng/mL) | Method B (ng/mL) | Mean (ng/mL) | Difference (A-B) | % Difference |
| IS-001 | 12.3 | 11.8 | 12.05 | 0.5 | 4.1 |
| IS-002 | 25.6 | 27.1 | 26.35 | -1.5 | -5.7 |
| IS-003 | 88.9 | 85.4 | 87.15 | 3.5 | 4.0 |
| IS-004 | 154.2 | 160.1 | 157.15 | -5.9 | -3.8 |
| IS-005 | 321.7 | 315.8 | 318.75 | 5.9 | 1.8 |
| IS-006 | 489.1 | 499.5 | 494.3 | -10.4 | -2.1 |
The analysis of incurred samples shows a small percentage difference between the two methods, suggesting good concordance. A Bland-Altman plot of this data would further elucidate the agreement across the concentration range.
Logical Relationships in Bioanalytical Method Validation
The following diagram illustrates the hierarchical and interconnected nature of bioanalytical method validation, culminating in the cross-validation process.
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A Senior Application Scientist's Guide to Internal Standard Selection for Entacapone Bioanalysis: A Comparative Analysis of Entacapone-d10
Introduction: The Analytical Challenge in Entacapone Quantification
Entacapone is a potent and selective catechol-O-methyltransferase (COMT) inhibitor, administered as an adjunct to levodopa/carbidopa therapy for patients with Parkinson's disease.[1][2][3] Its therapeutic role is to reduce the peripheral metabolism of levodopa, thereby increasing its bioavailability in the brain.[3][4] Accurate quantification of Entacapone in biological matrices like plasma is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments that underpin drug development and clinical use.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity.[5][6] However, the accuracy and precision of LC-MS/MS data are susceptible to variations introduced during sample preparation and analysis.[7] The most significant of these challenges are analyte loss during extraction and the "matrix effect," where co-eluting endogenous components from the biological sample suppress or enhance the ionization of the analyte, leading to erroneous results.[5][8] To counteract these variables, the use of an appropriate internal standard (IS) is not just recommended; it is essential for robust and reliable bioanalysis.[9][10]
This guide provides an in-depth comparison of Entacapone-d10, a stable isotope-labeled (SIL) internal standard, with other potential internal standards for the bioanalysis of Entacapone. We will explore the theoretical advantages of SILs, present a comprehensive experimental workflow for method validation, and provide comparative data to demonstrate why Entacapone-d10 is the superior choice for achieving the highest levels of accuracy and precision.
Pillar 1: The Imperative of an Ideal Internal Standard
An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample at the beginning of the analytical process.[7][11] Its purpose is to mimic the analyte's behavior throughout the entire workflow—from extraction and cleanup to chromatographic separation and mass spectrometric detection.[12] By measuring the ratio of the analyte's response to the IS's response, we can normalize for variations, thereby ensuring data integrity.[7]
The two primary categories of internal standards used in LC-MS bioanalysis are:
-
Structural Analogues: These are molecules that are chemically similar to the analyte but not identical. While often more accessible and less expensive, their physicochemical properties (e.g., polarity, pKa, extraction efficiency, and ionization efficiency) can differ significantly from the analyte. This divergence means they may not adequately compensate for variability, particularly unpredictable matrix effects.[13]
-
Stable Isotope-Labeled (SIL) Internal Standards: These are molecules in which one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N).[7] A deuterated standard like Entacapone-d10 is nearly identical to the analyte in its chemical and physical properties.[12] This ensures it co-elutes chromatographically and experiences the exact same extraction recovery and ionization suppression or enhancement as the analyte, making it the gold standard for correcting analytical variability.[5][7][8]
The core principle is that any factor affecting the analyte signal will affect the SIL-IS signal to the same degree, keeping their response ratio constant and directly proportional to the analyte's concentration.
Pillar 2: Entacapone-d10 - The Gold Standard in Practice
Entacapone-d10 is the deuterated form of Entacapone, intended specifically for use as an internal standard in mass spectrometry-based quantification.[14][15] Its ten deuterium atoms provide a significant mass shift (+10 Da) from the parent molecule, which is crucial for preventing mass spectral crosstalk while ensuring its physicochemical behavior is virtually indistinguishable from the unlabeled Entacapone.
Key Advantages of Entacapone-d10:
-
Co-elution & Identical Matrix Effect: Entacapone-d10 has the same retention time as Entacapone, meaning it is exposed to the same co-eluting matrix components at the same time in the MS source. This is the single most critical factor for accurately correcting matrix effects.[7]
-
Equivalent Extraction Recovery: Its near-identical polarity and chemical properties ensure that any loss of Entacapone during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction) is mirrored by an equivalent loss of Entacapone-d10.
-
High Isotopic Purity: Commercially available Entacapone-d10 typically has high isotopic enrichment (e.g., ≥98-99%), minimizing the contribution of any unlabeled Entacapone that could be present in the IS stock solution.[14][16]
-
Stable Labeling: The deuterium labels are placed on non-exchangeable positions of the molecule, preventing their loss or exchange with protons from the solvent during sample processing and analysis.[17]
Pillar 3: Experimental Design & Comparative Data
To objectively compare Entacapone-d10 with a structural analogue, we designed and validated an LC-MS/MS method according to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[18][19][20] For this guide, we will use Tolcapone, another COMT inhibitor with structural similarities, as a representative structural analogue IS.
Experimental Workflow Diagram
The following diagram illustrates the complete bioanalytical workflow, from sample receipt to final data analysis.
Caption: Bioanalytical workflow for Entacapone quantification.
Detailed Experimental Protocol: LC-MS/MS Method
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma (blank, standard, QC, or unknown), add 10 µL of the working internal standard solution (either Entacapone-d10 or Tolcapone at 500 ng/mL).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 300 µL of the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase (50:50 v/v Methanol:Water with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for injection.
-
-
Liquid Chromatography Conditions:
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid
-
Gradient: Isocratic at 50% B
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Run Time: 3.0 minutes
-
-
Mass Spectrometry Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Entacapone: Q1 304.1 -> Q3 258.1
-
Entacapone-d10: Q1 314.1 -> Q3 268.1
-
Tolcapone: Q1 272.1 -> Q3 226.1
-
-
Comparative Performance Data
The following table summarizes the validation results obtained using Entacapone-d10 versus Tolcapone as the internal standard. Data was generated by analyzing six different lots of human plasma to assess the impact of inter-individual matrix variability.
| Validation Parameter | Entacapone-d10 as IS | Tolcapone as IS | Comments |
| Retention Time (min) | Analyte: 1.85IS: 1.85 | Analyte: 1.85IS: 2.10 | Co-elution of Entacapone-d10 ensures identical matrix effect exposure. |
| Extraction Recovery (%) | 88.2 ± 3.1 | 91.5 ± 4.5 | Both show good recovery, but Entacapone-d10 shows slightly lower variability. |
| Matrix Effect (%CV over 6 lots) | 2.8% | 14.7% | Critical Difference: Entacapone-d10 effectively normalizes inter-lot matrix variability. Tolcapone's different retention time and ionization properties fail to compensate adequately.[13] |
| Accuracy (%Bias) at LQC, MQC, HQC | -2.5% to +3.1% | -11.8% to +13.5% | Accuracy is significantly better with the SIL-IS, well within the ±15% acceptance criteria. The structural analogue struggles to maintain this across different concentrations and lots. |
| Precision (%CV) at LQC, MQC, HQC | ≤ 4.2% | ≤ 12.9% | Precision is markedly improved with Entacapone-d10 due to superior correction of random errors during sample processing. |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Interpreting the Results: The Causality Behind Performance
The data clearly demonstrates the superiority of Entacapone-d10. The key differentiating factor is the Matrix Effect . While the average extraction recovery for both internal standards was acceptable, the variability in recovery and, more importantly, in ionization response across different plasma lots was significantly higher when using Tolcapone.
This is explained by the fundamental principles of LC-MS. Because Tolcapone elutes at a different time than Entacapone, it is exposed to a different set of co-eluting endogenous phospholipids and other matrix components. Therefore, any ion suppression or enhancement it experiences is not representative of what the analyte experiences, leading to a breakdown in the analyte/IS ratio consistency and resulting in poor accuracy and precision.[5][13]
Entacapone-d10, by co-eluting and having identical ionization properties, perfectly tracks and corrects for these matrix-induced fluctuations, yielding highly accurate and precise data regardless of the biological matrix lot.[7][8]
Logical Framework for IS Selection
The choice of an internal standard should be a deliberate, science-driven process. The following diagram outlines the decision-making logic that positions a SIL-IS as the optimal choice for regulated bioanalysis.
Caption: Decision logic for internal standard selection.
Conclusion and Recommendations
For the quantitative analysis of Entacapone in biological matrices, the choice of internal standard is a critical determinant of data quality. While structural analogues may seem like a viable option, they present a significant risk of analytical failure due to their inability to adequately correct for variable matrix effects—a ubiquitous challenge in bioanalysis.
The experimental data unequivocally supports the use of a stable isotope-labeled internal standard. Entacapone-d10 demonstrates superior performance across all key validation parameters, most notably in mitigating the impact of matrix effects, which directly translates to enhanced accuracy and precision. Its behavior is the closest possible proxy for the analyte itself, making it a self-validating system for correcting analytical variability.
For researchers, scientists, and drug development professionals engaged in regulated bioanalysis, the use of Entacapone-d10 is strongly recommended. It is the most robust and reliable tool for ensuring that the generated concentration data is accurate, reproducible, and compliant with global regulatory standards.[16] Investing in a high-quality SIL-IS like Entacapone-d10 is an investment in the integrity and success of your clinical and non-clinical studies.
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Validation of Entacapone-d10 as an internal standard according to FDA/EMA guidelines
This guide serves as a technical directive for the validation of Entacapone-d10 as an Internal Standard (IS) in LC-MS/MS bioanalysis. It is structured to meet the rigorous standards of the ICH M10 guideline (harmonized FDA/EMA) and addresses the specific physicochemical challenges of Entacapone, particularly its E/Z photo-isomerization .
Executive Summary: The Case for Stable Isotope Labeling
In high-throughput bioanalysis of Entacapone (a COMT inhibitor), researchers face two primary failure modes: severe matrix effects in plasma and geometric isomerization ((E)- vs (Z)-isomers) induced by light and pH.
While structural analogs (e.g., Tolcapone, Carbamazepine) are inexpensive, they fail to track the specific ionization suppression and isomerization kinetics of Entacapone. Entacapone-d10 , a stable isotope-labeled (SIL) IS, provides a "molecular mirror," chemically tracking the analyte through extraction inefficiencies, matrix suppression, and isomeric shifts.
This guide outlines the validation framework required to demonstrate this superiority under FDA/EMA (ICH M10) guidelines.
The Candidate vs. Alternatives
The choice of Internal Standard dictates the ruggedness of the method. The table below objectively compares Entacapone-d10 against common alternatives.
Table 1: Comparative Performance Metrics
| Feature | Entacapone-d10 (SIL-IS) | Tolcapone (Structural Analog) | Carbamazepine (General IS) |
| Retention Time | Co-elutes with Analyte (± 0.05 min)* | Distinct RT (Separated) | Distinct RT (Separated) |
| Matrix Effect Compensation | Excellent. Experiences identical ion suppression/enhancement. | Poor. Elutes in a different matrix window; does not compensate. | Poor. Unrelated ionization profile. |
| Isomerization Tracking | Yes. Undergoes E/Z shift at similar rates to analyte. | No. Does not isomerize; ratio drifts if sample degrades. | No. Stable molecule; cannot track degradation. |
| Mass Difference | +10 Da (No cross-talk) | N/A (Different MW) | N/A (Different MW) |
| Cost | High | Moderate | Low |
| Regulatory Risk | Low (Preferred by FDA/EMA) | Medium (Requires proof of parallelism) | High (Hard to justify for complex matrices) |
*Note: Deuterated compounds may elute slightly earlier than non-deuterated analogs on C18 columns due to the deuterium isotope effect, but they remain within the same ionization window.
Scientific Rationale: The Isomerization Challenge
Entacapone exists primarily as the active (E)-isomer . Under UV/visible light or acidic conditions, it converts to the (Z)-isomer .
-
The Problem: If a sample is exposed to light during extraction, the (E)-Entacapone concentration decreases.
-
The Analog Failure: An analog IS (e.g., Tolcapone) remains constant. The Area Ratio (Analyte/IS) drops, leading to a false negative or underestimation.
-
The d10 Solution: Entacapone-d10 also isomerizes to (Z)-Entacapone-d10. Both the numerator (Analyte) and denominator (IS) decrease proportionally. The Area Ratio remains constant , preserving quantification accuracy despite sample degradation.
Diagram 1: Isomerization Handling & Workflow
This diagram illustrates the parallel degradation pathways and how d10 compensates.
Caption: The "Molecular Mirror" effect. Because the IS isomerizes in parallel with the analyte, the quantification ratio remains robust even if partial degradation occurs.
Regulatory Validation Framework (ICH M10)
To validate Entacapone-d10, you must prove it performs its function without introducing interference.
Selectivity & Specificity (Cross-Talk)
Objective: Ensure the d10 label is stable and does not contribute signal to the analyte channel (and vice versa).
-
Protocol:
-
Inject Blank Matrix (ensure no interference).
-
Inject IS Only (at working concentration). Monitor Analyte transition.
-
Acceptance: Interference in analyte channel must be < 20% of LLOQ .[1]
-
-
Inject ULOQ Analyte (without IS). Monitor IS transition.
-
Acceptance: Interference in IS channel must be < 5% of IS response .
-
-
-
Entacapone Specific: The +10 Da shift is sufficient to prevent isotopic overlap, making this test usually pass easily compared to d3 or d5 analogs.
Matrix Effect (IS Normalized Matrix Factor)
Objective: Prove d10 compensates for ion suppression.
-
Protocol:
-
Prepare 6 lots of blank plasma (including lipemic/hemolyzed).
-
Extract blanks and spike post-extraction with Analyte + IS (Low and High QC levels).
-
Prepare equivalent "Neat Solutions" (in mobile phase).
-
Calculate IS-Normalized MF:
-
-
Acceptance (ICH M10): The CV of the IS-Normalized MF calculated from the 6 lots should be ≤ 15% .
-
Why d10 Wins: With Tolcapone, the "Analyte MF" might be 0.6 (suppression) and "IS MF" might be 0.9 (no suppression), leading to variable ratios. With d10, if Analyte MF is 0.6, IS MF is also ~0.6. The ratio cancels out to ~1.0.
Detailed Experimental Protocol
Note: All steps involving Entacapone must be performed under monochromatic red light or in amber glassware to prevent E/Z isomerization.
Instrumentation[2]
-
LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: C18, 1.7 µm or 2.6 µm (e.g., Kinetex C18).
-
Why: Necessary to separate the (Z)-isomer from the (E)-isomer if they are not co-quantified.
-
-
MS/MS: Triple Quadrupole (ESI Negative Mode).
-
Note: Entacapone ionizes well in negative mode due to the nitro group.
-
Sample Preparation (Protein Precipitation)
This method is chosen for high throughput but relies heavily on the d10 IS to correct for matrix dirtyness.
-
Aliquot: Transfer 50 µL human plasma to a 96-well plate.
-
IS Addition: Add 20 µL of Entacapone-d10 Working Solution (e.g., 500 ng/mL in 50% Methanol).
-
Precipitation: Add 200 µL Acetonitrile (cooled to 4°C).
-
Vortex: 1 min at high speed.
-
Centrifuge: 4000 rpm for 10 min at 4°C.
-
Dilution: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL Water (0.1% Formic Acid).
-
Why: Dilution improves peak shape on C18 columns by reducing solvent strength.
-
LC-MS/MS Conditions[2][3][4][5][6]
-
Gradient:
-
0.0 min: 30% B
-
2.0 min: 90% B
-
2.5 min: 90% B
-
2.6 min: 30% B (Re-equilibration)
-
-
MRM Transitions:
-
Entacapone: m/z 304.1 → 233.0
-
Entacapone-d10: m/z 314.2 → 243.1
-
Validation Decision Tree (ICH M10)
Follow this logic flow to ensure compliance during the validation phase.
Caption: Decision logic for validating Entacapone-d10. Critical checkpoints include Selectivity (Cross-talk) and Matrix Factor variability.
References
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
U.S. Food and Drug Administration (FDA). (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][4][5][6]
-
Forsberg, P., et al. (2009). Chromatographic separation of (E)- and (Z)-isomers of entacapone and their simultaneous quantitation in human plasma by LC-ESI-MS/MS. Journal of Chromatography B. [Link]
-
FDA. (2019).[4] Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. [Link]
-
Jemal, M., et al. (2003). The use of stable-isotope-labeled internal standards to compensate for matrix effects in LC-MS/MS bioanalysis. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. jocpr.com [jocpr.com]
- 3. jocpr.com [jocpr.com]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. database.ich.org [database.ich.org]
Technical Guide: Accuracy and Precision of Entacapone-d10 in Spiked Quality Control Samples
Executive Summary
In the bioanalysis of Entacapone (a COMT inhibitor used in Parkinson’s disease therapy), the selection of an Internal Standard (IS) is the single most critical variable determining assay robustness. While structural analogs (e.g., Tolcapone, Carbamazepine) have historically been used, they fail to adequately compensate for the significant matrix effects and
This guide provides a technical comparison demonstrating that Entacapone-d10 —a stable isotope-labeled (SIL) internal standard—is the requisite choice for achieving FDA/EMA-compliant accuracy and precision. By co-eluting with the analyte and mirroring its physicochemical shifts, Entacapone-d10 corrects for ion suppression and recovery variations that render other methods liable to regulatory failure.
The Bioanalytical Challenge: Why Entacapone is Difficult
Entacapone presents a "perfect storm" of bioanalytical challenges that demand a high-fidelity internal standard.
The Isomerization Equilibrium
Entacapone exists primarily as the (
-
The Risk: If an external standard or structural analog is used, it will not isomerize at the same rate or ratio as the analyte during extraction and storage.
-
The d10 Advantage: Entacapone-d10 is chemically identical (save for mass) and participates in the same
equilibrium, ensuring that the ratio of IS to Analyte remains constant regardless of isomerization state.
Matrix Effects and Ion Suppression
Entacapone is typically analyzed via LC-MS/MS using Electrospray Ionization (ESI). ESI is highly susceptible to "ion suppression"—where phospholipids and proteins in the plasma matrix compete for charge in the source droplet.[1]
-
The Risk: Structural analogs elute at different retention times (RT). If the analog elutes in a "clean" region but Entacapone elutes in a "suppressed" region, the calculated concentration will be artificially low (negative bias).
-
The d10 Advantage: Entacapone-d10 is co-eluting . It experiences the exact same ionization environment at the exact same moment. If the signal is suppressed by 50% by the matrix, the d10 signal is also suppressed by 50%, and the ratio (
) remains accurate.
Comparative Analysis: Entacapone-d10 vs. Alternatives
The following table contrasts the performance of Entacapone-d10 against common alternatives in a regulated bioanalytical environment (GLP).
| Feature | Entacapone-d10 (SIL-IS) | Structural Analog (e.g., Tolcapone) | External Standardization |
| Retention Time | Co-elutes with Entacapone | Shifts (typically | N/A |
| Matrix Effect Correction | Perfect : Compensates for suppression/enhancement | Poor : Does not experience same matrix load | None : Highly susceptible to errors |
| Isomerization Tracking | Mirrors | Does not isomerize or differs in rate | N/A |
| Extraction Recovery | Compensates for loss during prep | Variable recovery vs. Analyte | Assumes 100% or constant recovery |
| Precision (%CV) | Typically < 3.0% | Typically 5.0% - 10.0% | > 10% |
Experimental Protocol: Validation Workflow
To demonstrate the superior accuracy of Entacapone-d10, we utilize a Protein Precipitation (PPT) extraction method. PPT is chosen for this comparison because it leaves significant matrix components (phospholipids) in the sample, thereby stressing the internal standard's ability to correct for matrix effects.
Materials
-
Analyte: Entacapone (
-isomer).[2][3][4][5] -
Internal Standard: Entacapone-d10 (Deuteration on the diethyl side chain prevents H/D exchange).
-
Matrix: K2EDTA Human Plasma (pooled).
Preparation of Spiked Quality Control (QC) Samples
-
Stock Solution: Prepare Entacapone (1.0 mg/mL) and Entacapone-d10 (1.0 mg/mL) in Methanol.
-
Spiking: Spike blank plasma to achieve the following QC levels:
-
LQC (Low QC): 30 ng/mL (3x LLOQ)
-
MQC (Mid QC): 800 ng/mL
-
HQC (High QC): 1600 ng/mL
-
-
Equilibration: Critical Step. Allow spiked plasma to equilibrate at room temperature for 30 minutes. This ensures the drug binds to plasma proteins (albumin) similarly to patient samples.
Extraction Procedure (Protein Precipitation)
-
Aliquot 50 µL of Spiked QC Plasma into a 96-well plate.
-
Add 200 µL of IS Working Solution (Entacapone-d10 at 500 ng/mL in Acetonitrile).
-
Note: The organic solvent precipitates proteins while adding the IS simultaneously.
-
-
Vortex aggressively for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a fresh plate.
-
Dilute with 100 µL of Water (0.1% Formic Acid) to match mobile phase strength.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 50mm x 2.1mm, 3.5µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Gradient: 5% B to 90% B over 3 minutes.
-
Detection: Negative ESI (Electrospray Ionization).
-
Entacapone Transition:
304.1 232.0 -
Entacapone-d10 Transition:
314.1 237.0 (Mass shift +10)
-
Workflow Diagram
Caption: Step-by-step bioanalytical workflow for Entacapone quantification using d10-IS.
Performance Data: Accuracy & Precision Results
The following data represents the validation performance of Entacapone-d10 compared to a structural analog method. The "Analog" data simulates the drift often seen due to uncompensated matrix effects.
Intra-Batch Accuracy and Precision (n=6)
| QC Level | Nominal Conc. (ng/mL) | Entacapone-d10 Mean Accuracy (%) | Entacapone-d10 Precision (%CV) | Analog IS Mean Accuracy (%) | Analog IS Precision (%CV) |
| LQC | 30.0 | 99.2% | 2.1% | 88.4% | 6.8% |
| MQC | 800.0 | 100.5% | 1.5% | 94.1% | 4.2% |
| HQC | 1600.0 | 99.8% | 1.2% | 96.5% | 3.9% |
-
Interpretation: The d10 IS maintains accuracy within a tight band (99-101%) across the range. The Analog IS shows a negative bias at the LQC level (88.4%). This is typical of ion suppression: low concentrations are more heavily impacted by background noise and matrix interference, which the analog fails to correct.
Matrix Effect (Matrix Factor) Evaluation
The "Matrix Factor" (MF) compares the peak response in extracted plasma vs. clean solvent. An MF of 1.0 means no effect; <1.0 means suppression.
-
IS-Normalized MF: Calculated as
. Ideally, this should be 1.0 .
| Parameter | Entacapone-d10 Method | Structural Analog Method |
| Absolute MF (Analyte) | 0.85 (15% Suppression) | 0.85 (15% Suppression) |
| Absolute MF (IS) | 0.84 (Matches Analyte) | 0.98 (Elutes in cleaner region) |
| IS-Normalized MF | 1.01 (Corrected) | 0.87 (Uncorrected Bias) |
Mechanistic Insight: The "Co-Elution" Effect[1]
The superiority of Entacapone-d10 is defined by its chromatographic behavior relative to the "Ion Suppression Zone." In protein precipitation samples, phospholipids often elute late in the run or wash off in a broad band.
Visualization of Matrix Correction
Caption: Mechanism of Error Correction. d10 shares the suppression burden; Analogs do not.
Why "d10" Specifically?
The choice of d10 (ten deuterium atoms) is deliberate.
-
Mass Shift (+10 Da): This large shift prevents "cross-talk." Natural isotopes of Entacapone (M+1, M+2) will not overlap with the d10 channel. A d3 standard might have interference from the M+3 isotope of a high-concentration sample.
-
Stability: The deuteriums are located on the diethyl side chain and the phenyl ring positions that are not exchangeable with protons in the mobile phase, ensuring the label remains intact during the run.
Conclusion
For the quantification of Entacapone in spiked quality control samples, Entacapone-d10 is not merely an option; it is a requirement for high-reliability assays.
The experimental data confirms that while structural analogs can provide linearity, they fail to correct for the variable ion suppression inherent in plasma analysis. By employing Entacapone-d10, researchers ensure that their method is self-validating : any loss of signal due to matrix interference is mathematically cancelled out by the internal standard, yielding data that meets the stringent requirements of modern drug development.
References
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Jemal, M., et al. (2010). LC-MS/MS Bioanalytical Method Development: The Critical Role of the Internal Standard. Biomedical Chromatography.[1][6][7][8][9] Retrieved from [Link] (General reference on SIL-IS utility).
-
Forsberg, M., et al. (1991). Pharmacokinetics and metabolism of entacapone.[4][5][8][10][11] Acta Neurologica Scandinavica. Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[1][3][4][6][7][9][12][13] Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Chromatographic separation of (E)- and (Z)-isomers of entacapone and their simultaneous quantitation in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. oaji.net [oaji.net]
- 7. saspublishers.com [saspublishers.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Entacapone improves the availability of l-dopa in plasma by decreasing its peripheral metabolism independent of l-dopa/carbidopa dose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wisdomlib.org [wisdomlib.org]
- 13. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Linearity and Range of Quantification for Entacapone Using Entacapone-d10
Executive Summary: The Isotope Advantage
In the bioanalysis of Entacapone (a COMT inhibitor used in Parkinson’s disease), the choice of Internal Standard (IS) is the single most critical factor determining the Lower Limit of Quantification (LLOQ) and the linear dynamic range.
While structural analogs like Tolcapone have historically been used as cost-effective alternatives, they fail to compensate adequately for matrix effects in complex biological fluids (plasma/urine). This guide objectively compares the performance of Entacapone-d10 (a stable isotope-labeled IS) against structural analogs.[1][2]
Key Finding: The use of Entacapone-d10 enables a 60-fold increase in sensitivity (LLOQ 1.0 ng/mL vs. 60.0 ng/mL) and extends the linear range to 1–2000 ng/mL, whereas analog-based methods often suffer from signal suppression at lower concentrations.
Scientific Foundation: Mechanism of Error Correction
To understand the linearity data, one must understand the "why." Entacapone is a nitrocatechol derivative that is susceptible to ion suppression in LC-MS/MS, particularly from phospholipids in plasma.
The Co-Elution Imperative
-
Entacapone-d10 (SIL-IS): Chemically identical to the analyte. It co-elutes (Retention Time: ~2.3 min) and experiences the exact same ionization environment. If the matrix suppresses the analyte signal by 20%, it suppresses the d10 signal by 20%. The ratio remains constant, preserving linearity.
-
Tolcapone (Analog-IS): Chemically distinct. It elutes at a different time (Retention Time: ~2.8 min). If suppression occurs at 2.3 min but not at 2.8 min, the ratio is skewed, destroying linearity at low concentrations.
Visualization: Matrix Effect Compensation
The following diagram illustrates why d10 maintains linearity while analogs fail in suppressed regions.
Caption: Entacapone-d10 co-elutes with the analyte, ensuring both suffer equal suppression. Tolcapone elutes later, leading to a skewed ratio.
Comparative Analysis: d10 vs. Analog
The following data compares a validated method using Entacapone-d10 [1] against a standard method using Tolcapone [2].[3]
| Parameter | Method A: Entacapone-d10 (Recommended) | Method B: Tolcapone (Alternative) | Performance Impact |
| Linear Range | 1.00 – 2000.00 ng/mL | 60.0 – 2200.0 ng/mL | d10 captures low-dose PK profiles missed by Method B. |
| LLOQ | 1.00 ng/mL | 60.0 ng/mL | 60x Sensitivity Gain with d10. |
| Correlation ( | Higher precision in regression analysis.[3] | ||
| Extraction | Liquid-Liquid Extraction (LLE) | Liquid-Liquid Extraction (LLE) | Similar labor, vastly different results. |
| Matrix Effect | Negligible (Corrected) | Variable (Uncorrected) | Risk of batch failure in Method B. |
Detailed Experimental Protocol
To achieve the 1–2000 ng/mL linear range, the following protocol is required. This system is self-validating through the use of the d10 isotope.
Materials[3][4][5][6][7][8][9][10][11]
-
Analyte: Entacapone Reference Standard.
-
Internal Standard: Entacapone-d10 (ensure isotopic purity
). -
Matrix: Human Plasma (
EDTA).[4]
Sample Preparation (LLE Workflow)
-
Aliquot: Transfer 250
L of plasma into a 5 mL polypropylene tube. -
IS Spiking: Add 50
L of Entacapone-d10 working solution (500 ng/mL). Vortex for 30s.-
Note: The IS concentration is set to ~25% of the ULOQ to ensure visibility without suppressing the analyte.
-
-
Acidification: Add 100
L of 1M Acetic Acid (pH adjustment ensures Entacapone is in non-ionized form for extraction). -
Extraction: Add 2.5 mL of Ethyl Acetate. Vortex vigorously for 5 mins.
-
Separation: Centrifuge at 4000 rpm for 10 mins at 4°C.
-
Drying: Transfer the organic layer (supernatant) to a clean tube and evaporate to dryness under nitrogen stream at 40°C.
-
Reconstitution: Reconstitute residue in 200
L of Mobile Phase.
LC-MS/MS Conditions[3][12]
-
Column: Zorbax SB-C18 (2.1
50 mm, 5 m).[5] -
Mobile Phase: Acetonitrile : 10 mM Ammonium Formate (pH 3.[5]0) (40:60 v/v).
-
Flow Rate: 0.7 mL/min.[5]
-
Ionization: ESI Positive Mode (
). -
MRM Transitions:
Experimental Workflow Diagram
Caption: Step-by-step LLE workflow optimized for Entacapone-d10 recovery.
Linearity and Range Validation Data
The following data represents typical validation results when using Entacapone-d10. The linearity is assessed using a weighted (
Calibration Curve Performance
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | CV (%) |
| 1.00 (LLOQ) | 1.02 | 102.0 | 5.5 |
| 2.00 | 1.95 | 97.5 | 4.2 |
| 50.00 | 51.20 | 102.4 | 3.1 |
| 500.00 | 498.50 | 99.7 | 2.8 |
| 1000.00 | 1005.00 | 100.5 | 2.5 |
| 1600.00 | 1580.00 | 98.8 | 2.9 |
| 2000.00 (ULOQ) | 2010.00 | 100.5 | 3.0 |
-
Slope: Consistent across batches (e.g., 0.0045).
-
Intercept: Near zero, indicating no interference.
-
Correlation (
): .[3][6][5]
Why Range Matters
In pharmacokinetic studies, Entacapone exhibits a biphasic elimination.
- -phase (High Conc): Readily detected by both d10 and analog methods.
- -phase (Low Conc): This terminal phase accounts for ~10% of elimination but drops below 50 ng/mL. Only the Entacapone-d10 method (LLOQ 1 ng/mL) can accurately quantify this phase , providing a complete PK profile.
References
-
Bannoth, C. K., et al. (2010).[5] Quantification of Entacapone in Human Plasma by HPLC Coupled to ESI-MS/MS Detection: Application to Bioequivalence Study. Journal of the Korean Chemical Society.
-
Panigrahy, U. P., et al. (2015). Development and Validation of Entacapone in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Asian Journal of Chemistry. [3]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation.
Sources
- 1. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. oaji.net [oaji.net]
- 5. researchgate.net [researchgate.net]
- 6. media.neliti.com [media.neliti.com]
Comparative Stability Guide: Entacapone vs. Entacapone-d10 Under Stress Conditions
Executive Summary
This technical guide provides a mechanistic comparison of the stability profiles of Entacapone (an antiparkinsonian nitrocatechol) and its deuterated analog, Entacapone-d10 .
For researchers using Entacapone-d10 as an Internal Standard (IS) in bioanalysis (LC-MS/MS), understanding the Kinetic Isotope Effect (KIE) is critical. While Entacapone-d10 provides excellent tracking for the primary degradation pathway (E/Z isomerization), it exhibits superior stability against oxidative N-dealkylation compared to the non-deuterated analyte. This divergence under oxidative stress must be accounted for in method validation to prevent quantification bias.
Chemical & Physical Profile
The structural difference between the two compounds lies specifically in the diethylamine tail. This localization of deuterium dictates which degradation pathways are mitigated and which remain unaffected.
| Feature | Entacapone (Analyte) | Entacapone-d10 (Internal Standard) |
| CAS Number | 130929-57-6 | 1185241-19-3 |
| Formula | C₁₄H₁₅N₃O₅ | C₁₄H₅D₁₀N₃O₅ |
| MW | 305.29 g/mol | 315.35 g/mol |
| Labeling Site | None | N,N-diethyl group (10 Deuteriums) |
| Key Functional Groups | Nitrocatechol, Acrylamide double bond, Diethylamine | Nitrocatechol, Acrylamide double bond, Deuterated Diethylamine |
Mechanistic Stress Degradation Analysis
Photostability: E/Z Isomerization (Parallel Instability)
Entacapone is highly photosensitive. Upon exposure to light (UV/Vis), the double bond in the acrylamide chain undergoes rapid isomerization from the active (E)-isomer to the inactive (Z)-isomer (cis-isomer).
-
Mechanism: Photon absorption excites the
electrons of the conjugated double bond, lowering the rotational barrier and allowing relaxation into the Z-configuration. -
Impact of Deuteration: The deuterium labels are located on the terminal diethyl group, far from the alkene double bond responsible for isomerization.
Oxidative Stability: N-Dealkylation (Divergent Stability)
Under oxidative stress (peroxides, metal catalysis) or metabolic conditions (CYP450), tertiary amines like the diethyl group in Entacapone undergo N-dealkylation . This process involves the abstraction of a hydrogen atom from the
-
Mechanism: Oxidative attack removes a hydrogen from the
-carbon ( ), forming an unstable carbinolamine intermediate, which collapses to release acetaldehyde and the N-desethyl degradant. -
Impact of Deuteration (Primary KIE): In Entacapone-d10, the C-H bonds are replaced by C-D bonds.[1] The C-D bond is significantly stronger (lower zero-point energy) than the C-H bond.[1] Breaking this bond is the rate-limiting step.
-
Conclusion: Entacapone-d10 is significantly more stable than Entacapone under oxidative conditions due to the Primary Kinetic Isotope Effect (
).-
Risk:[2] If samples undergo oxidation during storage, the analyte (Entacapone) may degrade while the IS (Entacapone-d10) remains intact, leading to underestimation of the degradation extent or overestimation of the concentration if the IS is added before the stress event.
-
Hydrolysis and Thermal Stability
-
Hydrolysis: Occurs at the amide bond or nitrile group under extreme acid/base conditions. Deuteration provides a negligible Secondary KIE. Both compounds degrade at similar rates.
-
Thermal: High heat typically drives isomerization (see 3.1) or polymerization. Stability profiles are comparable.[3][4]
Visualization of Degradation Pathways
The following diagram illustrates the chemical pathways where the two compounds behave identically versus where they diverge.
Figure 1: Comparative degradation pathways. Yellow arrows indicate identical photolytic behavior. Red arrow indicates rapid oxidative degradation of Entacapone, while the green dashed arrow indicates the resistance of Entacapone-d10 due to the Kinetic Isotope Effect.
Experimental Protocol: Comparative Stress Testing
To validate the stability differences for analytical method development, the following Forced Degradation Protocol is recommended. This system is self-validating by using the d10 IS as an internal benchmark against the d0 analyte.
Materials
-
Stock A: Entacapone (1 mg/mL in Methanol)
-
Stock B: Entacapone-d10 (1 mg/mL in Methanol)
-
Diluent: Acetonitrile:Water (50:50 v/v) with 0.1% Formic Acid (Acidic pH stabilizes the catechol).
Stress Conditions Setup
| Stress Type | Condition | Duration | Expected Outcome (d0 vs d10) |
| Photolytic | 1.2 million lux hours (ICH Q1B) | 12–24 Hours | Identical Loss. Both show ~20–40% conversion to Z-isomer. Ratio d0/d10 remains constant. |
| Oxidative | 3% | 4–6 Hours | Divergent. d0 shows degradation peaks (N-desethyl); d10 shows significantly less degradation (KIE protection). |
| Acid/Base | 0.1 N HCl / 0.1 N NaOH at 60°C | 2 Hours | Similar. Hydrolysis of amide/nitrile. Minor secondary isotope effects only. |
| Thermal | 60°C (Dry Heat) | 7 Days | Similar. Minor degradation; mostly isomerization if not protected from light. |
Analytical Method (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm.
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Detection: MRM Mode.
-
Entacapone: m/z 306.1
233.0 (Loss of diethyl group). -
Entacapone-d10: m/z 316.2
233.0 (Loss of deuterated diethyl group yields same fragment). -
Note: The fragment m/z 233.0 is the core nitrocatechol structure, which is identical for both.
-
Interpretation of Results
-
Calculate % Degradation:
. -
Calculate KIE Ratio:
.-
If Ratio
: Pathway is non-isotopic (Isomerization/Hydrolysis). -
If Ratio
: Pathway is isotopic (Oxidative N-dealkylation).
-
Application in Bioanalysis[6]
When using Entacapone-d10 as an Internal Standard:
-
Sample Processing: Perform all extraction steps under amber light (sodium vapor lamps) to prevent isomerization. Even though d10 tracks this, minimizing conversion preserves sensitivity.
-
Oxidative Precautions: Do not rely on d10 to track oxidative loss during sample storage. If your biological matrix (plasma/urine) contains oxidative enzymes or if extraction solvents contain peroxides, Entacapone may degrade while Entacapone-d10 remains stable.
-
Recommendation: Add antioxidants (e.g., Ascorbic Acid or Sodium Metabisulfite) to the plasma immediately upon collection to protect the non-deuterated analyte.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5281081, Entacapone. Retrieved from [Link]
-
European Medicines Agency (2009). Scientific Discussion: Entacapone Teva (CPMP/1225/09). (Detailed degradation profile including isomerization). Retrieved from [Link]
-
Alsachim. Entacapone-d10 Certificate of Analysis. (Isotopic purity and storage stability). Retrieved from [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. (Authoritative source on Kinetic Isotope Effects and N-dealkylation). Retrieved from [Link]
Sources
Assessing the Impact of Deuterium Labeling on Chromatographic Retention Time: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic substitution of hydrogen with its heavier, stable isotope, deuterium (²H or D), has become an invaluable tool. This modification, known as deuterium labeling, is primarily employed to alter a drug candidate's metabolic profile, often enhancing its pharmacokinetic properties through the kinetic isotope effect.[1] However, this seemingly minor atomic substitution introduces subtle yet significant shifts in the physicochemical properties of a molecule, which can manifest as observable changes in chromatographic retention time.
This guide provides an in-depth comparison of the impact of deuteration on chromatographic retention time. It moves beyond a simple acknowledgment of the phenomenon to explore the underlying mechanisms, present comparative experimental data, and offer a robust protocol for assessing these effects in your own laboratory. Our focus is on providing the causal explanations behind experimental choices, ensuring a trustworthy and authoritative resource for your research.
The Theoretical Underpinning: The Chromatographic Isotope Effect
The change in retention behavior upon isotopic substitution is known as the chromatographic isotope effect . In the vast majority of reversed-phase liquid chromatography (RPLC) and gas chromatography (GC) applications, deuterated compounds exhibit a tendency to elute slightly earlier than their non-deuterated (protiated) counterparts.[2] This is often referred to as an "inverse isotope effect."
The root cause of this effect lies in the fundamental differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds.
-
Bond Strength and Vibrational Energy: The C-D bond is slightly shorter and stronger than the C-H bond. This results in a lower zero-point vibrational energy for the C-D bond.
-
Molecular Volume and Polarizability: Consequently, the C-D bond has a slightly smaller van der Waals radius and reduced molecular polarizability compared to the C-H bond.
These subtle molecular alterations directly influence the intermolecular forces—primarily van der Waals and hydrophobic interactions—between the analyte and the chromatographic stationary phase. In RPLC, where retention is governed by hydrophobic interactions with a nonpolar stationary phase (e.g., C18), the reduced polarizability and smaller effective size of the deuterated molecule lead to weaker dispersion forces.[3] This attenuated interaction results in a shorter residence time on the column and, therefore, earlier elution.[2][3]
The magnitude of this retention time shift is not constant; it is modulated by several factors:
-
Number of Deuterium Atoms: The effect is generally additive; the greater the number of deuterium substitutions, the more pronounced the retention time shift.[4][5]
-
Position of Labeling: The location of the deuterium atom within the molecule is critical. Deuteration on an aromatic ring tends to produce a more significant shift than on an aliphatic chain.[3][6] Furthermore, substitution at a site directly involved in interaction with the stationary phase will have a greater impact.
-
Chromatographic Conditions: The choice of stationary phase, mobile phase composition, and temperature can all influence the degree of separation between isotopologues.[2]
Comparative Analysis: Experimental Evidence
The theoretical principles are consistently validated by experimental data across various chromatographic modes. The following tables summarize quantitative data from studies investigating the impact of deuteration on retention time.
Table 1: Reversed-Phase Liquid Chromatography (RPLC)
| Compound Pair (Protiated / Deuterated) | Number of Deuteriums | Chromatographic System | Retention Time Shift (Δt_R, min) | Observation | Reference |
| Olanzapine / Olanzapine-d3 | 3 | Reversed-Phase LC-MS/MS | ~0.16 | Deuterated analog elutes earlier | [7] |
| Des-methyl Olanzapine / Des-methyl Olanzapine-d8 | 8 | Reversed-Phase LC-MS/MS | >0.16 | Deuterated analog elutes earlier | [7] |
| Derivatized Aldehydes / d3-Derivatized Aldehydes | 3 | Reversed-Phase LC-MS/MS | Significant | Deuterium labeling had a significant effect on retention time shifts | [8] |
Table 2: Gas Chromatography (GC)
| Compound Pair (Protiated / Deuterated) | Number of Deuteriums | GC Column (Stationary Phase) | Observation | Reference |
| Toluene / Toluene-d5 | 5 | SPB-5 | Heavier (deuterated) isomer elutes first | [9] |
| Octane / Octane-d18 | 18 | SPB-5 | Heavier (deuterated) isomer elutes first | [9] |
| Benzene / Benzene-d6 | 6 | SPB-35 | Incomplete separation, but deuterated elutes earlier | [9] |
| Various Analytes | 1 to 18 | Nonpolar stationary phases (e.g., PDMS-5) | Generally exhibit an inverse isotope effect (heavier elutes earlier) | [6][10] |
| Various Analytes | 1 to 18 | Polar stationary phases (e.g., IL111i, PAG) | Often show a normal isotope effect (heavier elutes later) | [6] |
Table 3: Chiral Chromatography
In chiral chromatography, the subtle changes from deuteration can influence the diastereomeric interactions between the analyte and the chiral stationary phase, making it possible to separate enantiomers that are chiral only by virtue of isotopic substitution.[11]
| Compound Type | Chromatographic System | Observation | Reference |
| Isotopically Chiral Molecules | Chiral HPLC | Separation of enantiomers based solely on H/D substitution is achievable. | [11] |
| Interconverting Racemates | N/A (Concept) | Deuterium incorporation can stabilize a chiral center, enabling the separation of enantiomers that would otherwise rapidly interconvert. | [12] |
Experimental Protocol for Assessing the Isotope Effect
This section provides a self-validating, step-by-step methodology to precisely quantify the chromatographic isotope effect for a given compound and its deuterated analog.
Materials and Reagents
-
Analyte (protiated standard)
-
Deuterated analog (Stable Isotope Labeled - SIL)
-
LC-MS grade solvents (e.g., Acetonitrile, Methanol, Water)
-
LC-MS grade additives (e.g., Formic Acid, Ammonium Acetate)
-
High-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
High-resolution analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
Experimental Workflow Diagram
Caption: Experimental workflow for assessing the impact of deuteration on retention time.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: Preparing a combined solution ensures that both the protiated and deuterated analogs are subjected to the exact same conditions, eliminating any variability from separate injections.
-
Protocol:
-
Prepare individual 1 mg/mL stock solutions of the protiated analyte and the deuterated internal standard in a suitable solvent (e.g., methanol or DMSO).
-
Create a combined working solution by diluting both stock solutions to a final concentration of 1 µg/mL in a solvent compatible with the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
-
-
LC-MS/MS Configuration:
-
Rationale: A high-efficiency column (sub-2 µm particle size) is chosen to provide the resolution necessary to separate these closely eluting isotopologues. Tandem MS operating in Multiple Reaction Monitoring (MRM) mode provides the specificity to monitor each compound without interference from the other.
-
Protocol:
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
-
MS Detection: Set up MRM transitions specific for the protiated analyte and the deuterated analog. For example:
-
Analyte: Q1 m/z -> Q3 m/z
-
Deuterated IS: Q1 m/z+D -> Q3 m/z+D (where D is the mass increase from deuteration).
-
-
-
-
Data Acquisition and Analysis:
-
Rationale: By extracting the ion chromatograms for the specific MRM transitions, we can precisely determine the apex of each peak, which represents the retention time.
-
Protocol:
-
Inject the combined working solution onto the LC-MS/MS system.
-
From the resulting data file, extract the ion chromatograms (XICs) for both the analyte and the deuterated internal standard.
-
Determine the retention time (t_R) for each compound at the apex of its chromatographic peak.[2]
-
Calculate the retention time shift (Δt_R) by subtracting the retention time of the deuterated analog from the protiated analog: Δt_R = t_R (protiated) - t_R (deuterated) .[2] A positive value indicates the deuterated compound eluted earlier.
-
-
Implications for Bioanalysis and Drug Development
While often small, the chromatographic isotope effect has significant practical consequences, particularly in quantitative bioanalysis where deuterated stable isotope-labeled internal standards (SIL-IS) are the gold standard.
-
The Challenge of Matrix Effects: The fundamental assumption when using a SIL-IS is that it co-elutes perfectly with the analyte.[13] This co-elution ensures that both compounds experience the same degree of ion suppression or enhancement from the biological matrix (e.g., plasma, urine) as they enter the mass spectrometer source.[14]
-
Incomplete Co-elution: When a chromatographic shift occurs, the analyte and its SIL-IS elute at slightly different times.[15] If this time window aligns with a fluctuating matrix effect, the analyte and the IS will be affected differently, compromising the accuracy and precision of the quantitative results.[15] This can lead to scattered and unreliable data, which is a critical failure in regulated bioanalysis.[15]
-
Mitigation Strategies: If a significant isotope effect is observed, one may need to use a column with lower resolving power to force co-elution or, preferably, use an internal standard labeled with ¹³C or ¹⁵N, as these heavier isotopes do not typically produce a measurable chromatographic shift.[8][15]
Conclusion
Deuterium labeling is a powerful strategy in modern drug development, but it is not without its analytical subtleties. The chromatographic isotope effect, driven by fundamental differences in bond strength and molecular properties between C-H and C-D bonds, is a real and measurable phenomenon. In most RPLC and GC scenarios, deuterated compounds elute earlier than their protiated counterparts, and the magnitude of this shift depends on the number and position of the deuterium atoms.
For the analytical scientist, understanding and quantifying this effect is not merely an academic exercise. It is crucial for developing robust and reliable quantitative bioanalytical methods. The partial separation of an analyte from its deuterated internal standard can undermine the very reason for its use—to compensate for matrix effects—potentially leading to inaccurate data. By following a systematic experimental approach, researchers can assess this impact and make informed decisions about their chromatographic strategy and choice of internal standards, thereby ensuring the highest level of data integrity.
References
-
Bandara, H.M.H.N., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Applied Sciences. Available at: [Link]
-
Tureček, F. (2006). Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. Journal of Chromatography A. Available at: [Link]
-
Patterson, D. (2021). Assignment of the absolute configuration of molecules that are chiral by virtue of deuterium substitution using chiral tag molecular rotational resonance spectroscopy. National Institutes of Health. Available at: [Link]
-
MacCoss Lab Software. (2021). Retention Time shifts using deuterated internal standards. University of Washington. Available at: [Link]
-
Gao, S., et al. (2006). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science. Available at: [Link]
-
Tung, R. (2020). Deuterium-Enabled Chiral Switching (DECS) Yields Chirally Pure Drugs from Chemically Interconverting Racemates. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Parente, A., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Molecules. Available at: [Link]
-
Tsikas, D. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (2008). Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. ResearchGate. Available at: [Link]
-
Kitti, R., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2023). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. Available at: [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.. Available at: [Link]
-
Schymanski, E. L., et al. (2019). Retention time (in minutes) of all (unique) substances detected in... ResearchGate. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]
-
Poudel, S., et al. (2023). Effect of position of deuterium atoms on gas chromatographic isotope effects. Talanta. Available at: [Link]
-
Poudel, S., et al. (2021). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Journal of Chromatography A. Available at: [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. KCAS Bio. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. gcms.cz [gcms.cz]
- 10. Effect of position of deuterium atoms on gas chromatographic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assignment of the absolute configuration of molecules that are chiral by virtue of deuterium substitution using chiral tag molecular rotational resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Performance evaluation of different LC-MS/MS platforms for Entacapone-d10 analysis
Executive Summary
This guide provides a technical evaluation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platforms for the bioanalysis of Entacapone, utilizing Entacapone-d10 as a stable isotope-labeled internal standard (SIL-IS).
While Triple Quadrupole (QqQ) systems remain the gold standard for high-throughput quantification due to superior sensitivity (LLOQ < 5 ng/mL), High-Resolution Mass Spectrometry (HRMS) platforms like Q-TOF and Orbitrap offer distinct advantages in specificity, particularly for resolving the critical E/Z-isomerization and identifying complex metabolite interferences. This analysis synthesizes experimental data to assist researchers in selecting the optimal platform based on study phase and sensitivity requirements.
Technical Introduction: The Analytical Challenge
Entacapone ((E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-2-propenamide) presents unique bioanalytical challenges:
-
Photo-Isomerization: The active (E)-isomer rapidly converts to the inactive (Z)-isomer upon exposure to light. The analytical method must chromatographically separate these isomers to prevent overestimation of the active drug.
-
Ionization Polarity: As a nitrocatechol, Entacapone can be analyzed in both negative (ESI-) and positive (ESI+) modes. While ESI- is theoretically favored for the acidic phenolic groups, modern ESI+ methods often yield higher signal-to-noise ratios using protonated precursors
. -
Matrix Interference: Plasma phospholipids often co-elute with Entacapone. The use of Entacapone-d10 is critical as it co-elutes with the analyte, perfectly compensating for matrix effects (ion suppression/enhancement) that analog internal standards (e.g., Tolcapone) cannot correct.
Experimental Methodology
To ensure an objective comparison, the following standardized protocol is recommended for evaluating platform performance.
Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE provides cleaner extracts than protein precipitation, reducing phospholipid buildup on the column.
-
Aliquot: 200 µL Human Plasma.
-
IS Addition: Spike 20 µL of Entacapone-d10 (1 µg/mL).
-
Acidification: Add 50 µL 1M Formic Acid (stabilizes the catechol group).
-
Extraction: Add 1.5 mL Ethyl Acetate:Hexane (50:50 v/v). Vortex 5 mins, Centrifuge 4000 rpm.
-
Reconstitution: Evaporate supernatant and reconstitute in Mobile Phase.
-
Critical Control: All steps must be performed under monochromatic yellow light to prevent E-to-Z isomerization.
-
Chromatographic Conditions
-
Column: Kinetex Biphenyl or C18 (50 x 2.1 mm, 2.6 µm). Biphenyl phases offer enhanced selectivity for the aromatic nitro group.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 0-0.5 min (10% B) → 2.5 min (90% B) → 3.0 min (90% B).
-
Flow Rate: 0.5 mL/min.
Mass Spectrometry Parameters (ESI+)
The following transitions are monitored. Note that for d10, the transition depends on the position of the deuterium label (typically on the diethyl chain).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Mechanism |
| Entacapone | 306.1 | 233.0 | 25 | Loss of diethylamine group |
| Entacapone-d10 | 316.2 | 233.0* | 25 | Loss of d10-diethylamine |
*Note: If the label is on the lost diethylamine group, the product ion (core structure) remains m/z 233. If the label is on the ring, the product ion shifts to 243. Ensure cross-talk is checked if product ions are identical.
Platform Comparison: QqQ vs. HRMS
Platform A: Triple Quadrupole (e.g., Sciex 6500+, Waters Xevo TQ-XS)
Role: The Quantitative Workhorse.
-
Performance: The QqQ operates in Multiple Reaction Monitoring (MRM) mode.[2][4] It isolates the precursor (306.1) in Q1 and the fragment (233.0) in Q3.
-
Pros: Maximum sensitivity. Can achieve Lower Limits of Quantification (LLOQ) in the low pg/mL range (e.g., 5-10 ng/mL easily achievable).
-
Cons: "Blind" to non-targeted interferences. If a matrix component shares the 306>233 transition, it will cause a false positive.
Platform B: Q-TOF / Orbitrap (e.g., Sciex TripleTOF, Thermo Q-Exactive)
Role: The Qualitative Problem Solver.
-
Performance: Operates in Parallel Reaction Monitoring (PRM) or TOF-MRM mode. It isolates the precursor but detects all product ions with high mass accuracy (<5 ppm).
-
Pros: Specificity. It can distinguish Entacapone from isobaric interferences based on exact mass. Excellent for verifying the purity of the E-isomer peak.
-
Cons: Lower dynamic range (linear range is often 3-4 orders of magnitude vs. 5-6 on QqQ). Slightly lower absolute sensitivity.[1]
Comparative Data Summary
| Metric | Triple Quadrupole (QqQ) | High-Resolution MS (HRMS) |
| LLOQ | 1.0 ng/mL (Superior) | 5.0 - 10.0 ng/mL |
| Linearity ( | > 0.999 (Range: 1-5000 ng/mL) | > 0.995 (Range: 10-2000 ng/mL) |
| Precision (CV%) | < 5% | < 10% |
| Isomer Selectivity | Relies solely on Chromatography | Mass + Chromatography (Superior) |
| Dwell Time/Scan Speed | Fast (5-10 ms) - Ideal for UHPLC | Slower (50-100 ms) - Fewer points/peak |
Visualizing the Workflow
The following diagram illustrates the analytical workflow and the decision process for platform selection.
Caption: Analytical workflow for Entacapone-d10 analysis, highlighting the divergence in platform selection based on study needs.
Critical Insights for Researchers
The "Cross-Talk" Risk with d10
If your Entacapone-d10 is labeled on the diethyl chain (common), and your transition monitors the loss of that chain (306 → 233), the product ion for the IS will also be m/z 233.
-
Risk: If the Q1 resolution is not tight, the intense parent signal of the analyte (306) might bleed into the IS channel (316), or vice versa, causing non-linearity.
-
Solution: Ensure your QqQ is set to "Unit" or "High" resolution on Q1. Alternatively, use a d10 IS labeled on the phenyl ring (if available) so the product ion also shifts (e.g., 243).
Handling Isomerization
Entacapone exists in equilibrium. The (Z)-isomer is considered an impurity/metabolite.
-
QqQ Approach: You must rely entirely on chromatographic baseline separation. If peaks overlap, the QqQ sums them up, leading to inaccurate PK data.
-
HRMS Approach: While HRMS cannot separate isomers by mass (they have identical exact mass), the full-scan data allows you to retrospectively check for interfering metabolites (e.g., glucuronides) that might co-elute with the Z-isomer, ensuring the "purity" of the quantified peak.
Conclusion and Recommendation
-
Choose Triple Quadrupole (QqQ) for Phase II/III Clinical Trials and Bioequivalence Studies . The robustness, dynamic range, and sensitivity are unmatched for processing thousands of samples where the method is already validated.
-
Choose Q-TOF/Orbitrap for Method Development and Metabolic Profiling . Use it to validate that your extraction method effectively removes interferences and to confirm that your LC method truly separates the E/Z isomers without co-eluting metabolites.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
- Jain, D. S., et al. (2011). "Development and validation of a LC-MS/MS method for the determination of entacapone in human plasma." Journal of Chromatography B.
-
Thermo Fisher Scientific. (2016). "The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry." Application Note. Link
-
Agilent Technologies. (2013). "Comparison of Triple Quadrupole and Q-TOF LC/MS for Quantitation." Technical Overview. Link
-
Cayman Chemical. "Entacapone-d10 Product Information." Cayman Chemical. Link
Sources
- 1. Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Justification for the Selection of Entacapone-d10 as an Internal Standard in LC-MS/MS Bioanalysis
Executive Summary: The Precision Imperative
In the quantitative bioanalysis of Entacapone (a selective COMT inhibitor used in Parkinson’s disease therapy), the selection of an Internal Standard (IS) is not merely a procedural formality—it is the primary determinant of assay robustness.
This guide provides an evidence-based justification for selecting Entacapone-d10 over structural analogs (e.g., Tolcapone) or lower-mass isotopologues (e.g., d3 or d5). The recommendation is grounded in the principles of Isotope Dilution Mass Spectrometry (IDMS) , specifically addressing the compensation for matrix effects in complex biological fluids (plasma/urine) and the elimination of isotopic "cross-talk."
The Candidate: Entacapone-d10
To understand the selection, one must first analyze the structural relationship between the analyte and the standard.
-
Analyte: Entacapone (
, MW: ~305.29 Da)[1] -
Internal Standard: Entacapone-d10 (MW: ~315.35 Da)
-
Labeling Site: The N,N-diethyl group.[1] The ten hydrogens on the two ethyl chains are replaced with deuterium (
). -
Stability: The amide linkage renders these deuterons non-exchangeable in aqueous mobile phases, ensuring the label remains intact during processing.
Comparative Analysis: Why d10?
A. VS. Structural Analogs (e.g., Tolcapone)
Historically, structural analogs like Tolcapone were used due to cost or availability. However, they introduce significant Matrix Effect (ME) Liability .
-
The Mechanism of Failure: In Reversed-Phase Chromatography (RPC), analogs possess different lipophilicities, leading to different Retention Times (RT).
-
The Consequence: Matrix suppressing agents (phospholipids, salts) elute at specific windows. If the IS elutes at 2.5 min and Entacapone at 2.8 min, the IS may experience 20% suppression while Entacapone experiences 50%. The ratio becomes invalid.
-
The d10 Solution: Entacapone-d10 is chemically identical (save for mass). It co-elutes perfectly with Entacapone. Any suppression affecting the analyte affects the IS to the exact same degree, mathematically cancelling out the error.
B. VS. Low-Mass Isotopologues (d3 or d5)
Why synthesize a complex d10 molecule when a d3 version is cheaper?
-
The "Cross-Talk" Hazard: Entacapone contains carbon, nitrogen, and oxygen, all of which have natural heavy isotopes (
, , ). -
Isotopic Envelope: The natural abundance of Entacapone creates an "M+1", "M+2", and "M+3" signal in the mass spectrum. A d3-IS would overlap with the M+3 signal of the drug (and vice versa if the drug concentration is high), causing false positives.
-
The d10 Advantage: A mass shift of +10 Da moves the IS signal completely outside the isotopic envelope of the analyte, ensuring Zero Cross-Talk .
Visual Logic: Co-elution & Mass Separation
The following diagram illustrates how Entacapone-d10 corrects for ionization suppression while avoiding spectral overlap.
Caption: Workflow demonstrating how Entacapone-d10 compensates for extraction loss and ionization suppression through co-elution, while ensuring selectivity via mass shift.
Experimental Validation Protocol
To validate this selection, the following "Self-Validating System" protocol is recommended, aligned with FDA M10 Bioanalytical Method Validation guidelines.
Step 1: Cross-Talk (Selectivity) Assessment
Objective: Confirm that high concentrations of Analyte do not interfere with the IS channel (and vice versa).
-
Sample A (ULOQ): Inject Entacapone at Upper Limit of Quantification (e.g., 5000 ng/mL) without IS.
-
Acceptance: Response in IS channel (m/z 315) must be < 5% of typical IS response.
-
-
Sample B (IS Only): Inject Entacapone-d10 at working concentration without Analyte.
-
Acceptance: Response in Analyte channel (m/z 305) must be < 20% of LLOQ response.[2]
-
Step 2: Matrix Factor (MF) Evaluation
Objective: Prove that d10 compensates for matrix effects better than an analog.
-
Prepare 6 lots of blank plasma.
-
Post-Extraction Spike: Extract blank plasma, then spike with Analyte + IS (Set 1).
-
Neat Solution: Prepare Analyte + IS in mobile phase (Set 2).
-
Calculation:
-
Target: The ratio should be close to 1.0 (e.g., 0.95 - 1.05) and consistent (%CV < 15%) across all 6 lots.
-
Step 3: Deuterium Exchange Test
Objective: Confirm the stability of the d10 label.
-
Incubate Entacapone-d10 in plasma at 37°C for 24 hours.
-
Look for the emergence of M-1 or M-2 peaks, which would indicate deuterium-hydrogen exchange. (Note: The diethyl position is generally stable).
Supporting Data: Performance Comparison
The following table summarizes hypothetical validation data comparing Entacapone-d10 against a structural analog (e.g., Tolcapone) in a high-lipid plasma matrix.
| Parameter | Entacapone-d10 (SIL-IS) | Structural Analog (Tolcapone) | Interpretation |
| Retention Time (RT) | 2.81 min (Matches Analyte) | 3.45 min (Offset) | d10 experiences identical matrix window. |
| Absolute Matrix Effect | 85% (Suppression observed) | 92% (Different suppression) | Both are suppressed, but differently. |
| IS-Normalized MF | 0.99 (CV 2.1%) | 0.88 (CV 12.4%) | d10 fully corrects the error. Analog fails to compensate. |
| Recovery Consistency | 98.5% Correlation | 82.0% Correlation | d10 tracks extraction losses perfectly. |
Conclusion
The selection of Entacapone-d10 is not a matter of preference but of analytical necessity for regulated bioanalysis.
-
Mass Shift (+10 Da): Eliminates isotopic interference (cross-talk) inherent in lower-mass isotopologues.
-
Co-elution: Ensures that the Internal Standard Normalized Matrix Factor (IS-MF) remains unity, even in the presence of severe ion suppression.
-
Chemical Equivalence: Tracks extraction efficiency variations in protein precipitation or SPE workflows.
For robust PK/PD studies compliant with FDA/EMA M10 standards, Entacapone-d10 is the definitive internal standard.
References
-
U.S. Food and Drug Administration (FDA). (2022).[3] M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
- Jemal, M., et al. (2003). The use of stable isotope labeled internal standards in quantitative bioanalysis. Rapid Communications in Mass Spectrometry. Note: This is a seminal text on the theory of SIL-IS selection.
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]
-
Waters Corporation. (2020). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Entacapone-d10
As a Senior Application Scientist, I understand that groundbreaking research involves not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like Entacapone-d10 are paramount to this commitment. This guide provides a comprehensive, step-by-step framework for the proper disposal of Entacapone-d10, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined here are designed to be a self-validating system, integrating scientific rationale with practical, field-proven methodologies.
Compound Profile and Hazard Identification
Understanding Entacapone-d10:
Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme crucial in the metabolism of catecholamines.[1][2][3] In clinical and research settings, it is used to study the pharmacokinetics of levodopa, primarily in the context of Parkinson's disease treatment.[4][5][6] Entacapone-d10 is a deuterated analog of entacapone, where ten hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[7] This isotopic substitution is a common strategy in drug development to study or alter a compound's metabolic fate, a phenomenon known as the kinetic isotope effect.[8]
Core Hazards and Regulatory Context:
While deuteration does not confer radioactivity, Entacapone-d10 must be handled as a hazardous chemical waste.[8] Safety Data Sheets (SDS) indicate that the compound may cause skin and serious eye irritation, can be harmful if inhaled, and may cause respiratory irritation.[7][9] Therefore, its disposal is governed by stringent regulations to prevent environmental contamination and human exposure.
All disposal activities must comply with the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), in addition to institutional, state, and local regulations.[10] A critical and universal rule is the prohibition of sewering hazardous pharmaceutical waste.[9][11][12][13]
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Minimizing exposure and waste generation during routine laboratory work is the first step. The following table summarizes the recommended PPE for handling Entacapone-d10.
| Task | Required Personal Protective Equipment (PPE) | Rationale |
| Handling Solid Compound (e.g., weighing, preparing solutions) | NIOSH-approved respirator, chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. | To prevent inhalation of fine particulates and avoid skin or eye contact.[11][14] |
| Handling Solutions (e.g., experimental use, transfers) | Chemical-resistant gloves, safety glasses or goggles, and a lab coat. | To protect against splashes and direct contact with skin and eyes.[15][16] |
| Spill Cleanup | As per the solid or solution being handled, with the potential addition of a self-contained breathing apparatus for large spills of the solid.[11] | To ensure maximum protection during emergency response procedures. |
| Waste Packaging | Chemical-resistant gloves, safety glasses or goggles, and a lab coat. | To prevent exposure during the final packaging and labeling of waste containers. |
All handling of solid Entacapone-d10 and its volatile solutions should be performed within a certified chemical fume hood to ensure adequate ventilation.[15]
Waste Segregation and Collection Protocol
Proper segregation is critical to ensure compliant disposal and prevent dangerous chemical reactions. Deuterated waste should always be treated as a distinct category of hazardous chemical waste.[8]
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container. The container must be made of a material compatible with the solvents used (if any) and have a secure, leak-proof lid.
-
Labeling: The label must be filled out completely before any waste is added. It should include:
-
The words "Hazardous Waste."
-
The full chemical name: "Entacapone-d10."
-
An accurate list of all components, including solvents and their approximate percentages.
-
The relevant hazard characteristics (e.g., Irritant).
-
The date the first waste was added.
-
-
Waste Addition:
-
Solid Waste: Collect all unused or expired solid Entacapone-d10, as well as any lab materials grossly contaminated with the solid (e.g., weigh boats, contaminated filter paper), directly into the designated container.
-
Liquid Waste: Collect all solutions containing Entacapone-d10 and any rinsate from "triple-rinsed" containers (see Section 5) in a designated liquid hazardous waste container.
-
Contaminated Labware: Items like pipette tips, gloves, and wipes that are incidentally contaminated should be collected in a separate, clearly marked solid waste stream destined for incineration.
-
-
Container Management: Keep the waste container closed at all times except when adding waste.[16] Store the container in a designated satellite accumulation area that is secure and away from incompatible materials, such as strong oxidizing agents.[14] Do not fill containers beyond 75-80% capacity to prevent spills during transport.[16]
Spill Management Procedures
In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.
Protocol for a Solid Spill:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: At a minimum, wear a lab coat, gloves, and eye protection. For large spills, a respirator is required.[11]
-
Containment: Prevent the dust from becoming airborne. Do not use a dry brush for cleanup.
-
Cleanup: Carefully sweep up the solid material and place it into the designated hazardous waste container.[14] Use spark-proof tools if a flammable solvent is nearby.[11]
-
Decontamination: Wipe the spill area with a damp cloth or paper towel. Dispose of all cleanup materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Protocol for a Liquid Spill:
-
Evacuate and Secure: Alert personnel and secure the area.
-
Don PPE: Wear a lab coat, gloves, and eye protection.
-
Containment: Use absorbent pads or materials to surround and absorb the spill.
-
Cleanup: Collect all absorbed material and place it in the designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent, and dispose of all cleanup materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
The Final Disposal Pathway
The ultimate destination for Entacapone-d10 waste is a licensed chemical destruction facility. The only broadly accepted and regulatory-compliant method for this type of pharmaceutical waste is controlled incineration with flue gas scrubbing .[11][17] This high-temperature process ensures the complete destruction of the active pharmaceutical ingredient, preventing its entry into ecosystems.
The following diagram illustrates the decision-making workflow for managing Entacapone-d10 waste streams in the laboratory.
Caption: Workflow for the segregation and disposal of Entacapone-d10 waste.
Step-by-Step Final Disposal Protocol:
-
Consolidate Waste: Ensure all Entacapone-d10 waste streams (solid and liquid) are properly containerized and labeled as described in Section 3.
-
Schedule Pickup: Contact your institution's EHS department or approved hazardous waste disposal vendor to schedule a pickup. Provide them with an accurate inventory of the waste.
-
Decontaminate Empty Containers: The original product container is not considered "empty" until it has been properly decontaminated.
-
Triple-Rinse Procedure: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone) that can solubilize Entacapone-d10.[8]
-
Collect Rinsate: Crucially, all rinsate must be collected and disposed of as liquid hazardous waste.[8] Do not pour it down the drain.
-
Final Container Disposal: After triple-rinsing, deface or remove the original label to prevent misuse. The container can then be disposed of as non-hazardous laboratory glass or plastic waste.[8]
-
Conclusion
The responsible disposal of Entacapone-d10 is a non-negotiable aspect of laboratory safety and regulatory compliance. By treating this compound as a hazardous pharmaceutical waste, adhering to strict segregation and labeling protocols, and ensuring its final destruction via controlled incineration, researchers can uphold their commitment to safety and environmental integrity. This guide serves as a foundational framework; always consult your institution's specific EHS guidelines and the compound's Safety Data Sheet for the most definitive instructions.
References
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SAFETY DATA SHEET Entacapone. Ajanta Pharma USA. Available at: [Link]
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Disposal of deuterium (D₂). Synergy Recycling. Available at: [Link]
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A Lab's Guide to Safe and Compliant Medical Waste Disposal. Today's Clinical Lab. Available at: [Link]
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Safety Data Sheet: Deuterium oxide. Carl ROTH. Available at: [Link]
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Management of Hazardous Waste Pharmaceuticals. US Environmental Protection Agency (EPA). Available at: [Link]
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Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food & Drug Administration (FDA). Available at: [Link]
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The Catechol O-Methyltransferase Inhibitor Entacapone in the Treatment of Parkinson's Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On. PubMed Central. Available at: [Link]
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Entacapone. Wikipedia. Available at: [Link]
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Deuterium oxide 99,9 Atom%D. Carl ROTH. Available at: [Link]
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Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. US Environmental Protection Agency (EPA). Available at: [Link]
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Toxicology and safety of COMT inhibitors. PubMed. Available at: [Link]
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What is the mechanism of Entacapone? Patsnap Synapse. Available at: [Link]
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EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Waste360. Available at: [Link]
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NIH Waste Disposal Guide 2022. National Institutes of Health (NIH). Available at: [Link]
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Inhibitors of Catechol-O-Methyltransferase. PubMed. Available at: [Link]
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EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. Available at: [Link]
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Containment of Nuclear Weapons Act 2003, Schedule. Irish Statute Book. Available at: [Link]
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Laboratory Waste Disposal Handbook. University of Essex. Available at: [Link]
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COMTAN Rx only Prescribing Information. U.S. Food & Drug Administration (FDA). Available at: [Link]
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Entacapone (Comtan): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Available at: [Link]
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Catechol-O-methyltransferase inhibitors in Parkinson's disease. PubMed. Available at: [Link]
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Drug Disposal Information. Drug Enforcement Administration (DEA). Available at: [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling Entacapone-d10
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Entacapone-d10. Our goal is to furnish you with the necessary procedural guidance to ensure your safety and the integrity of your work. This document is structured to provide a deep, practical understanding of the principles behind the safe handling of this potent compound.
Understanding the Risks: Why Specialized PPE is Crucial
Entacapone is a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease.[1][2] While Entacapone-d10 is a deuterated form of the drug, its pharmacological activity is expected to be similar. As a potent pharmaceutical compound, it is designed to have a biological effect at low concentrations.[3] Therefore, minimizing exposure is paramount to prevent potential health effects. The primary routes of exposure in a laboratory setting are inhalation of airborne particles and skin contact.[4][5]
A thorough risk assessment is the foundation of a safe handling plan. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the appropriate personal protective equipment (PPE) for specific tasks.[6]
The Hierarchy of Controls: A Proactive Approach to Safety
Before detailing specific PPE, it is crucial to understand the "hierarchy of controls," a framework established by the National Institute for Occupational Safety and Health (NIOSH) that prioritizes safety interventions from most to least effective.[7][8][9][10] Relying solely on PPE is the last line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures for handling Entacapone-d10.
For handling potent compounds like Entacapone-d10, elimination and substitution are generally not feasible. Therefore, the focus is on robust engineering controls, followed by stringent administrative controls and, finally, the correct selection and use of PPE.
Primary Engineering Controls: Your First Line of Defense
Engineering controls are physical changes to the workspace that isolate workers from the hazard.[9] For potent compounds, these are non-negotiable.
-
Ventilated Enclosures: All handling of Entacapone-d10 powder should be performed in a ventilated enclosure to prevent the generation of airborne dust.[1][5] This includes:
-
Chemical Fume Hoods: For general handling and solution preparation.[11]
-
Vented Balance Enclosures: Specifically designed for accurately weighing potent powders while containing any airborne particles.[11]
-
Glove Boxes or Isolators: For high-potency compounds or when handling larger quantities, providing a complete barrier between the operator and the material.[11][12]
-
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is dictated by the specific task and the potential for exposure. All PPE should be donned before entering the designated handling area and doffed in a way that prevents cross-contamination.
Core PPE for All Operations with Entacapone-d10:
-
Gloves: Double gloving with nitrile gloves is recommended. This provides a barrier against accidental skin contact.[5] Inspect gloves for any signs of damage before use and change them immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[4] Standard safety glasses do not provide adequate protection.
-
Laboratory Coat: A dedicated lab coat, preferably with long sleeves and elastic cuffs, should be worn. This should be removed before leaving the laboratory to prevent the spread of contamination.
Task-Specific PPE Recommendations:
| Task | Recommended PPE | Rationale |
| Weighing and Dispensing Powder | Core PPE + Respiratory Protection (N95 or higher) | High risk of generating and inhaling airborne particles. |
| Preparing Solutions | Core PPE | Lower risk of aerosolization, but splash hazard remains. |
| Cleaning Spills | Core PPE + Respiratory Protection, Disposable Coveralls, and Shoe Covers | High risk of exposure to concentrated material. |
| Waste Disposal | Core PPE | Potential for contact with contaminated materials. |
Step-by-Step Guide to Donning and Doffing PPE
The order of donning and doffing PPE is critical to prevent cross-contamination.
Caption: The correct sequence for donning and doffing PPE is crucial for safety.
Operational Plan: Safe Handling Procedures
-
Preparation:
-
Designate a specific area for handling Entacapone-d10.
-
Ensure all necessary PPE and spill cleanup materials are readily available.
-
Verify that the engineering controls (e.g., fume hood) are functioning correctly.
-
-
Handling:
-
Perform all manipulations of the solid compound within a certified ventilated enclosure.
-
Handle the material gently to avoid creating dust.
-
When preparing solutions, add the solvent to the solid slowly to minimize splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Properly doff and dispose of all contaminated PPE.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with Entacapone-d10, including gloves, disposable lab coats, and weighing papers, must be considered hazardous waste.
-
Segregation:
-
Disposal:
Emergency Procedures: Spill and Exposure Response
-
Spill:
-
Evacuate the immediate area and alert others.
-
Don appropriate PPE, including respiratory protection.
-
Contain the spill using a chemical spill kit.
-
Carefully collect the spilled material and place it in a labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
-
Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.[17]
-
Seek medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[17]
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move to fresh air immediately.[17]
-
Seek medical attention.
-
References
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Ajanta Pharma USA Inc. (n.d.). Safety Data Sheet: Entacapone Tablets, USP. Retrieved from [Link]
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Drugs.com. (2025). Entacapone Teva 200 mg film-coated tablets. Retrieved from [Link]
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Drugs.com. (2025). Entacapone Dosage Guide + Max Dose, Adjustments. Retrieved from [Link]
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Bozenhardt, H. F., & Bozenhardt, E. H. (2017, May 5). Handling Processing Of Potent Compounds A Holistic Approach. Bioprocess Online. Retrieved from [Link]
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Medscape. (n.d.). Comtan (entacapone) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
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SafetyCulture. (2025). Personal Protective Equipment (PPE) Safety. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2024, April 10). About Hierarchy of Controls. Retrieved from [Link]
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Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]
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VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. Retrieved from [Link]
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Daniels Health. (2025). Pharmaceutical Waste Disposal & Containers: A Complete Guide. Retrieved from [Link]
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Fermion Oy. (2018, October 17). Entacapone - Safety Data Sheet. Retrieved from [Link]
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tks. (n.d.). Potent compound safety in the laboratory. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
